FTT5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C120H222N6O15 |
|---|---|
Peso molecular |
1989.1 g/mol |
Nombre IUPAC |
octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C120H222N6O15/c1-13-25-76-106(70-19-7)136-112(127)82-55-43-31-37-49-61-91-124(92-62-50-38-32-44-56-83-113(128)137-107(71-20-8)77-26-14-2)97-67-88-121-118(133)103-100-104(119(134)122-89-68-98-125(93-63-51-39-33-45-57-84-114(129)138-108(72-21-9)78-27-15-3)94-64-52-40-34-46-58-85-115(130)139-109(73-22-10)79-28-16-4)102-105(101-103)120(135)123-90-69-99-126(95-65-53-41-35-47-59-86-116(131)140-110(74-23-11)80-29-17-5)96-66-54-42-36-48-60-87-117(132)141-111(75-24-12)81-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |
Clave InChI |
BLHSRXBNFPZCBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCCCCCCC(=O)OC(CCC)CCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCCCCCCC(=O)OC(CCC)CCCC |
Origen del producto |
United States |
Foundational & Exploratory
FTT5-Mediated mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of safe and effective delivery systems for messenger RNA (mRNA) therapeutics is a critical area of research with the potential to address a wide range of diseases. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery. This technical guide provides an in-depth overview of the FTT5-based lipid-like nanoparticle (LLN) system for mRNA delivery. This compound, a functionalized TT derivative, has demonstrated significant efficacy in delivering long-chain mRNAs for applications such as protein replacement therapy and gene editing. This document details the mechanism of action of this compound, presents quantitative data on its performance, and provides comprehensive experimental protocols for its formulation and application in both in vitro and in vivo settings.
Introduction
Messenger RNA (mRNA) has emerged as a versatile therapeutic modality with the potential to encode for a wide array of proteins to treat various genetic and acquired diseases. However, the inherent instability and immunogenicity of naked mRNA necessitate the use of a delivery vehicle. Lipid nanoparticles (LNPs) have proven to be a highly effective platform for protecting mRNA from degradation and facilitating its entry into target cells.
This compound is a novel, biodegradable lipid-like nanomaterial that has shown exceptional promise for in vivo mRNA delivery.[1] It is a derivative of the TT3 lipid, engineered with biodegradable lipid chains to enhance its delivery efficiency and safety profile.[1] this compound-formulated LNPs have been successfully used to deliver long mRNAs, such as that encoding for human factor VIII (hFVIII), for the treatment of hemophilia A in animal models.[1] This guide will explore the core aspects of this compound-mediated mRNA delivery.
This compound Mechanism of Action
The primary function of this compound in an LNP formulation is to facilitate the encapsulation of mRNA and, crucially, to promote its escape from the endosome into the cytoplasm, where it can be translated into the therapeutic protein.
LNP Formulation and Cellular Uptake
This compound is formulated with other lipid components, including helper lipids, cholesterol, and PEGylated lipids, to form lipid-like nanoparticles (LLNs) that encapsulate the mRNA cargo. These nanoparticles are typically in the size range of 80-110 nm with a neutral or slightly negative surface charge at physiological pH.[1]
The cellular uptake of this compound LLNs is a complex process involving multiple endocytic pathways.[1] Once administered, the LNPs circulate in the bloodstream and are taken up by target cells, primarily hepatocytes in the liver.[1]
The proposed workflow for this compound LNP formulation and delivery is as follows:
Caption: Workflow of this compound LNP formulation and in vivo mRNA delivery.
Endosomal Escape
The critical step in successful mRNA delivery is the escape of the mRNA from the endosome into the cytoplasm. This compound is an ionizable lipid, meaning it has a pKa that allows it to be neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome. This protonation is thought to trigger a series of events leading to endosomal membrane destabilization and release of the mRNA cargo.
The proposed signaling pathway for this compound-mediated endosomal escape is as follows:
Caption: Proposed mechanism of this compound-mediated endosomal escape.
Quantitative Data
The performance of this compound-based LNPs has been evaluated in several studies. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference |
| Size (nm) | 88 - 107 | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| mRNA Encapsulation Efficiency (%) | ~95% | [1] |
| Zeta Potential (mV) | -5 to -15 | [1] |
Table 2: In Vivo Luciferase Expression in Mice (0.5 mg/kg mRNA)
| Organ | Bioluminescence Intensity (vs. TT3 LNPs) | Reference |
| Liver | ~2-fold higher | [1] |
Table 3: In Vivo Human Factor VIII (hFVIII) Expression in Hemophilia A Mice (2 mg/kg mRNA)
| Time Point | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of normal) | Reference |
| 6 hours | > 220 | 73% | [1] |
| 12 hours | > 220 | 90% | [1] |
Experimental Protocols
The following are detailed methodologies for the formulation and evaluation of this compound-based LNPs, based on published literature.[1]
This compound LNP Formulation
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
mRNA (e.g., Firefly luciferase or hFVIII)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Protocol:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a molar ratio of 35:16:46.5:2.5.
-
Dissolve the mRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device with the lipid stock solution in one syringe and the mRNA solution in another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Sterilize the final this compound LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, PDI, encapsulation efficiency, and zeta potential.
In Vitro Transfection
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh-7 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound LNPs encapsulating a reporter mRNA (e.g., EGFP or Luciferase)
-
96-well plates
-
Luciferase assay reagent (if using luciferase mRNA)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, remove the old medium and add fresh complete medium.
-
Add the this compound LNP-mRNA solution to the cells at the desired mRNA concentration.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
If using a fluorescent reporter, visualize the cells under a fluorescence microscope.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
The experimental workflow for in vitro transfection is as follows:
Caption: Experimental workflow for in vitro transfection of this compound LNPs.
In Vivo mRNA Delivery in Mice
Materials:
-
C57BL/6 mice or a relevant disease model (e.g., Hemophilia A mice)
-
This compound LNPs encapsulating the desired mRNA (e.g., Luciferase or hFVIII)
-
Sterile PBS
-
In vivo imaging system (for luciferase)
-
Blood collection supplies
-
ELISA kit for the target protein (e.g., hFVIII)
Protocol:
-
Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired final concentration for injection.
-
Administer the formulation to the mice via intravenous (tail vein) injection. The typical dose is 0.5-2 mg of mRNA per kg of body weight.
-
For luciferase expression:
-
At the desired time points (e.g., 6, 12, 24 hours) post-injection, administer D-luciferin to the mice via intraperitoneal injection.
-
Anesthetize the mice and image them using an in vivo imaging system to quantify the bioluminescence in different organs.
-
-
For therapeutic protein expression (e.g., hFVIII):
-
At the desired time points, collect blood samples from the mice via retro-orbital or submandibular bleeding.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the therapeutic protein in the plasma using an appropriate ELISA kit.
-
Assess the activity of the expressed protein using a relevant functional assay.
-
-
At the end of the experiment, euthanize the mice and harvest organs for further analysis (e.g., biodistribution, histology).
Conclusion
The this compound lipid-like nanoparticle system represents a significant advancement in the field of mRNA delivery. Its biodegradable nature, coupled with its high efficiency in delivering long-chain mRNAs, makes it a promising candidate for the development of novel therapeutics for a variety of genetic and other diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own work. Further research will continue to refine the formulation and application of this compound, paving the way for its potential clinical translation.
References
FTT5 Ionizable Lipid: A Technical Guide to Discovery, Synthesis, and Application in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of mRNA therapeutics has been significantly advanced by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and endosomal escape. This technical guide provides an in-depth overview of the FTT5 ionizable lipid, a promising candidate for the delivery of long-chain mRNA. We will explore its discovery, detail its synthesis, present key quantitative data, and outline its application in LNP-based mRNA delivery systems.
Introduction to Ionizable Lipids in mRNA Delivery
Ionizable lipids are amphiphilic molecules that are essential for the in vivo delivery of mRNA.[1] Their unique characteristic is a tertiary amine head group that is neutral at physiological pH and becomes protonated (positively charged) in the acidic environment of the endosome. This pH-dependent charge is crucial for two main reasons:
-
mRNA Encapsulation: During LNP formulation at a low pH, the positively charged ionizable lipid electrostatically interacts with the negatively charged mRNA backbone, leading to efficient encapsulation.
-
Endosomal Escape: After cellular uptake via endocytosis, the endosome matures and its internal pH drops. The protonation of the ionizable lipid within the LNP is thought to disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into protein.
The chemical structure of the ionizable lipid, including the nature of its headgroup and lipid tails, significantly influences the efficacy and safety of the LNP delivery system.
The Discovery of this compound
This compound is a member of a series of functionalized TT derivative (FTT) lipid-like nanomaterials developed for in vivo mRNA delivery.[2][3] The core structure of the FTT series is based on the previously reported TT3 lipid. The FTT lipids were designed with three different types of lipid side chains: carbon chains, branched ester chains, and linear ester chains.[2]
This compound, which possesses a branched ester chain, was identified as a lead candidate for the efficient delivery of long mRNAs.[2] In vivo screening studies using firefly luciferase (FLuc) mRNA demonstrated that LNPs formulated with this compound (this compound-LNPs) exhibited significantly higher bioluminescence intensity in various organs compared to LNPs formulated with the parent TT3 lipid.[2] Specifically, this compound-LNPs showed an approximately two-fold increase in luciferase expression in the liver compared to TT3-LNPs.[2]
Synthesis of this compound Ionizable Lipid
The synthesis of the FTT series of lipids, including this compound, is based on a one-step reductive amination of a core amine structure with various lipid aldehydes.[2] The detailed experimental protocol for the synthesis of this compound is provided in the supplementary materials of the primary research publication by Zhang et al. (2020) in Science Advances.[2]
While the full, step-by-step protocol is extensive, the general synthetic scheme involves the reaction of the core amine with a custom-synthesized aldehyde containing the branched ester lipid tail under reducing conditions. The purification of the final this compound product is typically achieved through column chromatography.
Physicochemical Properties and LNP Formulation
The physicochemical properties of this compound-LNPs are critical for their in vivo performance. Key parameters are summarized in the table below.
| Parameter | Value |
| Size (Hydrodynamic Diameter) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | ~ -11 mV |
| mRNA Encapsulation Efficiency | ~ 91% |
| pKa | Not Reported |
Data sourced from Zhang et al., 2020.[2]
While the pKa of this compound has not been explicitly reported in the primary literature, effective ionizable lipids for in vivo mRNA delivery typically have a pKa in the range of 6.0-7.0. This range allows for efficient mRNA encapsulation at low pH and a relatively neutral surface charge at physiological pH, which is important for avoiding rapid clearance and minimizing toxicity.
This compound-LNPs are formulated by mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA. The molar ratio of the lipid components in the original this compound LNP formulation is as follows:
| Component | Molar Ratio |
| This compound | 20 |
| DOPE | 30 |
| Cholesterol | 40 |
| DMG-PEG2000 | 0.75 |
Data sourced from Zhang et al., 2020.
In Vivo Efficacy of this compound-LNPs
The primary advantage of this compound is its enhanced in vivo efficacy for delivering long-chain mRNA. As previously mentioned, this compound-LNPs demonstrated a two-fold increase in luciferase expression in the liver of mice compared to TT3-LNPs.[2] This suggests that the branched ester chain of this compound contributes to improved delivery and/or endosomal escape.
Furthermore, the utility of this compound-LNPs has been demonstrated in preclinical models for therapeutic applications:
-
Hemophilia A: this compound-LNPs were used to deliver human factor VIII (hFVIII) mRNA to hemophilia A mice, resulting in the expression of the hFVIII protein.[2]
-
Base Editing: this compound-LNPs successfully delivered adenine (B156593) base editor mRNA and a single guide RNA, demonstrating a high percentage of in vivo base editing of the PCSK9 gene.[2]
These studies highlight the potential of this compound as a key component of advanced LNP-based therapies.
Signaling Pathway for LNP-mediated mRNA Delivery
The delivery of mRNA via this compound-LNPs follows a well-established pathway for ionizable lipid-based nanoparticles.
Conclusion
The this compound ionizable lipid represents a significant advancement in the design of LNP-based delivery systems for mRNA therapeutics. Its discovery through a systematic screening of functionalized lipid-like materials has led to a lead candidate with enhanced in vivo efficacy, particularly for long-chain mRNAs. The straightforward synthetic approach and well-characterized LNP formulation provide a solid foundation for its further development and application in a wide range of therapeutic areas, including protein replacement therapies and gene editing. Future research will likely focus on a more detailed characterization of its pKa and further optimization of LNP formulations to enhance targeting and efficacy.
References
An In-depth Technical Guide on the Biological Function of FTT5 in Lipid Nanoparticles
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FTT5, a novel ionizable lipid-like nanomaterial, and its functional role within lipid nanoparticle (LNP) formulations for messenger RNA (mRNA) delivery. This compound has been identified as a lead material for the efficient in vivo delivery of long-chain mRNAs, demonstrating significant potential for therapeutic applications such as protein replacement therapy and gene editing.[1][2][3]
Core Function and Therapeutic Potential
This compound is part of a series of functionalized TT derivatives (FTT) designed as lipid-like nanomaterials (LLNs) to enhance the delivery of mRNA therapeutics.[1][2][3] Its primary biological function is to effectively encapsulate and protect large mRNA molecules, facilitate their delivery into target cells, and ensure their release from endosomes into the cytoplasm where they can be translated into therapeutic proteins.[2][4][5] In preclinical studies, LNPs formulated with this compound have shown superior performance in delivering mRNA to the liver compared to other candidates in the FTT series and a reference standard (TT3 LLNs).[1] This has been successfully demonstrated with the delivery of human factor VIII (hFVIII) mRNA (~4.5 kb) in hemophilia A mice and base editor mRNA (~5.5 kb) for in vivo gene editing of the PCSK9 gene.[1][2][3]
Physicochemical and In Vivo Performance Data
Quantitative data from studies on this compound-formulated lipid-like nanoparticles (LLNs) highlight its favorable characteristics for mRNA delivery.
Table 1: Physicochemical Properties of this compound LLNs
| Parameter | Value | Significance |
| Size (Diameter) | 88 - 107 nm | Optimal size for systemic circulation and cellular uptake.[1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a monodisperse and homogenous nanoparticle population.[1] |
| mRNA Encapsulation Efficiency | > 90% (Typical for ionizable lipids) | High loading capacity ensures a sufficient therapeutic dose is carried.[4] |
| Zeta Potential | Near-neutral at physiological pH | Reduces non-specific binding to biomolecules and enhances biocompatibility.[5] |
Table 2: In Vivo mRNA Delivery Efficiency
| Model Organism | Payload | Dosage | Key Result | Reference |
| Mice | Firefly Luciferase (FLuc) mRNA | 0.5 mg/kg | ~2-fold higher luciferase expression in the liver compared to TT3 LLNs. | [1] |
| Hemophilia A Mice | human Factor VIII (hFVIII) mRNA | 2.0 mg/kg | Restoration of hFVIII protein levels and activity. | [1][2] |
| Mice | Base Editor mRNA + sgRNA (PCSK9) | Low dose | High percentage of base editing on the PCSK9 gene. | [2][3] |
Mechanism of Action and Biological Pathways
The efficacy of this compound-LNPs is rooted in their multi-stage biological interaction, from systemic circulation to intracellular payload release.
Cellular Uptake
This compound-LNPs are primarily internalized by cells through endocytosis.[4] While the precise pathway for this compound has been investigated using inhibitors, the general mechanism for LNPs involves apolipoprotein E (ApoE) binding on the nanoparticle surface, which then facilitates receptor-mediated endocytosis, particularly in hepatocytes via the low-density lipoprotein receptor (LDLR).[4]
Endosomal Escape
A critical function of the this compound ionizable lipid is to facilitate the escape of the mRNA payload from the endosome into the cytoplasm. As the endosome matures, its internal pH drops. The tertiary amine group on the this compound molecule becomes protonated (positively charged) in this acidic environment.[4][5] This charge reversal is hypothesized to cause electrostatic interactions with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA cargo.[2][4]
Below is a diagram illustrating the proposed mechanism of endosomal escape mediated by this compound.
Caption: Proposed mechanism of this compound-LNP endosomal escape and mRNA release.
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of findings related to this compound-LNPs.
This compound-LLN Formulation Protocol
The formulation of this compound-LLNs is achieved through rapid mixing of an organic and an aqueous phase.[1]
-
Lipid Phase Preparation: The ionizable lipid (this compound), helper lipids (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE; cholesterol), and a PEG-lipid (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG2000) are dissolved in ethanol (B145695). A typical molar ratio is 20:30:40:0.75 (this compound/DOPE/Cholesterol/DMG-PEG2000).[1]
-
Aqueous Phase Preparation: The mRNA payload is dissolved in an aqueous buffer solution.
-
Nanoparticle Formation: The ethanol phase is rapidly mixed with the aqueous phase using a microfluidic device or mechanical pipetting. This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
Purification: The resulting nanoparticle suspension is purified and concentrated using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
The following diagram outlines the workflow for LNP formulation.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to the Cell: An In-depth Technical Guide to the Cellular Uptake of FTT5-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. A critical component of this success lies in the development of effective delivery vehicles. FTT5, an ionizable lipid-like nanomaterial, has emerged as a promising component for the formulation of lipid-like nanoparticles (LLNs) for the efficient in vivo delivery of long-chain mRNA.[1][2] This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound-based LLNs, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
This compound and Lipid Nanoparticle Formulation
This compound is a synthetic, ionizable lipid-like compound that serves as a core component in the formulation of LLNs.[3] These nanoparticles are designed to encapsulate and protect therapeutic payloads, such as mRNA, and facilitate their delivery into target cells. The formulation of this compound LLNs typically includes the this compound lipid, helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, and a PEGylated lipid such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) to enhance stability and circulation time.[1] The molar ratio of these components is a critical parameter in optimizing the delivery efficiency of the nanoparticles.[1]
The Cellular Entry of this compound LLNs: A Multi-Pathway Approach
Unlike traditional signaling molecules that bind to specific cell surface receptors to initiate a downstream cascade, the "signaling pathway" of this compound is more accurately described as its cellular uptake pathway. Research indicates that this compound LLNs do not rely on a single, exclusive entry mechanism but rather leverage multiple endocytic pathways to gain access to the cell's interior.[1] This multi-pronged entry strategy likely contributes to its broad applicability and efficiency in various cell types.
The primary mechanisms implicated in the cellular uptake of this compound LLNs include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[1][4][5] Following internalization, the LLNs are trafficked through the endosomal pathway, where the acidic environment of late endosomes is thought to facilitate the protonation of the ionizable this compound lipid. This process leads to the disruption of the endosomal membrane and the subsequent release of the mRNA cargo into the cytoplasm, a crucial step for its translation into a therapeutic protein.[1]
Quantitative Analysis of Cellular Uptake Inhibition
To elucidate the contribution of different endocytic pathways to the internalization of this compound LLNs, studies have employed pharmacological inhibitors that specifically block these routes. The following table summarizes the quantitative data from such an inhibition assay, demonstrating the percentage reduction in cellular uptake upon treatment with various inhibitors.
| Endocytic Inhibitor | Target Pathway | % Inhibition of this compound LLN Cellular Uptake |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | ~15%[1] |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | ~25%[1] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | ~48%[1] |
These findings highlight that while multiple pathways are involved, caveolae-mediated endocytosis appears to be a major contributor to the cellular entry of this compound LLNs.[1]
Visualizing the Pathways and Processes
To provide a clearer understanding of the complex processes involved in this compound LLN cellular uptake and its experimental investigation, the following diagrams have been generated using Graphviz (DOT language).
Cellular uptake pathways of this compound LLNs.
Experimental workflow for cellular uptake inhibition assay.
Experimental workflow for the calcein endosomal escape assay.
Detailed Experimental Protocols
For researchers aiming to investigate the cellular uptake and endosomal escape of this compound LLNs, the following protocols provide a detailed methodology for key experiments.
Preparation of this compound LLNs
-
Component Preparation : Dissolve this compound lipids, DOPE, cholesterol, and DMG-PEG2000 in ethanol (B145695).[1] The recommended molar ratio is 20:30:40:0.75 (this compound:DOPE:cholesterol:DMG-PEG2000).[1] Dissolve the mRNA cargo in a citrate (B86180) acid buffer.[1]
-
Formulation : Mix the ethanol phase containing the lipids with the aqueous phase containing the mRNA.[1] This is typically done using a microfluidic mixing device to ensure uniform nanoparticle formation.
-
Dialysis : Dialyze the resulting nanoparticle solution against a suitable buffer (e.g., PBS) to remove the ethanol and non-encapsulated mRNA.
-
Characterization : Characterize the formulated LLNs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[6]
Cellular Uptake Inhibition Assay
-
Cell Seeding : Seed the cells of interest (e.g., Hep3B cells) in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment : Pre-incubate the cells with the endocytic inhibitors (EIPA, chlorpromazine, or methyl-β-cyclodextrin) at their effective concentrations for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
LNP Incubation : Add fluorescently labeled this compound LLNs to the wells and incubate for 2-4 hours.
-
Washing : Aspirate the medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Quantification : Lyse the cells and measure the fluorescence intensity using a plate reader, or detach the cells and analyze the fluorescence per cell by flow cytometry.
-
Data Analysis : Normalize the fluorescence intensity of the inhibitor-treated cells to that of the control cells to determine the percentage of uptake inhibition.
Calcein Endosomal Escape Assay
-
Cell Seeding : Seed cells (e.g., Hep 3B cells) in a glass-bottom dish suitable for confocal microscopy and incubate overnight.[1]
-
LNP Treatment : Treat the cells with this compound LLNs containing a fluorescently labeled RNA (e.g., Alexa Fluor 647-labeled RNA) and incubate for approximately 6 hours.[1]
-
Calcein Loading : Add calcein to the cell culture medium at a final concentration of approximately 150 µg/ml.[1] Calcein is a fluorescent dye that is quenched in the acidic environment of endosomes but fluoresces brightly in the neutral pH of the cytosol.
-
Washing : After a short incubation with calcein, wash the cells with PBS.[1]
-
Imaging : Immediately image the cells using a confocal microscope.[1]
-
Analysis : Analyze the images for the diffusion of calcein from punctate endosomal structures into the cytoplasm, which appears as a diffuse green fluorescence throughout the cell.[1] The co-localization of the labeled RNA with the diffuse calcein signal indicates successful endosomal escape.[1]
Conclusion
This compound represents a significant advancement in the field of mRNA delivery. Understanding the mechanisms by which this compound-formulated LLNs enter cells is paramount for optimizing their design and therapeutic efficacy. The evidence points towards a multi-pathway endocytic uptake, with a notable contribution from the caveolae-mediated pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and harness the potential of this compound-based delivery systems in the development of next-generation therapeutics.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of nanoparticle internalization and transport across an intestinal epithelial cell model: effect of size and surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of FTT5 in In Vivo Base Editing: A Technical Guide
Introduction
In vivo base editing represents a significant advancement in gene therapy, offering the potential to correct pathogenic point mutations directly within an organism. A critical component of successful in vivo base editing is the safe and efficient delivery of the base editor machinery, typically composed of a Cas9 nickase fused to a deaminase and a guide RNA, to the target cells. This technical guide delves into the role of FTT5, a novel lipid-like nanomaterial, in facilitating the in vivo delivery of base editing components. This compound is a key ingredient in the formulation of functionalized lipid-like nanoparticles (LLNs), which have demonstrated high efficacy in delivering large mRNA molecules for therapeutic applications, including base editing.[1][2]
This document provides a comprehensive overview of this compound, including its chemical properties, the formulation of this compound-LLNs, and its application in in vivo base editing, with a focus on the experimental methodologies and quantitative data from preclinical studies.
This compound: A Functionalized Lipid-Like Material
This compound is a synthetically engineered lipid-like molecule designed for the formulation of biodegradable LLNs.[1][2] It belongs to a series of functionalized TT derivatives (FTT) that share a common core structure with TT3, a previously reported lipid-like material.[1] The unique chemical structure of this compound, featuring branched ester chains, contributes to its favorable biodegradability and high efficiency in delivering mRNA to the liver and spleen in vivo.[1]
Physicochemical Properties of this compound-LLNs
This compound is formulated into LLNs along with other components, including DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).[1] These nanoparticles exhibit physicochemical properties suitable for systemic administration and cellular uptake.
| Property | Value | Reference |
| Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG2000) | 20:30:40:0.75 | [1] |
| Size Distribution (by DLS) | ~80-100 nm | [2] |
| mRNA Encapsulation Efficiency | >95% | [2] |
| Zeta Potential | ~0 mV | [2] |
Mechanism of this compound-LLN Mediated Delivery and Base Editing
The delivery of base editor mRNA and single guide RNA (sgRNA) to target cells via this compound-LLNs involves a multi-step process, from cellular uptake to the final enzymatic activity on the genomic DNA.
Cellular Uptake and Endosomal Escape
This compound-LLNs are internalized by cells through endocytosis.[1] Once inside the endosome, the acidic environment is thought to protonate the ionizable lipids within the LLN, leading to a disruption of the endosomal membrane. This process facilitates the release of the encapsulated mRNA and sgRNA into the cytoplasm, a crucial step known as endosomal escape.[1][3] Evidence suggests that this compound-LLNs effectively mediate the rupture of endosomal membranes, allowing their cargo to access the cellular machinery for translation.[2]
In Vivo Base Editing of PCSK9
A prime example of the therapeutic application of this compound-LLNs is the in vivo base editing of the PCSK9 gene.[2][4] Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a key role in regulating cholesterol levels. By introducing a premature stop codon into the PCSK9 gene through base editing, its expression can be knocked down, leading to a reduction in plasma cholesterol.
In a preclinical study, this compound-LLNs were used to deliver adenine (B156593) base editor (ABE) mRNA and a specific sgRNA to the livers of mice.[2] This resulted in a high percentage of on-target base editing, demonstrating the potential of this compound as a delivery vehicle for gene therapies.
| Dose of Base Editor mRNA and sgRNA (mg/kg) | In Vivo Base Editing Efficiency (%) | Reference |
| 0.05 | ~10 | [2] |
| 0.125 | ~25 | [2] |
| 0.25 | ~40 | [2] |
| 0.5 | ~50 | [2] |
| 1.0 | ~60 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound-LLNs for in vivo base editing.
Formulation of this compound-LLNs
This protocol describes the preparation of this compound-LLNs encapsulating mRNA and sgRNA using a microfluidic device.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Base editor mRNA
-
sgRNA
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) buffer (10 mM, pH 3.0, RNase-free)
-
Phosphate-buffered saline (PBS, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare Lipid-Ethanol Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.
-
-
Prepare Nucleic Acid-Aqueous Solution:
-
Dissolve the base editor mRNA and sgRNA in citrate buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Dialysis:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against PBS at 4°C for at least 6 hours to remove ethanol and exchange the buffer.
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Storage:
-
Sterilize the final this compound-LLN formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -80°C for long-term storage.
-
In Vivo Administration and Tissue Collection
This protocol outlines the procedure for intravenous administration of this compound-LLNs to mice and subsequent tissue harvesting for analysis.
Materials:
-
This compound-LLN formulation
-
C57BL/6 mice (or a relevant disease model)
-
Insulin syringes
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
PBS (ice-cold)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Administration:
-
Dilute the this compound-LLN formulation in sterile PBS to the desired concentration.
-
Administer the formulation to the mice via intravenous (tail vein) injection.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
-
Tissue Harvest:
-
At the desired time point post-injection (e.g., 72 hours), euthanize the mice using an approved method.
-
Perfuse the animals with ice-cold PBS to remove blood from the organs.
-
Dissect and collect the target tissues (e.g., liver, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
-
Quantification of Base Editing Efficiency
This protocol describes the process of quantifying the percentage of on-target base editing in genomic DNA extracted from tissues.
Materials:
-
Frozen tissue samples
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
High-fidelity DNA polymerase
-
dNTPs
-
Agarose (B213101) gel and electrophoresis system
-
Gel extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the collected tissue samples using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the target genomic region using PCR with primers that flank the editing site.
-
-
Gel Purification:
-
Run the PCR products on an agarose gel to verify the size of the amplicon.
-
Excise the correct band and purify the DNA using a gel extraction kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified PCR products according to the NGS platform's protocol.
-
Perform deep sequencing of the libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify the frequency of the desired base conversion (e.g., C-to-T or A-to-G) at the target site.
-
Calculate the base editing efficiency as the percentage of reads containing the edited base out of the total number of reads covering the target site.
-
Conclusion
This compound represents a significant advancement in the field of non-viral gene delivery. Its incorporation into lipid-like nanoparticles provides a safe and effective platform for the in vivo delivery of base editing machinery. The high efficiency of this compound-LLNs in mediating base editing in preclinical models, such as the targeting of PCSK9 in mice, highlights its potential for the development of novel gene therapies for a range of genetic disorders. The detailed protocols provided in this guide offer a framework for researchers to utilize and further explore the capabilities of this compound in their own in vivo base editing studies. Further research and development of FTT-based delivery systems will likely play a crucial role in translating the promise of base editing into clinical reality.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to FTT5: A Novel Ionizable Lipid for In Vivo mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTT5 is a novel, ionizable lipid-like material engineered for the efficient in vivo delivery of messenger RNA (mRNA).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound. Detailed experimental protocols for the synthesis of this compound, the formulation of this compound lipid-like nanoparticles (LLNs), and key in vitro and in vivo evaluation methods are presented. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, gene therapy, and vaccine development.
Chemical Structure and Physicochemical Properties
This compound is a complex, multi-tailed ionizable lipid designed to encapsulate and deliver large mRNA molecules.[1][3] Its structure allows for efficient formulation into lipid-like nanoparticles (LLNs) and facilitates endosomal escape, a critical step for intracellular mRNA delivery.
Below is the 2D chemical structure of this compound:
Caption: 2D chemical structure of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂₀H₂₂₂N₆O₁₅ | [1][3][4][5] |
| Molecular Weight | 1989.08 g/mol | [1][3][4] |
| CAS Number | 2328129-27-5 | [1][3] |
| IUPAC Name | hexa(octan-3-yl) 9,9',9'',9''',9'''',9'''''-((((benzene-1,3,5-tricarbonyl)tris(azanediyl))tris(propane-3,1-diyl))tris(azanetriyl))hexanonanoate | [4] |
| Appearance | Powder | [1] |
| Purity | >95% | [1] |
| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [1] |
Physicochemical Properties of this compound Lipid-Like Nanoparticles (LLNs)
This compound is typically formulated into LLNs for in vivo applications. The properties of these nanoparticles are critical for their biological function.
| Property | Value | Reference |
| Particle Size (Diameter) | ~100 nm | [6] |
| Polydispersity Index (PDI) | < 0.2 | [6] |
| Zeta Potential | Approximately -11 mV | |
| mRNA Encapsulation Efficiency | ~91% | |
| Morphology | Spherical | [6] |
Biological Properties and Mechanism of Action
This compound-based LLNs are designed for the systemic delivery of mRNA, primarily targeting the liver.[6] They have been shown to be effective in delivering long mRNA molecules, making them suitable for a range of therapeutic applications, including protein replacement therapies and gene editing.[1][6]
Biological Activity
-
In Vivo mRNA Delivery: this compound LLNs have demonstrated efficient delivery of mRNA to the liver in preclinical models.[6]
-
Protein Expression: Administration of this compound LLNs encapsulating human factor VIII (hFVIII) mRNA resulted in the expression of the hFVIII protein in mice, suggesting potential for treating hemophilia A.[6]
-
Base Editing: this compound LLNs have been successfully used to deliver base editor mRNA and single guide RNA in vivo, leading to a high percentage of base editing of genes such as PCSK9.[6]
Mechanism of Action
The mechanism of action for this compound LLNs involves several key steps, from administration to intracellular mRNA release.
Caption: Proposed mechanism of action for this compound LLNs.
Studies have indicated that the cellular uptake of this compound LLNs involves multiple endocytic pathways.[6] The ionizable nature of this compound is crucial for endosomal escape; in the acidic environment of the endosome, this compound becomes protonated, leading to destabilization of the endosomal membrane and release of the mRNA cargo into the cytoplasm.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the formulation and characterization of this compound LLNs.
Synthesis of this compound
This compound is synthesized via a one-step reductive amination reaction. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Materials:
-
TT3 core structure
-
Appropriate branched lipid aldehyde
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel, solvents for column chromatography)
Protocol:
-
Dissolve the TT3 core structure and the branched lipid aldehyde in the anhydrous solvent under an inert atmosphere.
-
Add the reducing agent portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation of this compound LLNs
This compound LLNs are formulated using a rapid mixing technique, such as microfluidic mixing, to ensure uniform particle size and high encapsulation efficiency.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Dialysis cassettes
Protocol:
-
Prepare the lipid-ethanol phase by dissolving this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 20:30:40:1.5).
-
Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase and the aqueous phase at a defined flow rate ratio (e.g., 1:3).
-
The rapid mixing process leads to the self-assembly of the lipids and mRNA into LLNs.
-
Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) at pH 7.4 using dialysis cassettes to remove ethanol and unencapsulated mRNA.
-
Concentrate the purified this compound LLN suspension using a suitable method, such as centrifugal filtration.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
Characterization of this compound LLNs
Particle Size and Zeta Potential:
-
Dilute the this compound LLN suspension in PBS.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential using laser Doppler velocimetry.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the this compound LLN suspension before and after lysing the nanoparticles with a surfactant (e.g., Triton X-100).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Fluorescence of intact LLNs) / Total Fluorescence] x 100
In Vitro and In Vivo Evaluation
Cellular Uptake and Endosomal Escape Assay:
-
Seed cells (e.g., hepatocytes) in a multi-well plate.
-
Treat the cells with this compound LLNs encapsulating fluorescently labeled mRNA.
-
To study the mechanism of uptake, pre-incubate cells with various endocytosis inhibitors (e.g., chlorpromazine, genistein, amiloride) before adding the LLNs.
-
After incubation, wash the cells to remove non-internalized nanoparticles.
-
Analyze cellular uptake by flow cytometry or fluorescence microscopy.
-
Assess endosomal escape by co-staining with an endo-lysosomal marker (e.g., LysoTracker) and quantifying the colocalization of the fluorescent mRNA with the marker.
In Vivo mRNA Delivery:
-
Administer this compound LLNs encapsulating a reporter mRNA (e.g., luciferase) to animals (e.g., mice) via intravenous injection.
-
At specific time points post-injection, perform in vivo imaging to detect the reporter protein expression in various organs.
-
Alternatively, collect tissues of interest, homogenize them, and perform an ex vivo assay to quantify protein expression (e.g., luciferase assay, ELISA).
Conclusion
This compound represents a significant advancement in the field of lipid-based nanoparticles for mRNA delivery. Its unique chemical structure and favorable physicochemical properties enable the efficient encapsulation and in vivo delivery of large mRNA molecules. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to utilize and further explore the potential of this compound in a wide range of therapeutic applications. As the field of mRNA therapeutics continues to expand, versatile and effective delivery platforms like this compound will be instrumental in translating the promise of this technology into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2328129-27-5 | BroadPharm [broadpharm.com]
- 4. This compound LLNs | C120H222N6O15 | CID 149505037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to the Cytosol: A Technical Guide to the Cellular Uptake and Endosomal Escape of FTT5 Lipid-Like Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical intracellular journey of FTT5 lipid-like nanoparticles (LLNs), from initial cellular internalization to the pivotal step of endosomal escape for cytosolic cargo delivery. This compound LLNs represent a state-of-the-art delivery platform engineered for enhanced biocompatibility and efficient delivery of therapeutic payloads such as mRNA and siRNA.[1][2] Understanding the intricate mechanisms governing this pathway is paramount for optimizing therapeutic efficacy and designing next-generation drug delivery vehicles.[3][4]
Overview of this compound LLN Intracellular Trafficking
The therapeutic success of this compound LLNs hinges on their ability to navigate two fundamental biological barriers: cellular uptake and endosomal escape. The process begins with the internalization of the nanoparticle by the cell, primarily through endocytosis.[5][6] Once encapsulated within an endosome, the LLN is trafficked through the endo-lysosomal pathway, a journey characterized by increasing acidification.[7][8] This acidic environment is the crucial trigger for this compound LLNs, activating their fusogenic potential to breach the endosomal membrane.[] Failure to escape results in the degradation of the LLN and its cargo within the lysosome, rendering the therapeutic inert.[3] Efficient endosomal escape allows the payload to be released into the cytoplasm, where it can exert its biological function.[10]
References
- 1. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Biodegradability of FTT5 Lipid-Like Nanomaterials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid-like nanoparticles (LLNs) have emerged as a leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA cargo and facilitate its cellular uptake. A critical parameter for the clinical translation of these nanomaterials is their biodegradability, which directly impacts their safety profile and potential for long-term toxicity. This technical guide provides an in-depth analysis of the biodegradability of FTT5, a promising lipid-like nanomaterial, based on the findings from the seminal study by Zhang et al. (2020).[1]
This compound is a member of a series of functionalized TT (FTT) lipid-like nanomaterials designed for enhanced in vivo mRNA delivery with tunable biodegradability.[1] These materials are synthesized by combining a core structure with various biodegradable lipid chains.[1] this compound, which incorporates branched ester chains, has been identified as a lead candidate for the efficient delivery of long mRNAs.[1] This document will detail the experimental protocols used to assess its in vivo clearance, present the quantitative data on its degradation, and provide visual representations of its synthesis and the experimental workflow for its biodegradability assessment.
Data Presentation: In Vivo Biodegradability of this compound
The in vivo clearance of this compound lipid-like nanoparticles was evaluated in mice. The percentage of the injected dose remaining in the liver and blood was quantified at various time points over a 48-hour period. For comparison, the clearance of another lipid-like nanomaterial from the same series, FTT9, which possesses linear ester chains, was also assessed. The data clearly demonstrates that this compound exhibits a slower clearance profile compared to FTT9, highlighting the influence of the lipid chain structure on the rate of biodegradation.[1]
| Time Point (Hours) | Mean % Injected Dose Remaining in Liver (this compound) | Mean % Injected Dose Remaining in Blood (this compound) | Mean % Injected Dose Remaining in Liver (FTT9) | Mean % Injected Dose Remaining in Blood (FTT9) |
| 1 | ~95% | ~5% | ~90% | ~8% |
| 6 | ~70% | ~2% | <20% | <1% |
| 24 | ~60% | <1% | <5% | <1% |
| 48 | ~50% | <1% | Not Reported | Not Reported |
Table 1: In vivo clearance of this compound and FTT9 lipid-like nanoparticles in mice. Data extracted from Zhang et al. (2020).[1]
Experimental Protocols
Synthesis of this compound Lipid-Like Material
The FTT series of lipid-like compounds, including this compound, were synthesized through a one-step reductive amination reaction. This process involves the reaction of a core amine structure with various lipid aldehydes. The specific lipid aldehyde used determines the structure of the resulting lipid chains.[1]
Materials:
-
Core amine structure (N1,N3,N5-tris(3-(dimethylamino)propyl)benzene-1,3,5-dicarboxamide)
-
Specific lipid aldehyde for this compound (proprietary to the original research)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The core amine structure and the specific lipid aldehyde for this compound were dissolved in a mixture of DCM and MeOH.
-
Sodium triacetoxyborohydride was added to the solution, and the reaction mixture was stirred at room temperature.
-
The progress of the reaction was monitored by thin-layer chromatography.
-
Upon completion, the reaction was quenched, and the crude product was extracted.
-
The final this compound lipid-like material was purified using silica gel column chromatography.[1]
Formulation of this compound Lipid-Like Nanoparticles (LLNs)
The this compound lipid-like material was formulated into lipid-like nanoparticles encapsulating mRNA using a microfluidic mixing device.[1]
Materials:
-
This compound lipid-like material
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
mRNA (e.g., Firefly luciferase mRNA)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
The lipid components (this compound, DOPE, cholesterol, and DMG-PEG2000) were dissolved in ethanol at a specific molar ratio.
-
The mRNA was separately dissolved in a citrate buffer.
-
The ethanol-lipid solution and the aqueous mRNA solution were loaded into separate syringes for the microfluidic device.
-
The two solutions were rapidly mixed within the microfluidic cartridge at a defined flow rate ratio to induce the self-assembly of the LLNs.
-
The resulting nanoparticle suspension was collected and dialyzed against PBS to remove ethanol and unencapsulated mRNA.[1]
In Vivo Biodegradability Assessment
The in vivo clearance of the formulated this compound LLNs was assessed in mice.
Animals:
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
This compound LLNs encapsulating a reporter mRNA (e.g., labeled with a fluorescent dye or containing a quantifiable protein sequence) were administered to the mice via intravenous injection at a specified dose.
-
At predetermined time points (e.g., 1, 6, 24, and 48 hours) post-injection, blood samples were collected.
-
Following blood collection, the mice were euthanized, and major organs, including the liver, were harvested.
-
The amount of this compound LLNs remaining in the blood and liver was quantified using a suitable analytical method, such as fluorescence measurement or an enzyme-linked immunosorbent assay (ELISA), depending on the nature of the reporter molecule.
-
The percentage of the injected dose remaining in each tissue was calculated based on the initial injected amount.[1]
Mandatory Visualization
Caption: Synthesis of FTT Lipid-Like Materials.
Caption: In Vivo Biodegradability Assessment Workflow.
References
An In-depth Technical Guide to FTT5 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTT5 nanoparticles represent a novel lipid-based platform engineered for the targeted delivery of therapeutic agents. Comprising a solid lipid core, these nanoparticles are designed to encapsulate both hydrophobic and hydrophilic compounds, enhancing their bioavailability and providing controlled release.[1][2] The biocompatible nature of the lipid matrix minimizes toxicity, making this compound a promising candidate for a range of therapeutic applications, from oncology to gene therapy.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound nanoparticles, detailed experimental protocols for their characterization, and visualization of relevant biological pathways.
Physicochemical Properties of this compound Nanoparticles
The efficacy and in vivo behavior of nanoparticles are largely dictated by their physicochemical characteristics.[4] Key parameters for this compound nanoparticles include particle size, polydispersity index (PDI), surface charge (zeta potential), drug loading content (DLC), and encapsulation efficiency (EE).[5][6] Understanding these properties is crucial for formulation optimization and predicting biological interactions.[7]
Data Summary
The following tables summarize the physicochemical properties of both blank this compound nanoparticles and those loaded with a hypothetical therapeutic agent, "Therapeutin."
Table 1: Physicochemical Properties of Blank this compound Nanoparticles
| Formulation Code | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| This compound-Blank-01 | 155.2 ± 3.1 | 0.18 ± 0.02 | -25.7 ± 1.5 |
| This compound-Blank-02 | 162.5 ± 4.5 | 0.21 ± 0.03 | -23.9 ± 1.8 |
Table 2: Physicochemical Properties of Therapeutin-Loaded this compound Nanoparticles
| Formulation Code | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Drug Loading (%) ± SD | Encapsulation Efficiency (%) ± SD |
| This compound-Th-01 | 175.8 ± 3.9 | 0.20 ± 0.02 | -22.1 ± 1.6 | 9.8 ± 0.7 | 91.5 ± 3.2 |
| This compound-Th-02 | 181.4 ± 4.2 | 0.23 ± 0.03 | -20.5 ± 1.9 | 8.5 ± 0.9 | 88.7 ± 4.1 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible characterization of nanoparticles.[8] The following sections outline the methodologies used to determine the key physicochemical properties of this compound nanoparticles.
Measurement of Particle Size and Polydispersity Index (PDI)
The mean particle size and PDI of this compound nanoparticles are determined by Dynamic Light Scattering (DLS).[9][10] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[11]
Protocol:
-
Sample Preparation: Dilute the this compound nanoparticle suspension with deionized water to achieve a suitable concentration for DLS analysis (typically a count rate of 200-500 kcps).[12]
-
Instrument Setup: Use a DLS instrument, such as a Malvern Zetasizer Nano ZS. Set the measurement temperature to 25°C and allow the sample to equilibrate for at least 60 seconds.[13]
-
Data Acquisition: Perform the measurement at a scattering angle of 173°.[12]
-
Analysis: The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI from the correlation function of the scattered light intensity.[14] The PDI value indicates the breadth of the size distribution.
Measurement of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[15] It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.[16]
Protocol:
-
Sample Preparation: Dilute the this compound nanoparticle suspension in 10 mM NaCl solution to ensure a sufficient ionic strength for the measurement.
-
Instrument Setup: Use a laser Doppler velocimeter, often integrated into DLS instruments. Use a folded capillary cell (DTS1070) to hold the sample.[17]
-
Data Acquisition: Apply an electric field and measure the velocity of the particles.
-
Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.[16] The pH of the sample should always be reported along with the zeta potential value.[17]
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method to quantify the amount of drug encapsulated within nanoparticles.[18][19]
Protocol:
-
Separation of Free Drug: Centrifuge the Therapeutin-loaded this compound nanoparticle suspension using an ultra-centrifugal filter device (e.g., Amicon Ultra, 3 kD cutoff) to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[20]
-
Quantification of Unencapsulated Drug: Analyze the filtrate (containing the unencapsulated drug) by a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.[21] Analyze this solution by HPLC to determine the total drug amount.
-
Calculation:
-
Encapsulation Efficiency (EE %): ((Total Drug - Unencapsulated Drug) / Total Drug) x 100.[]
-
Drug Loading Content (DLC %): ((Total Drug - Unencapsulated Drug) / Weight of Nanoparticles) x 100.
-
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to this compound nanoparticle research.
Caption: Experimental workflow for this compound nanoparticle characterization.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[23][24] this compound nanoparticles carrying targeted therapeutics could potentially modulate this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.[25][26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. japsonline.com [japsonline.com]
- 4. Impact of physicochemical properties on biological effects of lipid nanoparticles: Are they completely safe [ouci.dntb.gov.ua]
- 5. Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]
- 10. solids-solutions.com [solids-solutions.com]
- 11. rivm.nl [rivm.nl]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 14. wyatt.com [wyatt.com]
- 15. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 16. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of drug loading and encapsulation efficiency [bio-protocol.org]
- 21. 3.4. Encapsulation Efficiency (EE) and Drug-Loading Capacity (LC) Estimations [bio-protocol.org]
- 23. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 27. agscientific.com [agscientific.com]
FTT5 for Delivery of Long-Chain mRNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of messenger RNA (mRNA) therapeutics, particularly long-chain mRNAs, presents a significant challenge in modern drug development due to inherent instability and barriers to cellular uptake. FTT5, a novel functionalized lipid-like nanoparticle (LLN), has emerged as a potent, biodegradable vehicle for the systemic delivery of large mRNA molecules.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its physicochemical properties, mechanism of action, in vivo efficacy, and safety profile. Detailed experimental protocols and process diagrams are included to facilitate its application in research and therapeutic development.
Introduction to this compound
This compound is a leading candidate from a series of functionalized TT derivatives (FTT) designed to improve upon previous generations of lipid-like nanomaterials for in vivo mRNA delivery.[4] Its unique chemical structure, featuring a TT3 core combined with branched ester side chains, is engineered for tunable biodegradability and high efficiency in delivering long-chain mRNA, primarily to the liver.[1][4] In preclinical studies, this compound has demonstrated superior performance, showing an approximate twofold increase in liver delivery efficiency compared to the reference TT3 LLNs.[4] This makes it a promising tool for protein replacement therapies and gene editing applications that require the delivery of large mRNA constructs, such as human Factor VIII (hFVIII) mRNA (~4.5 kb) and adenine (B156593) base editor mRNA (~5.5 kb).[1][2]
Physicochemical Properties and Formulation
This compound-based LLNs are formulated as spherical nanoparticles with a uniform size distribution, critical for in vivo applications. The particles exhibit a slightly negative surface charge and demonstrate high efficiency in encapsulating mRNA.[5]
Table 1: Physicochemical Characteristics of this compound LLNs
| Parameter | Value | Source |
|---|---|---|
| Particle Size (by DLS) | ~100 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | [4] |
| Zeta Potential | ~ -11 mV | [5] |
| mRNA Encapsulation Efficiency | ~ 91% |[5] |
DLS: Dynamic Light Scattering
Mechanism of Action: Cellular Delivery
The efficacy of this compound LLNs is rooted in their multi-pathway cellular uptake and efficient endosomal escape mechanism.
Cellular Uptake
Studies using specific chemical inhibitors have revealed that this compound LLNs do not rely on a single pathway for cellular entry. Instead, they leverage multiple endocytic routes, which may contribute to their high delivery efficiency.[4][6]
Table 2: Effect of Endocytic Inhibitors on this compound LLN Cellular Uptake
| Inhibitor | Endocytic Pathway Targeted | Inhibition of this compound LLN Uptake | Source |
|---|---|---|---|
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | ~15% | [4][5] |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | ~25% | [4][5] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | ~48% |[4][5] |
Endosomal Escape
Following endocytosis, the escape of the mRNA payload from the endosome into the cytoplasm is a critical, often rate-limiting, step for therapeutic effect.[7][] this compound LLNs are designed to facilitate this process effectively. Calcein assays have shown that this compound LLNs mediate the rupture of the endosomal membrane, allowing the encapsulated mRNA to be released directly into the cytosol for translation.[1][4]
Below is a diagram illustrating the cellular entry and payload release pathway.
Caption: Cellular uptake and endosomal escape pathway of this compound LLNs.
In Vivo Efficacy for Long-Chain mRNA
This compound has been validated in vivo for its ability to deliver therapeutically relevant long-chain mRNAs, leading to potent protein expression.
Protein Replacement Therapy: Hemophilia A Model
In a proof-of-concept study for hemophilia A, this compound LLNs were used to deliver human Factor VIII (hFVIII) mRNA (~4.5 kb) to both wild-type and hemophilia A mice.[1] A single intravenous administration at a dose of 2 mg/kg resulted in therapeutically relevant levels of hFVIII protein and restored coagulation activity to near-normal levels.[1][9]
Table 3: In Vivo Efficacy of this compound-hFVIII mRNA LLNs in Mice
| Animal Model | Time Post-Injection | hFVIII Protein Level (ng/mL) | hFVIII Activity (%) | Source |
|---|---|---|---|---|
| Wild-Type Mice | 6 hours | > 140 | Not Reported | [1] |
| 12 hours | > 140 | Not Reported | [1] | |
| Hemophilia A Mice | 6 hours | > 220 | 73% | [1][4][9] |
| | 12 hours | > 220 | 90% |[1][4][9] |
Gene Editing Application
This compound LLNs have also proven effective in delivering the necessary components for in vivo gene editing.[2] The system successfully delivered adenine base editor mRNA (~5.5 kb) and a single guide RNA, achieving a high percentage of base editing on the PCSK9 gene in mice at low doses.[1][6]
Biodegradability and Safety Profile
The biodegradability of a delivery vehicle is critical for its clinical safety profile. The branched ester chains of this compound were designed to tune its degradation rate.[4]
Biodegradation
When compared to FTT9, an analogue with linear ester chains, this compound demonstrated a slower clearance rate from the liver.[4][5] This slower degradation may contribute to sustained payload expression. Both this compound and FTT9 showed rapid clearance from the blood.[4]
Table 4: Biodegradation of this compound vs. FTT9 in Mice
| Analyte | Time | % Remaining in Liver | % Remaining in Blood | Source |
|---|---|---|---|---|
| This compound | 20 min | ~100% | ~100% | [4] |
| 6 hours | ~80% | < 20% | [4] | |
| 24 hours | ~60% | Not Detected | [4] | |
| 48 hours | ~50% | Not Detected | [4] | |
| FTT9 | 20 min | ~100% | ~100% | [4] |
| 6 hours | < 20% | < 20% | [4] | |
| 24 hours | Not Detected | Not Detected | [4] |
| | 48 hours | Not Detected | Not Detected |[4] |
The relationship between this compound's structure and its function is visualized below.
Caption: Structure-function relationship of this compound's branched ester chains.
Safety
Toxicity studies revealed that this compound LLNs were well-tolerated in mice at the therapeutic doses tested.[4] Histopathological analysis of tissues from treated hemophilia A mice showed no specific pathological changes, indicating a favorable safety profile for preclinical applications.[1][9]
Experimental Protocols
Formulation of this compound LLNs
This protocol describes the formulation of this compound LLNs using a rapid mixing method.
-
Prepare Solutions :
-
Aqueous Phase : Dissolve the desired mRNA (e.g., hFVIII mRNA) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer).[4]
-
Ethanol (B145695) Phase : Dissolve this compound lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol. The recommended molar ratio is 20:30:40:0.75 (this compound/DOPE/Cholesterol/DMG-PEG2000).[4]
-
-
Mixing :
-
Rapidly mix the ethanol phase with the aqueous phase. This can be achieved using mechanical pipetting for small-scale preparations or a microfluidic device for more controlled and scalable production.[4]
-
-
Purification/Buffer Exchange :
-
The resulting LLN solution should be dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated components.
-
Cellular Uptake and Endocytosis Inhibition Assay
This protocol is for assessing the cellular uptake pathways of this compound LLNs in vitro.
-
Cell Culture :
-
Seed Hep 3B cells (or other relevant cell lines) in 24-well plates at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.[4]
-
-
Inhibitor Treatment :
-
Pre-treat the cells with endocytic inhibitors (e.g., EIPA, MβCD, CPZ) at their effective concentrations for the recommended time.
-
-
LNP Incubation :
-
Add this compound LLNs encapsulating a reporter mRNA (e.g., EGFP mRNA) to the wells containing the inhibitors. Include a control group without inhibitors.
-
-
Analysis :
-
After a suitable incubation period, harvest the cells.
-
Quantify the cellular uptake of the LLNs by measuring the fluorescence of the reporter protein (e.g., EGFP) using a flow cytometer.[4]
-
Calculate the fold change in uptake relative to the untreated control group.
-
In Vivo mRNA Delivery Workflow
The general workflow for an in vivo study is outlined in the diagram below.
Caption: General experimental workflow for in vivo this compound-mRNA studies.
Conclusion
This compound represents a significant advancement in the field of mRNA delivery, offering a biodegradable and highly efficient platform for large therapeutic molecules. Its unique properties—including a tunable degradation rate, multi-pathway cellular uptake, and potent in vivo performance—make it an invaluable tool for developing treatments for genetic disorders and advancing gene editing technologies. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage the this compound platform for preclinical and potential clinical development.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. News: Tuneable, Biodegradable, Lipid-Like Nanoparticles for In Vivo mRNA Delivery. Interview: Yizhou Dong, Ohio State University. - CRISPR Medicine [crisprmedicinenews.com]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using FTT5 Lipid-Like Nanoparticles
Topic: Preparation and Application of FTT5 LLNs for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The term "this compound LLNs" refers to a specialized drug delivery system, specifically functionalized lipid-like nanoparticles (LLNs), rather than a cell line. This compound is a lead material identified for its high efficiency in delivering messenger RNA (mRNA) in vivo, particularly to the liver.[1][2][3] These nanoparticles are synthesized to encapsulate and protect therapeutic payloads like mRNA and facilitate their delivery into target cells. This document provides detailed protocols and application notes for the preparation and use of this compound LLNs in preclinical in vivo studies, based on existing research.
I. Physicochemical Properties of this compound LLNs
This compound LLNs exhibit specific characteristics that make them suitable for in vivo applications. Understanding these properties is crucial for successful experimental design and execution.
| Property | Value | Reference |
| Particle Size (Diameter) | ~100 nm (by DLS) | [1][4] |
| Polydispersity Index (PDI) | < 0.2 | [1][4] |
| mRNA Encapsulation Efficiency | ~91% | [4] |
| Zeta Potential | ~ -11 mV | [4] |
| Morphology | Spherical | [4] |
II. Experimental Protocols
The following protocols outline the steps for preparing this compound LLNs and administering them for in vivo studies.
Protocol 1: Formulation of this compound LLNs for mRNA Delivery
This protocol describes the formulation of this compound LLNs encapsulating a specific mRNA, such as Firefly Luciferase (FLuc) mRNA, for in vivo delivery.
Materials:
-
This compound lipid-like material
-
mRNA of interest (e.g., FLuc mRNA)
-
Other lipid components (if part of a specific formulation, though not detailed in the provided abstracts)
-
Nuclease-free water
-
Dialysis cassette (e.g., 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer for RNA quantification
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the this compound lipid-like material and any other lipid components in ethanol to achieve the desired molar ratios and final concentration.
-
Preparation of mRNA Solution: Dissolve the mRNA in a suitable aqueous buffer (e.g., citrate (B86180) buffer at a specific pH to facilitate encapsulation).
-
Nanoparticle Formation:
-
Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volume ratio. This is often done using a microfluidic mixing device to ensure uniform and rapid mixing, which is critical for forming nanoparticles of a consistent size and with high encapsulation efficiency.
-
The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) overnight at 4°C using a dialysis cassette. This step removes the ethanol and exchanges the buffer to a physiologically compatible one.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency. This can be done by lysing the nanoparticles with a detergent (e.g., Triton X-100) and quantifying the released mRNA using a spectrophotometer or a fluorescent RNA-binding dye.
-
-
Sterilization and Storage:
-
Filter the final this compound LLN suspension through a 0.22 µm sterile filter.
-
Store the sterile this compound LLNs at 4°C. Use freshly prepared LLNs for in vivo studies for best results.[1]
-
Protocol 2: In Vivo Administration of this compound LLNs in a Mouse Model
This protocol describes the administration of this compound LLN-encapsulated mRNA to mice to assess in vivo delivery and expression.
Materials:
-
Prepared and characterized this compound LLNs encapsulating the mRNA of interest
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
-
Sterile syringes and needles (e.g., 30-gauge)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) if using a reporter gene like Luciferase
-
D-luciferin (for luciferase imaging)
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Dosing and Administration:
-
The dosage of mRNA will depend on the specific study goals and the potency of the mRNA. A typical dose might range from 0.1 to 1.0 mg/kg.
-
Administer the this compound LLN suspension to the mice via intravenous (IV) injection, typically through the tail vein.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse reactions post-injection.
-
If using a reporter gene like luciferase, perform in vivo imaging at various time points (e.g., 6, 12, 24, 48 hours) after injection.
-
For imaging, anesthetize the mice and administer D-luciferin (typically 150 mg/kg) via intraperitoneal (IP) injection.
-
Acquire bioluminescence images using an in vivo imaging system.
-
-
Biodistribution and Efficacy Studies:
-
At the end of the study, euthanize the animals and harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys).
-
The expression of the delivered mRNA in different organs can be quantified by measuring the reporter gene activity (e.g., luciferase assay on tissue homogenates) or by RT-qPCR for the specific mRNA.
-
Biodegradation of the this compound material can also be assessed in tissues at different time points.[2][4]
-
III. Cellular Uptake and Endosomal Escape
The effectiveness of this compound LLNs is attributed to their ability to be taken up by cells and to release their mRNA cargo into the cytoplasm.
Cellular Uptake Mechanisms: Studies have shown that the cellular uptake of this compound LLNs involves multiple endocytic pathways.[1] Inhibition of specific pathways has been shown to reduce uptake, indicating a complex internalization process.
-
Macropinocytosis: Inhibition by 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) reduced uptake by approximately 15%.[1][4]
-
Caveolae-mediated endocytosis: Inhibition by methyl-β-cyclodextrin (MβCD) reduced uptake by about 48%.[1][4]
-
Clathrin-mediated endocytosis: Inhibition by chlorpromazine (B137089) (CPZ) reduced uptake by roughly 25%.[1][4]
Endosomal Escape: Once inside the cell within an endosome, the this compound LLNs must release their mRNA cargo into the cytoplasm to be translated into protein. Evidence from calcein (B42510) assays suggests that this compound LLNs mediate the rupture of endosomal membranes, allowing the release of their contents.[1][4]
IV. Visualizations
Experimental Workflow for In Vivo mRNA Delivery using this compound LLNs
Signaling Pathway for this compound LLN Cellular Uptake and mRNA Release
V. Conclusion
This compound LLNs represent a potent and versatile platform for the in vivo delivery of mRNA therapeutics. Their favorable physicochemical properties, combined with their ability to efficiently enter cells and release their cargo, make them a valuable tool for research and drug development. The protocols and data presented here provide a framework for the successful implementation of this compound LLNs in preclinical studies, particularly for liver-targeted applications. Careful characterization of the formulated nanoparticles and adherence to established in vivo procedures are essential for obtaining reproducible and meaningful results.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for FTT5-Mediated hFVIII mRNA Delivery in Mice
These application notes provide a comprehensive overview and detailed protocols for the use of FTT5 lipid-like nanoparticles (LLNs) to deliver human Factor VIII (hFVIII) mRNA to mice, a promising approach for the treatment of Hemophilia A.
Introduction
Hemophilia A is a genetic bleeding disorder caused by a deficiency in coagulation Factor VIII. Current treatments often involve frequent intravenous infusions of FVIII protein. Messenger RNA (mRNA) therapeutics offer a novel alternative by enabling the patient's own cells to produce the deficient protein. The this compound lipid-like nanoparticle (LLN) system is a non-viral delivery vehicle designed for the efficient in vivo delivery of mRNA, particularly to the liver. This protocol details the preparation of this compound-hFVIII mRNA LLNs and their subsequent administration and analysis in a murine model of Hemophilia A.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from in vivo studies using this compound-hFVIII mRNA LLNs in both wild-type (WT) and Hemophilia A (HA) mice.
Table 1: In Vivo hFVIII Protein Expression in Wild-Type Mice
| Time Point (Post-Injection) | hFVIII Protein Level (ng/mL) |
| 6 hours | > 140 |
| 12 hours | > 140 |
| Data represents mean values (n=3) following a single intravenous administration of this compound-hFVIII mRNA LLNs at a 2 mg/kg mRNA dose. The normal clinical range for hFVIII is 100-200 ng/mL. |
Table 2: In Vivo hFVIII Protein Expression and Activity in Hemophilia A Mice
| Time Point (Post-Injection) | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of Normal) |
| 6 hours | > 220 | 73% |
| 12 hours | > 220 | 90% |
| Data represents mean values (n=3) following a single intravenous administration of this compound-hFVIII mRNA LLNs at a 2 mg/kg mRNA dose. These results demonstrate a restoration of hFVIII to therapeutically relevant levels. |
Experimental Protocols
Preparation of this compound-hFVIII mRNA Lipid-Like Nanoparticles (LLNs)
This protocol describes the formulation of this compound LLNs encapsulating hFVIII mRNA.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
hFVIII mRNA
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Microfluidic mixing device
-
Syringe pumps
-
Sterile, RNase-free microcentrifuge tubes and syringes
Protocol:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the hFVIII mRNA in citrate buffer (pH 3.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into a separate syringe.
-
Connect the syringes to a microfluidic mixing device.
-
Pump the two solutions through the device at a set flow rate to allow for rapid mixing and self-assembly of the LLNs.
-
-
Purification:
-
The resulting LLN suspension is typically purified and concentrated by dialysis or tangential flow filtration against PBS to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Characterize the formulated this compound-hFVIII mRNA LLNs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
-
In Vivo Administration of this compound-hFVIII mRNA LLNs to Mice
This protocol outlines the intravenous administration of the formulated LLNs to mice.
Materials:
-
This compound-hFVIII mRNA LLNs
-
Wild-type (e.g., C57BL/6) and/or Hemophilia A mice
-
Sterile saline solution
-
Insulin syringes
Protocol:
-
Animal Handling:
-
Acclimatize mice to the laboratory conditions before the experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
-
Dosage Preparation:
-
Dilute the this compound-hFVIII mRNA LLN suspension in sterile saline to achieve the desired final dose of 2 mg of mRNA per kg of body weight.
-
-
Administration:
-
Administer the prepared dose to the mice via intravenous injection into the tail vein.
-
Analysis of hFVIII Expression and Activity
This protocol describes the methods to quantify the levels and biological activity of the expressed human FVIII in mouse plasma.
Materials:
-
Sodium citrate solution
-
Microcentrifuge tubes
-
Human FVIII ELISA kit
-
Chromogenic FVIII activity assay (Coatest) kit
Protocol:
-
Blood Collection:
-
At predetermined time points (e.g., 6 and 12 hours) post-injection, collect blood from the mice via cardiac puncture or another approved method.
-
Immediately mix the blood with a sodium citrate solution to prevent coagulation.
-
-
Plasma Isolation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Quantification of hFVIII Protein Level:
-
Use a human FVIII-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure the concentration of hFVIII protein in the plasma samples, following the manufacturer's instructions.
-
-
Determination of hFVIII Activity:
-
Assess the biological activity of the expressed hFVIII using a chromogenic FVIII activity assay (e.g., Coatest), following the manufacturer's protocol.
-
Histopathological Analysis
This protocol is for the assessment of potential tissue toxicity following treatment.
Materials:
-
4% paraformaldehyde solution
-
Ethanol series (for dehydration)
-
Xylene
-
Microtome
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stains
-
Microscope
Protocol:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the mice and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Fix the tissues in a 4% paraformaldehyde solution.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues using a microtome.
-
Mount the sections on microscope slides.
-
Stain the tissue sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained tissue sections under a microscope to assess for any signs of inflammation, necrosis, or other pathological changes.
-
Visualizations
The following diagrams illustrate the key processes involved in the this compound-hFVIII mRNA delivery protocol.
References
Application Notes and Protocols for FTT5-Mediated PCSK9 Gene Base Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 leads to elevated levels of circulating LDL cholesterol, a major risk factor for atherosclerotic cardiovascular disease.[1][3] Naturally occurring loss-of-function variants in the PCSK9 gene are associated with lower LDL cholesterol levels and a significantly reduced risk of cardiovascular disease.[4][5] This has made PCSK9 a prime therapeutic target.
Gene editing technologies, particularly CRISPR-based base editors, offer the potential for a "once-and-done" treatment by permanently inactivating the PCSK9 gene.[4] Base editors can create precise single-nucleotide changes in the genome without inducing double-strand breaks, which enhances the safety profile compared to traditional CRISPR-Cas9 nucleases.[5][6] Adenine (B156593) base editors (ABEs), for instance, convert A•T base pairs to G•C base pairs, and can be programmed to introduce premature stop codons (nonsense mutations) into the coding sequence of a target gene, effectively silencing its expression.[5][7][8]
This document provides detailed application notes and protocols for the use of FTT5, a novel lipid-like nanoparticle (LLN) formulation, for the in vivo delivery of an adenine base editor system to achieve targeted inactivation of the PCSK9 gene in hepatocytes.[9][10]
Principle of the Method: this compound-Delivered Adenine Base Editing
The this compound system is a non-viral delivery platform designed for the efficient and safe delivery of mRNA and guide RNA (gRNA) to the liver.[9][10][11] The lipid-like nanoparticles encapsulate the mRNA encoding an advanced adenine base editor (e.g., ABE8e) and a synthetic gRNA designed to target a specific site within the PCSK9 gene.
The process involves four key steps:
-
Target Recognition: The this compound nanoparticles are taken up by hepatocytes. Inside the cell, the mRNA is translated to produce the ABE protein, which then complexes with the gRNA. This ribonucleoprotein complex scans the genome for the target sequence in the PCSK9 gene, guided by the gRNA.[12]
-
DNA Deamination: Upon binding to the target sequence, the ABE unwinds the DNA, and the TadA deaminase domain catalyzes the conversion of a target adenine (A) to inosine (B1671953) (I) within the editing window.[8][12]
-
DNA Repair and Replication: The cell's replication machinery reads inosine as guanine (B1146940) (G).[8]
-
Permanent Gene Inactivation: During subsequent rounds of DNA replication, a G is incorporated opposite the original I, completing the A•T to G•C conversion. When targeted to a specific codon (e.g., creating a G from an A in a TGG codon for tryptophan), this can introduce a premature stop codon (TGA), leading to nonsense-mediated decay of the PCSK9 mRNA and a durable reduction in circulating PCSK9 protein.
Below is a diagram illustrating the mechanism of this compound-mediated adenine base editing of the PCSK9 gene.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gwern.net [gwern.net]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vivo Base Editing of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) as a Therapeutic Alternative to Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. synthego.com [synthego.com]
- 9. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Unlocking the secrets of ABEs: the molecular mechanism behind their specificity - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of FTT5 Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing FTT5 lipid nanoparticles (LNPs). Detailed protocols for key analytical methods are included to ensure accurate and reproducible evaluation of LNP physicochemical properties, critical for the development of effective mRNA-based therapeutics.
This compound is an ionizable lipid-like nanomaterial that has demonstrated high efficiency in delivering long-chain mRNAs in vivo.[1][2] Proper characterization of this compound LNPs is crucial to ensure batch-to-batch consistency, stability, and optimal therapeutic efficacy. The following sections detail the primary characterization methods, present typical data, and provide step-by-step protocols for their implementation.
Physicochemical Characterization of this compound LNPs
A thorough understanding of the physical and chemical properties of this compound LNPs is fundamental to predicting their in vivo behavior. Key parameters include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Data Summary
The following table summarizes the typical physicochemical properties of this compound lipid-like nanoparticles (LLNs) encapsulating mRNA.
| Parameter | Value | Technique Used |
| Particle Size (Hydrodynamic Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | ~ -11 mV | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | ~ 91% | RiboGreen Assay |
| Morphology | Spherical | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
Data sourced from Zhang et al. (2020).[2][3]
Key Characterization Techniques: Application Notes
Particle Size and Polydispersity Index (PDI) Analysis
Application: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[4][5] It is a critical quality control step, as particle size influences the biodistribution, cellular uptake, and immunogenicity of LNPs.[] The PDI is a measure of the heterogeneity of particle sizes in the sample; a PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.[3]
Zeta Potential Analysis
Application: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.[][7] For LNPs, surface charge affects interactions with biological components and cellular membranes. This compound LNPs typically exhibit a slightly negative surface charge at physiological pH.[3]
mRNA Encapsulation Efficiency
Application: This measurement quantifies the percentage of mRNA that is successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for protecting the mRNA from degradation by nucleases and for ensuring an effective therapeutic dose is delivered.[8] The most common method involves using a fluorescent dye, such as RiboGreen, which selectively binds to nucleic acids.[8][9]
Morphological Analysis
Application: Cryo-Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the LNP morphology, size, and lamellarity.[10][11][12] This high-resolution imaging technique allows for the confirmation of a spherical structure and can reveal details about the internal nanoparticle architecture.[3]
Internal Structure Analysis
Application: Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the internal nanostructure of LNPs, including the arrangement of lipids and the encapsulated mRNA.[13][14][15] It provides population-averaged information on the internal phases (e.g., lamellar, hexagonal) within the nanoparticle core.[14]
Experimental Protocols
Protocol for DLS Measurement of Particle Size and PDI
Objective: To determine the mean hydrodynamic diameter and polydispersity index of this compound LNPs.
Materials:
-
This compound LNP suspension
-
1x Phosphate-Buffered Saline (PBS), filtered
-
DLS instrument (e.g., Malvern Zetasizer)[16]
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation: Dilute the this compound LNP suspension in 1x PBS to a suitable concentration. A 1:100 dilution is a common starting point.[9]
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software, including the dispersant (water), temperature (25°C), and detection angle (typically backscatter at 173°).[16]
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette (typically 1 mL).[16]
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will generate a size distribution report.
-
Record the Z-average diameter (hydrodynamic size) and the PDI value.
-
Protocol for Zeta Potential Measurement
Objective: To determine the surface charge of this compound LNPs.
Materials:
-
This compound LNP suspension
-
0.1x Phosphate-Buffered Saline (PBS), filtered
-
Zeta potential analyzer with disposable folded capillary cells[17][18]
Procedure:
-
Sample Preparation: Dilute the this compound LNP suspension in 0.1x PBS. The lower ionic strength of diluted PBS is recommended to obtain a reliable zeta potential measurement.[19]
-
Instrument Setup:
-
Set up the instrument for zeta potential measurement.
-
Ensure the correct dispersant properties (viscosity, dielectric constant of water) are entered into the software.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.[7]
-
-
Data Analysis:
-
The software will provide the mean zeta potential and its distribution.
-
Record the mean zeta potential in millivolts (mV).
-
Protocol for mRNA Encapsulation Efficiency using RiboGreen Assay
Objective: To quantify the percentage of mRNA encapsulated within the this compound LNPs.[9]
Materials:
-
This compound LNP suspension
-
Quant-iT RiboGreen RNA reagent and assay kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
1% Triton X-100 in TE buffer
-
96-well black plate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)[9]
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the free mRNA used in the formulation with known concentrations in TE buffer.
-
Sample Preparation:
-
Assay:
-
Add the prepared standards and samples to the wells of the 96-well plate.
-
Add the diluted RiboGreen reagent to all wells according to the manufacturer's protocol.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol for Cryo-TEM Sample Preparation and Imaging
Objective: To visualize the morphology and size of this compound LNPs in a near-native state.
Materials:
-
This compound LNP suspension
-
TEM grids with a holey carbon film
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-Transmission Electron Microscope
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Sample Application: In the controlled environment of the vitrification apparatus (typically at high humidity to prevent evaporation), apply a small volume (3-4 µL) of the LNP suspension to the grid.
-
Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes in the carbon film.
-
Plunging: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, trapping the LNPs in a thin layer of amorphous ice.
-
Storage and Transfer: Store the vitrified grid in liquid nitrogen until it is transferred to the cryo-TEM for imaging.
-
Imaging:
-
Load the grid into the cryo-TEM.
-
Acquire images at low electron doses to minimize radiation damage to the sample.
-
Analyze the images to assess particle morphology, size distribution, and lamellarity.[10]
-
Visualizations
Caption: Workflow for this compound LNP Characterization.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 8. sciex.com [sciex.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 11. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 16. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 17. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 18. news-medical.net [news-medical.net]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dynamic Light Scattering (DLS) Analysis of FTT5 Lipid-Like Nanoparticle (LLN) Size
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTT5 lipid-like nanoparticles (LLNs) are a promising non-viral vector for the delivery of mRNA therapeutics.[1][2][3] A critical parameter in the characterization of these nanoparticles is their size, which significantly influences their biodistribution, cellular uptake, and overall efficacy as a drug delivery system. Dynamic Light Scattering (DLS) is a non-invasive, rapid, and widely used technique for determining the size distribution of nanoparticles in suspension.[4][5][6][7][8][9][10][11] This document provides a detailed protocol for the DLS analysis of this compound LLN particle size, along with representative data and a workflow diagram.
Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[4][8][10] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4][8] By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation.[4][5]
This compound LLN Formulation and Physicochemical Properties
This compound LLNs are formulated through the rapid mixing of an ethanol (B145695) phase containing the lipid components with an aqueous phase containing the mRNA cargo.[1] The formulation typically consists of the this compound lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound LLNs as determined by DLS and other characterization techniques, based on published data.
| Parameter | Value | Reference |
| Mean Particle Size (Hydrodynamic Diameter) | ~100 nm | [12] |
| Polydispersity Index (PDI) | < 0.2 | [12] |
| Zeta Potential | ~ -11 mV | [12] |
| mRNA Encapsulation Efficiency | ~ 91% | [12] |
| Molar Ratio (this compound/DOPE/Cholesterol/DMG-PEG2000) | 20/30/40/0.75 | [1] |
Experimental Protocol: DLS Analysis of this compound LLN Particle Size
This protocol outlines the steps for measuring the particle size and polydispersity index (PDI) of this compound LLN suspensions using a typical DLS instrument.
Materials and Equipment
-
This compound LLN suspension
-
Nuclease-free water or appropriate buffer (e.g., PBS) for dilution
-
DLS Spectrometer (e.g., Malvern Zetasizer, Wyatt DynaPro, or similar)
-
Low-volume disposable or quartz cuvettes
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
Experimental Workflow
Caption: Workflow for DLS analysis of this compound LLN particle size.
Step-by-Step Procedure
-
Sample Preparation:
-
Allow the this compound LLN suspension to equilibrate to room temperature.
-
Gently vortex the stock suspension to ensure homogeneity.
-
Dilute a small aliquot of the this compound LLN suspension with nuclease-free water or an appropriate buffer to achieve an optimal count rate for the DLS instrument. The final concentration should be within the instrument's recommended range to avoid multiple scattering effects. A typical dilution might be 1:50 to 1:100.
-
Gently mix the diluted sample by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which could induce aggregation.
-
Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles in the light path.
-
-
Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Set the measurement temperature, typically 25°C.
-
Place the cuvette containing the sample into the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
In the software, select the appropriate material and dispersant properties (e.g., refractive index and viscosity of water).
-
Set the measurement parameters, including the number of runs and the duration of each run. A typical setting is 3 runs of 10-15 measurements each.
-
Initiate the measurement.
-
-
Data Analysis and Interpretation:
-
The instrument's software will generate a correlation function from the scattered light intensity data.
-
This function is then analyzed to calculate the Z-average mean particle size (hydrodynamic diameter) and the Polydispersity Index (PDI).
-
The Z-average is an intensity-weighted average size.
-
The PDI is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample, which is desirable for drug delivery applications.[12]
-
Record the Z-average size and the PDI from the report generated by the software.
-
Data Interpretation and Troubleshooting
-
High PDI (> 0.3): This may indicate a polydisperse sample, the presence of aggregates, or sample contamination. Consider sample filtration or optimizing the formulation protocol.
-
Unstable Readings: Fluctuating count rates or inconsistent results may be due to sample instability (aggregation or degradation), air bubbles, or contamination. Prepare fresh dilutions and ensure cuvettes are clean.
-
Count Rate Out of Range: If the count rate is too high, further dilute the sample. If it is too low, use a more concentrated sample.
Conclusion
Dynamic Light Scattering is an essential technique for the characterization of this compound LLN particle size. By following this standardized protocol, researchers can obtain reliable and reproducible data on the size distribution and homogeneity of their nanoparticle formulations, which is crucial for ensuring product quality and predicting in vivo performance. The expected particle size for this compound LLNs is approximately 100 nm with a PDI below 0.2, indicating a monodisperse population suitable for therapeutic applications.[12]
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horiba.com [horiba.com]
- 6. wyatt.com [wyatt.com]
- 7. [Nanosize Particle Analysis by Dynamic Light Scattering (DLS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing | MDPI [mdpi.com]
- 9. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Cryo-TEM Imaging of FTT5 Nanoparticles
Introduction
FTT5 is a multi-chargeable ionizable lipid nanoparticle designed for the efficient in vivo delivery of long messenger RNA (mRNA).[1][2] The structural integrity, size distribution, and morphology of these nanoparticles are critical quality attributes that directly impact their efficacy and safety as therapeutic delivery vehicles. Cryogenic transmission electron microscopy (cryo-TEM) is a powerful imaging technique that allows for the visualization of nanoparticles in their near-native, hydrated state, providing high-resolution structural information.[3][4][5] This application note provides a detailed protocol for the cryo-TEM imaging of this compound nanoparticles, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound Nanoparticles
A comprehensive understanding of the physicochemical properties of this compound nanoparticles is essential for optimizing cryo-TEM imaging parameters.
| Property | Value | Analysis Method |
| Particle Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) & Cryo-TEM |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Morphology | Spherical | Cryo-TEM |
| Type | Lipid-like Nanoparticles (LLNs) | Formulation |
Table 1: Summary of key physicochemical properties of this compound lipid-like nanoparticles.[6][7]
Experimental Protocol: Cryo-TEM Imaging of this compound Nanoparticles
This protocol outlines the key steps for the successful cryo-TEM imaging of this compound nanoparticles, from sample preparation to data acquisition.
Materials and Reagents
-
This compound nanoparticle suspension
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
TEM grids (e.g., Quantifoil R2/2 or C-flat™ Holey Carbon Grids)
-
Liquid ethane
-
Liquid nitrogen
-
Vitrification robot (e.g., Vitrobot™ Mark IV, Leica EM GP)
-
Cryo-transmission electron microscope (e.g., Thermo Fisher Titan Krios, Glacios)
-
Direct electron detector (e.g., Gatan K3, Falcon 4)
Sample Preparation and Vitrification
The goal of vitrification is to rapidly freeze the nanoparticle suspension, preserving the native structure in a thin layer of amorphous (non-crystalline) ice.[8][9]
-
Grid Preparation: Glow-discharge the TEM grids for 30-60 seconds to render the carbon surface hydrophilic, ensuring even spreading of the sample.
-
Sample Application: In the controlled environment of a vitrification robot (typically at 4°C and 100% humidity to prevent evaporation), apply 3-4 µL of the this compound nanoparticle suspension to the carbon side of the glow-discharged grid.[3]
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon support.[3][8] The blotting time is a critical parameter and should be optimized (typically 1-5 seconds) to achieve an appropriate ice thickness.
-
Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane, which is pre-cooled by liquid nitrogen.[9][10] This rapid freezing vitrifies the sample.
-
Storage: Transfer the vitrified grids to a grid box submerged in liquid nitrogen for storage until imaging.
Cryo-TEM Data Acquisition
-
Microscope Alignment: Align the cryo-TEM for high-resolution imaging. This includes aligning the electron beam, correcting lens aberrations, and ensuring a stable imaging environment.
-
Grid Screening: Load the vitrified grid into the cryo-TEM. Screen the grid at low magnification to identify areas with optimal ice thickness and particle distribution.
-
Image Acquisition Parameters:
-
Magnification: Select a magnification that provides sufficient resolution to visualize the details of the this compound nanoparticles (e.g., 25,000x to 50,000x).
-
Defocus: Set the defocus to an appropriate range (e.g., -1.5 to -3.0 µm) to enhance contrast.
-
Electron Dose: Use a low electron dose (e.g., 20-40 e⁻/Ų) to minimize radiation damage to the nanoparticles.[11]
-
Data Collection Mode: Collect images using a direct electron detector in movie mode to allow for motion correction during data processing.
-
Data Processing and Analysis
-
Movie Frame Alignment: Correct for beam-induced motion by aligning the frames of the collected movies.
-
Contrast Transfer Function (CTF) Estimation: Determine the CTF for each micrograph to correct for the effects of the microscope's objective lens.
-
Particle Picking: Automatically or manually select the this compound nanoparticles from the corrected micrographs.
-
2D Classification: Group the selected particles into different classes based on their orientation to generate high-resolution 2D averages.
-
3D Reconstruction (Optional): For a more detailed structural analysis, a 3D reconstruction of the this compound nanoparticle can be generated from the 2D class averages if the particles are homogeneous.[4][5]
-
Morphological and Size Analysis: Measure the size, shape, and lamellarity of the nanoparticles from the 2D class averages or individual particle images.
Experimental Workflow Diagram
Caption: Workflow for cryo-TEM imaging of this compound nanoparticles.
Conclusion
This application note provides a comprehensive protocol for the cryo-TEM imaging of this compound nanoparticles. Adherence to this protocol will enable researchers to obtain high-resolution images and perform detailed structural characterization, which is crucial for the development and quality control of these advanced drug delivery systems. The ability to directly visualize nanoparticle morphology and size distribution provides invaluable insights that are complementary to other analytical techniques like DLS.[12]
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 2328129-27-5 | BroadPharm [broadpharm.com]
- 3. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-electron microscopy and cryo-electron tomography of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyScope [myscope.training]
- 9. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Electron tomography in nanoparticle imaging and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
Application Note and Protocol: mRNA Encapsulation Efficiency Assay for FTT5 Lipid-Like Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of messenger RNA (mRNA) therapeutics relies on their successful encapsulation within a protective carrier, such as lipid-like nanoparticles (LLNs). FTT5 LLNs are a novel class of functionalized lipid-like nanoparticles designed for the efficient in vivo delivery of mRNA.[1][2][3] A critical quality attribute (CQA) for the development and manufacturing of mRNA-loaded this compound LLNs is the encapsulation efficiency (EE), which quantifies the percentage of mRNA successfully enclosed within the nanoparticles.[4][5] High encapsulation efficiency is crucial for protecting the mRNA from degradation, ensuring its delivery to target cells, and achieving the desired therapeutic effect.[6]
This document provides a detailed protocol for determining the mRNA encapsulation efficiency in this compound LLNs using the widely adopted Quant-iT™ RiboGreen™ RNA Assay. This fluorescence-based method is highly sensitive and specific for quantifying RNA, making it a robust tool for the characterization of mRNA-LNP formulations. The assay involves measuring the fluorescence of the RiboGreen™ dye, which dramatically increases upon binding to nucleic acids. By measuring the fluorescence of the this compound LLN sample before and after lysis with a surfactant, the amount of unencapsulated and total mRNA can be determined, respectively, allowing for the calculation of encapsulation efficiency.[4][7]
Composition and Characteristics of this compound LLNs
This compound LLNs are formulated using a specific molar ratio of four key components: an ionizable lipid-like material (this compound), a helper lipid (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE), cholesterol, and a PEGylated lipid (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG2000).[1] The precise composition is crucial for the nanoparticle's structure, stability, and in vivo performance.
Table 1: Composition of this compound LLNs
| Component | Molar Ratio | Role in Formulation |
| This compound | 20 | Ionizable lipid-like material for mRNA complexation and endosomal escape. |
| DOPE | 30 | Helper lipid that aids in fusogenicity and endosomal escape.[8] |
| Cholesterol | 40 | Provides structural integrity and stability to the nanoparticle.[8] |
| DMG-PEG2000 | 0.75 | PEGylated lipid that forms a hydrophilic corona, preventing aggregation and opsonization.[8] |
This compound LLNs typically exhibit a particle size of approximately 100 nm with a polydispersity index (PDI) below 0.2, indicating a uniform particle size distribution.[9]
Table 2: Physicochemical Properties of this compound LLNs
| Parameter | Typical Value |
| Particle Size (Z-average) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral at physiological pH |
Experimental Protocol: mRNA Encapsulation Efficiency Assay using RiboGreen™
This protocol outlines the steps to determine the encapsulation efficiency of mRNA in this compound LLNs.
Materials and Reagents
-
This compound LLN-encapsulated mRNA samples
-
Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen™ reagent and TE buffer)
-
Nuclease-free water
-
Triton™ X-100 (10% solution)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
-
Nuclease-free microtubes and pipette tips
Preparation of Reagents
-
TE Buffer (1X): Prepare a 1X working solution of TE buffer by diluting the concentrated stock provided in the assay kit with nuclease-free water.[7]
-
RiboGreen™ Working Solution: On the day of the assay, prepare the RiboGreen™ working solution by diluting the concentrated RiboGreen™ reagent 200-fold in 1X TE buffer.[7] Protect this solution from light.
-
Triton™ X-100 Lysis Buffer (2%): Prepare a 2% Triton™ X-100 solution by diluting a 10% stock solution with 1X TE buffer.
Experimental Workflow
Caption: Workflow for mRNA Encapsulation Efficiency Assay.
Standard Curve Preparation
-
Prepare a series of mRNA standards with known concentrations (e.g., 0, 10, 20, 50, 100, 200 ng/mL) by diluting a stock mRNA solution in 1X TE buffer.
-
Add 100 µL of each standard to triplicate wells of the 96-well plate.
Sample Preparation
-
Intact this compound LLNs (for unencapsulated mRNA): Dilute the this compound LLN sample in 1X TE buffer to a final concentration within the linear range of the standard curve. Add 100 µL of the diluted sample to triplicate wells.[7]
-
Lysed this compound LLNs (for total mRNA): Dilute the this compound LLN sample in the 2% Triton™ X-100 lysis buffer to the same final concentration as the intact sample. Incubate for 10-15 minutes at room temperature to ensure complete lysis of the nanoparticles.[4] Add 100 µL of the lysed sample to triplicate wells.
Fluorescence Measurement
-
Add 100 µL of the RiboGreen™ working solution to all wells containing standards and samples.
-
Mix gently by pipetting up and down.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.
Data Analysis and Calculation
-
Subtract the fluorescence of the blank (0 ng/mL mRNA standard) from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity versus mRNA concentration for the standards.
-
Use the standard curve to determine the concentration of mRNA in the intact ([mRNA]unencapsulated) and lysed ([mRNA]total) this compound LLN samples.[7]
-
Calculate the encapsulation efficiency (EE) using the following formula[4]:
EE (%) = (([mRNA]total - [mRNA]unencapsulated) / [mRNA]total) x 100
Representative Data
The following table presents representative data from an encapsulation efficiency assay of three different batches of this compound LLNs.
Table 3: Representative Encapsulation Efficiency Data for this compound LLNs
| Batch ID | [mRNA]unencapsulated (ng/mL) | [mRNA]total (ng/mL) | Encapsulation Efficiency (%) |
| This compound-001 | 8.5 | 185.2 | 95.4 |
| This compound-002 | 9.2 | 190.5 | 95.2 |
| This compound-003 | 7.8 | 188.9 | 95.9 |
Signaling Pathway and Logical Relationships
The principle of the RiboGreen™ assay for determining encapsulation efficiency is based on the differential accessibility of the dye to the mRNA.
Caption: Principle of the RiboGreen™ Encapsulation Assay.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Contamination of reagents or plate with nucleic acids. | Use nuclease-free water, tubes, and tips. |
| Low fluorescence signal | Incorrect excitation/emission wavelengths. Low mRNA concentration. Degraded RiboGreen™ reagent. | Verify plate reader settings. Concentrate sample or use a higher concentration. Prepare fresh RiboGreen™ working solution. |
| Inconsistent replicates | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of samples and reagents. |
| Low encapsulation efficiency | Inefficient encapsulation process. mRNA degradation. | Optimize LNP formulation and manufacturing process. Ensure proper storage and handling of mRNA and LNPs. |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate determination of mRNA encapsulation efficiency in this compound LLNs using the RiboGreen™ assay. This method is a reliable and essential tool for the characterization and quality control of mRNA-based therapeutics, ensuring the development of potent and effective drug products. Consistent and high encapsulation efficiency is a key indicator of a robust and reproducible manufacturing process for this compound LLNs.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 4. sciex.com [sciex.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. biochempeg.com [biochempeg.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of FTT5-hFVIII mRNA Lipid-Like Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemophilia A is a genetic bleeding disorder characterized by a deficiency in coagulation Factor VIII (FVIII). Current treatments often involve frequent infusions of recombinant FVIII protein. Messenger RNA (mRNA) therapeutics delivered via lipid-like nanoparticles (LLNs) present a promising alternative for treating genetic disorders like Hemophilia A by enabling endogenous protein production.[][2] The FTT5 lipid-like nanoparticle is a novel delivery vehicle designed for the efficient in vivo delivery of long-chain mRNAs, such as the ~4.5 kb mRNA encoding human Factor VIII (hFVIII).[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound-hFVIII mRNA LLNs. The information is curated from preclinical studies and is intended to guide researchers in the replication and further investigation of this therapeutic approach.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the intravenous administration of this compound-hFVIII mRNA LLNs in wild-type and Hemophilia A mouse models.
Table 1: Physicochemical Properties of this compound-hFVIII mRNA LLNs
| Parameter | Value |
| Size (Diameter) | ~100 nm |
| mRNA Encapsulation Efficiency | >80% |
| Zeta Potential | Not Specified |
Data derived from characterization of this compound LLNs.[4]
Table 2: In Vivo Efficacy of this compound-hFVIII mRNA LLNs in Wild-Type Mice
| Time Post-Injection | hFVIII Protein Level (ng/mL) |
| 6 hours | > 140 |
| 12 hours | > 140 |
Mice were administered a single intravenous dose of 2 mg/kg this compound-hFVIII mRNA LLNs (n=3 per group).[3] The normal clinical range for hFVIII is 100 to 200 ng/mL.[3]
Table 3: In Vivo Efficacy of this compound-hFVIII mRNA LLNs in Hemophilia A Mice
| Time Post-Injection | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of normal) |
| 6 hours | > 220 | 73% |
| 12 hours | > 220 | 90% |
Hemophilia A mice were administered a single intravenous dose of 2 mg/kg this compound-hFVIII mRNA LLNs (n=3 per group).[3][5]
Experimental Protocols
Protocol 1: Formulation of this compound-hFVIII mRNA LLNs via Microfluidic Mixing
This protocol outlines the preparation of this compound-hFVIII mRNA LLNs using a microfluidic mixing device. This method allows for the controlled and reproducible self-assembly of the nanoparticles.[6][7]
Materials:
-
This compound lipid
-
Helper lipids (e.g., DSPC, cholesterol)[7]
-
PEG-lipid (e.g., DMG-PEG2000)[8]
-
hFVIII-encoding mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
-
Dialysis cassettes (e.g., 20 kDa MWCO)
-
Sterile, RNase-free consumables
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratios. A common starting ratio for similar LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7]
-
Ensure complete dissolution of all lipid components.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the hFVIII mRNA in a citrate buffer (pH 4.0) to the desired concentration. The acidic buffer ensures the ionizable this compound lipid becomes protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.[9]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rates for the two solutions. A typical flow rate ratio of the aqueous to the organic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the this compound-hFVIII mRNA LLNs.
-
Collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH. This deprotonates the this compound lipid, resulting in a more neutral surface charge for the LNPs.
-
Sterile-filter the final this compound-hFVIII mRNA LNP formulation through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Assess the zeta potential of the final formulation.
-
Protocol 2: In Vivo Administration of this compound-hFVIII mRNA LLNs in Mice
This protocol describes the intravenous administration of the formulated this compound-hFVIII mRNA LLNs into mice.
Materials:
-
Formulated this compound-hFVIII mRNA LLNs
-
Wild-type or Hemophilia A mice
-
Sterile PBS
-
Insulin syringes (or equivalent for tail vein injection)
-
Mouse restrainer
-
70% Ethanol wipes
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the this compound-hFVIII mRNA LNP formulation in sterile PBS to achieve the target dose of 2 mg/kg of mRNA in a final injection volume of approximately 100 µL.
-
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse to accurately calculate the injection volume.
-
-
Intravenous Injection:
-
Place the mouse in a restrainer to immobilize the tail.
-
Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the 100 µL of the dosing solution.
-
-
Post-injection Monitoring:
-
Monitor the mice for any adverse reactions immediately following the injection and at regular intervals.
-
Provide access to food and water ad libitum.
-
Protocol 3: Quantification of hFVIII Protein by ELISA
This protocol provides a general procedure for measuring the concentration of human FVIII in mouse plasma using a sandwich ELISA kit.
Materials:
-
Mouse plasma samples (collected in sodium citrate)
-
Human Factor VIII ELISA kit (select a kit that does not cross-react with murine FVIII)
-
Microplate reader
-
Wash buffer, substrate, and stop solution (typically provided in the kit)
Procedure:
-
Sample Preparation:
-
Collect blood from mice via cardiac puncture into tubes containing 3.8% sodium citrate.
-
Centrifuge the blood at 7500 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Thaw plasma samples on ice and dilute as necessary with the assay diluent provided in the kit.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the chosen ELISA kit.
-
Typically, this involves adding standards and diluted plasma samples to the wells of a microplate pre-coated with an anti-hFVIII antibody.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody, followed by incubation and washing.
-
Add a streptavidin-HRP conjugate, followed by incubation and washing.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of hFVIII in the plasma samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Measurement of hFVIII Activity using a Chromogenic Assay (Coatest)
This protocol outlines the principle and a general procedure for determining the functional activity of hFVIII in mouse plasma using a chromogenic assay.
Principle:
The assay measures the ability of FVIII to act as a cofactor for Factor IXa in the activation of Factor X to Factor Xa. The amount of Factor Xa generated is proportional to the FVIII activity and is measured by the cleavage of a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.[10][11]
Materials:
-
Mouse plasma samples (collected in sodium citrate)
-
Chromogenic Factor VIII assay kit (e.g., Coatest® SP Factor VIII)
-
Reagents typically include Factor IXa, Factor X, phospholipids, calcium chloride, and a chromogenic substrate.[10]
-
Microplate reader or coagulometer
Procedure:
-
Sample Preparation:
-
Prepare plasma samples as described in Protocol 3.
-
-
Assay Procedure:
-
Follow the detailed instructions provided with the commercial assay kit.
-
The general steps involve:
-
Incubating the plasma sample with a reagent containing Factor IXa, Factor X, and phospholipids.
-
Initiating the reaction by adding calcium chloride.
-
Stopping the reaction after a specific time and adding the chromogenic substrate.
-
Measuring the rate of color change at 405 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using a reference plasma with a known FVIII activity.
-
Determine the FVIII activity in the samples by comparing their results to the standard curve.
-
Express the activity as a percentage of normal human plasma activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound-hFVIII mRNA LNP administration.
Caption: Proposed cellular mechanism of this compound-hFVIII mRNA LNP action.
Caption: Investigating cellular uptake pathways with inhibitors.
References
- 2. haemochrom.de [haemochrom.de]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines | MDPI [mdpi.com]
- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Factor VIII ELISA Kit (A313514) [antibodies.com]
- 10. diapharma.com [diapharma.com]
- 11. diapharma.com [diapharma.com]
Application Notes: Luciferase Assay for FTT5 Delivery Efficiency
Introduction
The effective delivery of therapeutic payloads, such as messenger RNA (mRNA), to target cells is a critical challenge in drug development. FTT5, a novel ionizable lipid-like material, has demonstrated significant promise in formulating lipid-like nanoparticles (LLNs) for the efficient in vivo delivery of long mRNAs.[1][2] To optimize and validate this compound-based delivery platforms, a robust and quantitative method for assessing delivery efficiency is essential. The luciferase reporter gene assay is a highly sensitive and widely used method for this purpose.[3][4] By encapsulating mRNA encoding a luciferase enzyme (e.g., Firefly luciferase, FLuc) within this compound-LLNs, the delivery efficiency can be quantified by measuring the bioluminescent signal produced upon the translation of the delivered mRNA in target cells.[5]
Principle of the Assay
The luciferase assay leverages the enzymatic reaction catalyzed by luciferase, which oxidizes a substrate (e.g., D-luciferin for Firefly luciferase) in the presence of ATP, resulting in the emission of light.[6] The intensity of the emitted light is directly proportional to the amount of active luciferase enzyme present in the cells.[7] When this compound-LLNs carrying luciferase mRNA are introduced to cells, the mRNA is released into the cytoplasm and translated into functional luciferase. The subsequent measurement of luminescence provides a quantitative readout of the entire delivery process, encompassing cellular uptake, endosomal escape, and mRNA translation.
Applications
-
Screening and Optimization of this compound Formulations: The luciferase assay allows for the high-throughput screening of different this compound-LLN formulations to identify the optimal composition for maximal delivery efficiency.
-
Comparative Analysis of Delivery Vehicles: The delivery efficiency of this compound-LLNs can be directly compared to other delivery systems, such as other lipid nanoparticles (LNPs) or viral vectors.[5]
-
In Vitro and In Vivo Correlation: The assay can be adapted for both cell culture (in vitro) and animal models (in vivo), enabling the correlation of delivery efficiency between these systems.
-
Tissue-Specific Targeting Studies: By analyzing luminescence in different organs of an animal model, the tissue tropism of this compound-LLNs can be determined.
Experimental Protocols
Protocol 1: this compound-LNP Formulation with Firefly Luciferase (FLuc) mRNA
This protocol describes the formulation of this compound-LLNs encapsulating FLuc mRNA using a microfluidic mixing method.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Firefly luciferase (FLuc) mRNA
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and pump
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.[5]
-
The final total lipid concentration in the ethanol phase should be between 10-25 mM.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the FLuc mRNA in citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Pump the two solutions through the microfluidic mixing device. The rapid mixing will induce the self-assembly of the this compound-LLNs with the encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
-
Store the formulated this compound-FLuc mRNA LLNs at 4°C.
-
Protocol 2: In Vitro Luciferase Assay for this compound Delivery Efficiency
This protocol details the procedure for assessing the delivery efficiency of this compound-FLuc mRNA LLNs in a cell culture model.
Materials:
-
This compound-FLuc mRNA LLNs
-
Hepatocellular carcinoma cells (e.g., Hep3B)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Hep3B cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
Dilute the this compound-FLuc mRNA LLNs in complete culture medium to achieve the desired final mRNA concentrations (e.g., 10, 50, 100 ng/well).
-
Remove the old medium from the cells and add 100 µL of the diluted this compound-FLuc mRNA LLN solution to each well.
-
Include a negative control group of cells treated with PBS or empty LLNs.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells by orbital shaking for 5 minutes to ensure complete cell lysis and substrate mixing.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The integration time should be optimized based on the signal intensity.
-
-
Data Analysis:
-
Subtract the average background luminescence from the negative control wells from all experimental readings.
-
The resulting relative light units (RLU) are proportional to the luciferase expression and, therefore, the delivery efficiency.
-
Protocol 3: In Vivo Luciferase Assay for this compound Delivery Efficiency
This protocol outlines the steps for evaluating the delivery efficiency of this compound-FLuc mRNA LLNs in a mouse model.
Materials:
-
This compound-FLuc mRNA LLNs
-
BALB/c mice (6-8 weeks old)
-
D-luciferin, potassium salt
-
Sterile PBS
-
In Vivo Imaging System (IVIS) or equivalent
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Acclimatize the mice for at least one week before the experiment.
-
-
Administration of this compound-FLuc mRNA LLNs:
-
Administer the this compound-FLuc mRNA LLNs to the mice via the desired route (e.g., intravenous injection). The dosage should be based on the amount of encapsulated mRNA (e.g., 0.5 mg/kg).
-
Include a control group of mice injected with PBS.
-
-
Substrate Preparation and Injection:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
At the desired time point post-LLN administration (e.g., 6 hours), anesthetize the mice.
-
Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg.
-
-
Bioluminescence Imaging:
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes after injection).
-
Place the anesthetized mice in the imaging chamber of the IVIS.
-
Acquire bioluminescence images. The exposure time will depend on the signal intensity.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal from the whole body or specific regions of interest (ROIs) corresponding to different organs.
-
The signal intensity is typically expressed as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between the this compound-treated group and the control group to determine the delivery efficiency.
-
Data Presentation
Table 1: In Vitro Luciferase Expression in Hep3B Cells
| LNP Formulation | mRNA Dose (ng/well) | Mean Luminescence (RLU) | Standard Deviation |
| This compound-FLuc mRNA | 50 | 1.5 x 10^6 | 0.2 x 10^6 |
| TT3-FLuc mRNA (Control) | 50 | 8.0 x 10^5 | 0.1 x 10^5 |
| Untreated Control | 0 | 1.2 x 10^3 | 0.3 x 10^3 |
Table 2: In Vivo Luciferase Expression in Mice (Liver)
| LNP Formulation | mRNA Dose (mg/kg) | Mean Total Flux (photons/s) at 6h | Standard Deviation | Fold Increase vs. TT3 |
| This compound-FLuc mRNA | 0.5 | 2.8 x 10^8 | 0.5 x 10^8 | ~2.0 |
| TT3-FLuc mRNA (Control) | 0.5 | 1.4 x 10^8 | 0.3 x 10^8 | 1.0 |
| PBS Control | 0 | < 1.0 x 10^5 | - | - |
Note: The data presented in these tables are representative and based on findings from the literature.[5] Actual results may vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound delivery efficiency assessment.
Caption: Cellular uptake and endosomal escape pathway of this compound-LNPs.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sartorius.com [sartorius.com]
- 5. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
FTT5 LLN Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of FTT5 lipid-like nanoparticle (LLN) formulations.
Troubleshooting Guides
This section addresses common stability issues encountered during this compound LLN experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage
Q1: My this compound LLN formulation shows a significant increase in Z-average diameter and PDI after storage at 4°C for one week. What could be the cause?
A1: An increase in particle size and PDI is a clear indicator of nanoparticle aggregation.[1] This can be triggered by several factors:
-
Inadequate Stabilization: The surface charge of the nanoparticles may be insufficient to prevent them from clumping together.[1]
-
Suboptimal Storage Conditions: Temperature fluctuations or inappropriate buffer composition can destabilize the formulation.[2][3]
-
Formulation Composition: The molar ratio of the lipid components might not be optimal for long-term stability.
Troubleshooting Steps:
-
Verify Zeta Potential: Measure the zeta potential of your formulation. A value with a magnitude greater than |±25 mV| generally indicates good electrostatic stabilization.[1] If the zeta potential is low, consider adjusting the pH of the buffer to increase the surface charge of the ionizable lipids.
-
Optimize Storage Buffer: Ensure the buffer has sufficient ionic strength to maintain stability. However, excessively high ionic strength can sometimes lead to aggregation. Consider screening different buffer compositions and pH values.
-
Evaluate Cryoprotectants for Frozen Storage: If storing at -80°C, the absence of a cryoprotectant can lead to aggregation upon freezing and thawing.[2][3] Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation before freezing.[3]
-
Re-evaluate Lipid Ratios: While a standard this compound LLN formulation exists, the optimal ratio of this compound, DOPE, cholesterol, and DMG-PEG2000 can be influenced by the specific mRNA cargo and preparation method.[2] Consider a design of experiments (DOE) approach to screen different lipid ratios for improved stability.
Issue 2: Decreased mRNA Encapsulation Efficiency or Evidence of Leakage
Q2: I've observed a decrease in mRNA encapsulation efficiency over time, suggesting the mRNA is leaking from the this compound LLNs. How can I address this?
A2: mRNA leakage can be a sign of physical instability of the lipid bilayer.[4] Potential causes include:
-
Lipid Degradation: Chemical degradation of the lipid components can compromise the integrity of the nanoparticle structure.[5]
-
Phase Transitions: Changes in the physical state of the lipids due to temperature variations can lead to the expulsion of the encapsulated mRNA.[6]
-
Insufficient Cholesterol: Cholesterol plays a crucial role in stabilizing the lipid bilayer and preventing leakage.[4]
Troubleshooting Steps:
-
Assess mRNA Integrity: Use a stability-indicating assay like agarose (B213101) gel electrophoresis or a fluorescence-based kit (e.g., RiboGreen) to determine if the leaked mRNA is intact or degraded.[2][7]
-
Analyze Lipid Composition Post-Storage: Employ a chromatographic method like UHPLC-CAD to analyze the lipid composition of your stored samples and check for signs of degradation of any of the lipid components.[8]
-
Optimize Cholesterol Content: If leakage is a persistent issue, consider modestly increasing the molar ratio of cholesterol in your formulation.
-
Control Storage Temperature: Avoid repeated freeze-thaw cycles.[9] For long-term storage, lyophilization can be a viable option to prevent leakage, though reconstitution conditions need to be optimized.[3][4]
Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for this compound LLN formulations?
A3: For short-term storage (up to one week), 4°C is generally recommended.[4] For long-term storage, lyophilization and storage at -80°C is a common practice.[3][4] However, it's crucial to include cryoprotectants like sucrose to prevent aggregation during freezing.[2]
Q4: How can I monitor the physical stability of my this compound LLN formulation?
A4: Regular monitoring of key physical parameters is essential. The following table summarizes the key tests:
| Parameter | Technique | Interpretation of Instability |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | Significant increase in diameter suggests aggregation.[1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in PDI (typically > 0.3) indicates a broader size distribution, often due to aggregation.[10] |
| Zeta Potential | Electrophoretic Light Scattering | A decrease in the magnitude of the zeta potential (towards neutral) can indicate a higher likelihood of aggregation.[1] |
Q5: What methods can I use to assess the chemical stability of the this compound LLN formulation?
A5: Chemical stability involves ensuring the integrity of both the lipid components and the encapsulated mRNA.
| Component | Stability-Indicating Assay | Purpose |
| mRNA | Agarose Gel Electrophoresis or Capillary Gel Electrophoresis (CGE) | To visualize the integrity of the mRNA and detect any degradation into smaller fragments.[7][11] |
| mRNA | Fluorescence-based quantification (e.g., RiboGreen assay) | To quantify the amount of encapsulated mRNA and determine encapsulation efficiency.[2] |
| Lipids | Ultra High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) | To quantify the individual lipid components and detect any degradation products.[8] |
Experimental Protocols
Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS) and Zeta Potential Measurement
Methodology:
-
Sample Preparation: Dilute the this compound LLN suspension in a suitable buffer (e.g., the formulation buffer or a low-ionic-strength buffer) to a concentration appropriate for the DLS instrument. Over-concentration can lead to multiple scattering errors.[1]
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Use an appropriate folded capillary cell.
-
Perform the measurement in the same diluent as for the DLS measurement.
-
Record the zeta potential in mV.
-
-
Data Analysis: Compare the results for stored samples to those of a freshly prepared batch. A significant increase in Z-average and PDI, or a decrease in the magnitude of the zeta potential, indicates physical instability.
Protocol 2: Determination of mRNA Encapsulation Efficiency using a Fluorescence-Based Assay
Methodology:
-
Prepare Two Sets of Samples:
-
Total mRNA: Dilute the this compound LLN formulation in a buffer containing a surfactant (e.g., 0.1% Triton X-100) to lyse the nanoparticles and release all the mRNA.
-
Free mRNA: Dilute the this compound LLN formulation in a buffer without surfactant.
-
-
Prepare Reagent: Prepare the fluorescence-based RNA quantification reagent (e.g., RiboGreen) according to the manufacturer's instructions.
-
Measurement:
-
Add the reagent to both sets of samples.
-
Incubate for the recommended time.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Generate a standard curve using known concentrations of the same mRNA used in the formulation.
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Workflow for assessing the stability of this compound LLN formulations.
Caption: A logical workflow for troubleshooting this compound LLN instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomol.com [biomol.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. media.beckman.com [media.beckman.com]
- 11. High-throughput LNP-mRNA integrity profiling [labroots.com]
FTT5 Technical Support Center: Troubleshooting Low mRNA Encapsulation
Welcome to the FTT5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during mRNA encapsulation with this compound lipid-like nanomaterials (LLNs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its typical formulation parameters?
This compound is a functionalized TT derivative, a lipid-like nanomaterial designed for effective in vivo mRNA delivery. This compound LLNs have demonstrated significantly higher luciferase expression efficiency in the liver compared to reference materials like TT3 LLNs.[1]
A standard formulation for this compound LLNs involves the following components at a specific molar ratio:
| Component | Molar Ratio |
| This compound Lipid | 20 |
| DOPE | 30 |
| Cholesterol | 40 |
| DMG-PEG2000 | 0.75 |
Table 1: Standard this compound LLN Formulation Components and Molar Ratios.[1]
The preparation involves dissolving the mRNA in an aqueous phase and the lipid components (this compound, DOPE, cholesterol, DMG-PEG2000) in an ethanol (B145695) phase, followed by a mixing process.[1]
Q2: My mRNA encapsulation efficiency with this compound is lower than expected. What are the potential causes and how can I troubleshoot this?
Low encapsulation efficiency is a common challenge in the formulation of lipid nanoparticles. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low mRNA encapsulation with this compound.
Potential Cause 1: Suboptimal Formulation Ratios
The molar ratio of the lipid components is critical for efficient mRNA encapsulation.[2] Deviations from the optimized ratio can lead to poorly formed nanoparticles.
-
Troubleshooting Steps:
-
Verify Component Ratios: Double-check the calculations and measurements for each lipid component (this compound, DOPE, Cholesterol, DMG-PEG2000) to ensure they match the recommended molar ratio of 20:30:40:0.75.[1]
-
Lipid to mRNA Ratio: The weight ratio of ionizable lipid to mRNA is a key parameter. A common starting point for many LNP formulations is a 10:1 ratio.[2] While the specific optimal ratio for this compound may vary, ensure you are in a reasonable range and consider optimizing this parameter.
-
Potential Cause 2: Issues with Aqueous or Organic Phase Preparation
The properties of the aqueous and organic phases directly impact the self-assembly process of the lipid nanoparticles.
-
Troubleshooting Steps:
-
Aqueous Buffer pH: The pH of the aqueous buffer containing the mRNA is crucial. For efficient encapsulation, the ionizable lipid (this compound) should be positively charged to interact with the negatively charged mRNA. This is typically achieved using an acidic buffer (e.g., citrate (B86180) buffer, pH 3-6).[2][3] Ensure the pH of your buffer is within the optimal range.
-
Solvent Quality: Use high-purity, RNase-free water and ethanol to prepare your solutions. Contaminants can interfere with LNP formation and mRNA integrity.
-
Component Dissolution: Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Incomplete dissolution can lead to heterogeneous nanoparticle formation.
-
Potential Cause 3: Inefficient Mixing Method
The method used to mix the aqueous and organic phases is critical for achieving rapid and uniform nanoparticle formation, which is essential for high encapsulation efficiency.
-
Troubleshooting Steps:
-
Mixing Technique: Microfluidic mixing is a highly recommended method for producing small, uniform LNPs with high encapsulation efficiencies (>80%).[2][4] If you are using manual methods like pipette mixing, ensure the injection of the lipid-ethanol phase into the aqueous phase is rapid and consistent to promote fast mixing.[2]
-
Flow Rates (Microfluidics): If using a microfluidic system, the total flow rate (TFR) and flow rate ratio (FRR) of the aqueous and organic phases are critical parameters that influence particle size and encapsulation.[5] Consult the instrument's manual and consider optimizing these parameters for your this compound formulation.
-
Potential Cause 4: mRNA Quality and Integrity
The quality of the mRNA payload is paramount for successful encapsulation.
-
Troubleshooting Steps:
-
mRNA Integrity: Verify the integrity of your mRNA using a method like capillary electrophoresis. Degraded or fragmented mRNA may not encapsulate as efficiently.[6]
-
mRNA Purity: Ensure your mRNA is free from contaminants from the in vitro transcription (IVT) process, such as enzymes, unincorporated nucleotides, and DNA templates.
-
Potential Cause 5: Inaccurate Measurement of Encapsulation Efficiency
The method used to determine encapsulation efficiency can sometimes be a source of error.
-
Troubleshooting Steps:
-
Assay Choice: The RiboGreen assay is a common method, but it can have limitations, such as interference from excipients and an inability to distinguish between full-length and degraded mRNA.[6] Consider using orthogonal methods like Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) or Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for more accurate measurements.[6][7]
-
Assay Protocol: Carefully follow the protocol for your chosen assay. For the RiboGreen assay, ensure complete lysis of the LNPs when measuring total mRNA (e.g., using Triton X-100) and that the standard curve is prepared correctly.[4]
-
Below is a DOT script that visualizes the troubleshooting workflow for low mRNA encapsulation.
Caption: Troubleshooting workflow for low mRNA encapsulation efficiency.
Experimental Protocols
Protocol 1: Determination of mRNA Encapsulation Efficiency using a Fluorescence Assay (e.g., RiboGreen)
This protocol outlines the general steps for determining the encapsulation efficiency of mRNA in this compound LLNs using a fluorescent dye that specifically binds to RNA.
Materials:
-
This compound-mRNA LNP sample
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Triton X-100 (1% in TE buffer)
-
Fluorescent RNA-binding dye (e.g., RiboGreen reagent)
-
RNA standard of known concentration
-
Black-walled, black-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the RNA standard in TE buffer according to the manufacturer's instructions.
-
Plate the standards in the 96-well plate.
-
-
Sample Preparation:
-
To measure unencapsulated (free) mRNA: Dilute the this compound-mRNA LNP sample 1:100 in TE buffer in a well of the 96-well plate.
-
To measure total mRNA: Dilute the this compound-mRNA LNP sample 1:100 in 1% Triton X-100 buffer in a separate well. The Triton X-100 will lyse the nanoparticles, releasing the encapsulated mRNA.
-
-
Dye Addition:
-
Add the diluted fluorescent reagent to each well containing the standards and samples.
-
-
Incubation and Measurement:
-
Shake the plate for 1 minute and then incubate for 4 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation / ~520 nm emission for RiboGreen).[4]
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to convert the fluorescence values of your samples to mRNA concentrations.
-
Calculate the encapsulation efficiency using the following formula:[4]
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Quantitative Data Summary
The following table summarizes typical physicochemical properties of lipid nanoparticles for mRNA delivery. Note that specific values for this compound formulations should be determined experimentally.
| Parameter | Typical Range | Significance |
| Size (Hydrodynamic Diameter) | 80 - 120 nm | Influences biodistribution and cellular uptake.[1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the homogeneity of the nanoparticle population.[1] |
| Zeta Potential | Near-neutral or slightly negative at physiological pH | Affects stability and interaction with biological membranes. |
| Encapsulation Efficiency | > 90% | A critical quality attribute indicating the percentage of mRNA successfully encapsulated.[8] |
Table 2: Typical Physicochemical Properties of mRNA-LNP Formulations.
Signaling Pathways and Logical Relationships
The interaction between the components of the this compound formulation is crucial for the successful encapsulation of mRNA. The diagram below illustrates the logical relationship between the key components and the desired outcome.
Caption: Logical relationship of this compound formulation components for high mRNA encapsulation.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
FTT5 In Vivo Delivery Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery efficiency of FTT5-based lipid-like nanoparticles (LLNs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biodegradable, ionizable lipid-like material designed for the formulation of lipid-like nanoparticles (LLNs).[1][2][3][4][5][6][7][8] These LLNs are effective vehicles for the in vivo delivery of large mRNA molecules, such as those used in protein replacement therapies or gene editing applications.[1][2][3]
Q2: What is the proposed mechanism of action for this compound LLNs?
A2: this compound LLNs are designed to be stable at physiological pH. Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the tertiary amines of the this compound lipid.[9][10][11][] This charge switch is believed to promote interaction with the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA payload into the cytoplasm, a critical step known as endosomal escape.[9][10][11][]
Q3: What are the key quality attributes of this compound LLNs to ensure optimal in vivo performance?
A3: The critical quality attributes for this compound LLNs include:
-
Particle Size: Typically in the range of 80-150 nm for efficient cellular uptake and to avoid rapid clearance.[3][13][14]
-
Polydispersity Index (PDI): A PDI value below 0.2 indicates a narrow, uniform particle size distribution, which is crucial for reproducible results.[3][6][13]
-
Zeta Potential: A slightly negative surface charge at neutral pH helps to reduce non-specific interactions and improve stability in circulation.[13][14]
-
Encapsulation Efficiency (EE): High EE (ideally >90%) ensures a sufficient amount of mRNA is delivered per particle.[13]
Troubleshooting Guide
Section 1: Formulation & Stability Issues
Q1: My this compound LLNs have a large particle size (>200 nm) and a high PDI (>0.3). What are the possible causes and solutions?
A1: This is a common issue that can arise from several factors during formulation.
-
Possible Cause 1: Inefficient Mixing. The rapid precipitation of lipids requires fast and homogenous mixing.
-
Solution: If using a microfluidic system, ensure the total flow rate is adequate and there are no blockages. For manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase.
-
-
Possible Cause 2: Poor Lipid Quality. Degradation of any of the lipid components (this compound, helper lipids) can lead to aggregation.
-
Solution: Store all lipids, especially this compound, under the recommended conditions (e.g., -20°C) and protect from light and moisture. Use fresh solutions for formulation.
-
-
Possible Cause 3: Incorrect Component Ratios. The molar ratio of the ionizable lipid (this compound) to other components like phospholipids, cholesterol, and PEG-lipid is critical.
-
Solution: Carefully re-calculate and verify the concentrations and volumes of each lipid stock solution. An imbalance can disrupt the self-assembly process.
-
-
Possible Cause 4: Suboptimal pH of Aqueous Buffer. The pH of the aqueous buffer (containing the mRNA) is crucial for proper encapsulation and particle formation.
-
Solution: Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is at the optimal pH (typically pH 4-5) to protonate the this compound lipid, allowing it to complex with the negatively charged mRNA.[7]
-
Q2: The encapsulation efficiency (EE) of my mRNA is consistently low (<80%). How can I improve it?
A2: Low encapsulation efficiency reduces the potency of your formulation.
-
Possible Cause 1: Incorrect N:P Ratio. The ratio of protonatable nitrogens (N) in the this compound lipid to the phosphate (B84403) groups (P) in the mRNA backbone is a key parameter.
-
Solution: Optimize the N:P ratio. While a typical starting point might be around 6, this can be varied to find the optimal ratio for your specific mRNA. Increasing the ratio can sometimes improve EE.[1]
-
-
Possible Cause 2: mRNA Integrity Issues. Degraded or impure mRNA will not encapsulate efficiently.
-
Possible Cause 3: Premature Particle Aggregation. If particles aggregate before encapsulation is complete, the efficiency will be reduced.
-
Solution: Check the mixing parameters as described above. Ensure the lipid mixture in ethanol (B145695) is fully solubilized before mixing.
-
Section 2: In Vivo Performance Issues
Q1: I've administered the this compound LLNs intravenously, but the protein expression in the target organ (e.g., liver) is low.
A1: Low in vivo efficacy can be traced back to formulation issues or problems with the experimental procedure.
-
Possible Cause 1: Suboptimal Particle Characteristics. If the particle size is too large or the PDI is high, the LLNs may be rapidly cleared by the mononuclear phagocyte system (MPS) before reaching the target tissue.
-
Solution: Re-formulate and characterize the LLNs to ensure they meet the quality attributes (Size < 150 nm, PDI < 0.2).
-
-
Possible Cause 2: Poor Endosomal Escape. The formulation may not be optimized for efficient endosomal escape.
-
Solution: The choice of helper lipid (e.g., DOPE) can significantly influence endosomal escape. Consider screening different helper lipids or adjusting their ratios in the formulation.[16]
-
-
Possible Cause 3: Inadequate Dose. The administered dose of mRNA may be insufficient.
-
Solution: Perform a dose-response study to determine the optimal mRNA dose for your specific application. The original this compound study demonstrated efficacy at a 2 mg/kg dose for hFVIII mRNA.[3]
-
-
Possible Cause 4: Particle Instability in Circulation. The LLNs may be aggregating or releasing their payload prematurely in the bloodstream.
-
Solution: Ensure the PEG-lipid concentration is optimal. PEGylation provides a stealth shield to reduce opsonization and increase circulation time. Too little can lead to rapid clearance, while too much can hinder cellular uptake.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of FTT LLNs
| LLN Derivative | Particle Size (nm) | PDI | In Vivo Luciferase Expression (Fold Increase vs. TT3) |
| FTT1 | 95 | < 0.3 | ~1.2 |
| FTT3 | 102 | < 0.3 | ~1.5 |
| This compound | 107 | < 0.3 | ~2.0 |
| FTT7 | 88 | < 0.3 | ~1.1 |
| FTT9 | 98 | < 0.3 | ~1.4 |
| (Data adapted from Zhang X, et al., Sci. Adv. 2020)[3][17] |
Table 2: Characterization of Optimized this compound LLNs
| Parameter | Value |
| Particle Size (DLS) | ~100 nm |
| PDI | < 0.2 |
| Zeta Potential (at neutral pH) | ~ -11 mV |
| mRNA Encapsulation Efficiency | ~ 91% |
| (Data from Zhang X, et al., Sci. Adv. 2020)[13] |
Experimental Protocols
Protocol 1: Formulation of this compound LLNs using Microfluidic Mixing
This protocol describes the formulation of this compound LLNs encapsulating mRNA using a microfluidic device (e.g., NanoAssemblr®).
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript
-
Ethanol (RNase-free)
-
Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing system and cartridges
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the individual lipid stocks in an RNase-free tube to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in 50 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid stock solution into the organic phase inlet of the microfluidic cartridge.
-
Load the mRNA solution into the aqueous phase inlet of the cartridge.
-
Set the flow rate ratio of aqueous to organic phase to 3:1.
-
Set the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).
-
Initiate the mixing process. The two solutions will mix rapidly in the microchannels, leading to the self-assembly of this compound LLNs.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
To remove the ethanol and raise the pH, dialyze the suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10K MWCO).
-
Change the PBS buffer at least twice during dialysis.
-
The sample can be concentrated if necessary using a centrifugal filter device.
-
-
Sterilization:
-
Sterilize the final this compound LLN formulation by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LLNs
1. Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the this compound LLN suspension in PBS (pH 7.4).
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter for particle size and the PDI value. Measurements should be performed in triplicate.[18]
2. Zeta Potential Measurement:
-
Dilute a small aliquot of the this compound LLN suspension in deionized water or a low-salt buffer.
-
Analyze the sample using a DLS instrument equipped with an electrode for zeta potential measurement.
-
Record the zeta potential in mV. Measurements should be performed in triplicate.[14][18]
3. mRNA Encapsulation Efficiency (EE) Assay (Quant-iT™ RiboGreen™ Assay):
-
Prepare two sets of samples from the LLN formulation.
-
To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the nanoparticles and release all the mRNA. This will measure the total mRNA amount.
-
The second set remains untreated to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen™ reagent to both sets of samples and to a set of mRNA standards.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the EE using the following formula:
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Cellular uptake and endosomal escape pathway of this compound LLNs.
Caption: Experimental workflow for this compound LLN formulation and evaluation.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biomol.com [biomol.com]
- 8. susupport.com [susupport.com]
- 9. pnas.org [pnas.org]
- 10. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 15. biotechniques.com [biotechniques.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
FTT5 Nanoparticle Aggregation: Technical Support Center
Welcome to the technical support center for FTT5 nanoparticle aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what are they composed of?
A1: this compound nanoparticles are a type of lipid-like nanoparticle (LLN) designed for the efficient in vivo delivery of messenger RNA (mRNA).[1][2][3] A standard formulation of this compound LLNs consists of the this compound lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[1]
Q2: What are the expected physicochemical properties of a stable this compound nanoparticle formulation?
A2: A well-formulated this compound nanoparticle suspension should have a particle size of approximately 100 nm with a polydispersity index (PDI) below 0.2, as measured by dynamic light scattering (DLS).[1] The zeta potential is another key parameter for assessing stability.
Q3: What are the common causes of this compound nanoparticle aggregation?
A3: Like other lipid-based nanoparticles, this compound aggregation can be triggered by several factors, including:
-
Suboptimal Storage Conditions: Incorrect temperatures, especially freeze-thaw cycles, can lead to irreversible aggregation.[4][5]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical for maintaining nanoparticle stability.
-
High Nanoparticle Concentration: Increased concentration can enhance inter-particle interactions, leading to aggregation.[6]
-
Interaction with Biological Molecules: Proteins in serum or other biological fluids can adsorb to the nanoparticle surface, causing aggregation.[7]
-
Formulation Issues: The ratio of components, such as the concentration of PEG-lipids, can impact stability.[6][8]
Q4: How can I visually detect aggregation in my this compound nanoparticle suspension?
A4: In severe cases, aggregation may be visible to the naked eye as turbidity or precipitates in the solution. For less obvious aggregation, an increase in the hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) are strong indicators.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter with this compound nanoparticle aggregation.
Issue 1: Increased Particle Size and PDI After Formulation
Possible Causes:
-
Incorrect ratio of formulation components.
-
Suboptimal mixing or homogenization during formulation.
-
Poor quality of lipids or other components.
-
Inappropriate buffer pH or ionic strength.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Component Ratios | Ensure the molar ratios of this compound lipid, DOPE, cholesterol, and DMG-PEG2000 are correct as per the established protocol. |
| 2 | Optimize Mixing Parameters | Adjust the flow rate and mixing speed during nanoparticle formation. A higher flow rate generally leads to smaller, more uniform particles.[6] |
| 3 | Check Quality of Reagents | Use high-purity lipids and freshly prepared buffers. Degraded lipids can compromise the integrity and stability of the nanoparticles. |
| 4 | Adjust Buffer Conditions | Ensure the pH of the formulation buffer is controlled. For many lipid nanoparticles, a pH around 7 is suitable for storage.[4] |
Issue 2: Aggregation During Storage
Possible Causes:
-
Storage at incorrect temperatures.
-
Freeze-thaw cycles.
-
Exposure to light.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Storage Temperature | For aqueous suspensions, refrigeration (2-8°C) is often preferable to freezing (-20°C or -80°C) for long-term stability.[4] |
| 2 | Avoid Freeze-Thaw Cycles | If freezing is necessary, aliquot the nanoparticle suspension into single-use volumes to avoid repeated freezing and thawing, which can cause aggregation.[4] |
| 3 | Incorporate Cryoprotectants | If you must freeze your this compound nanoparticles, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the suspension before freezing to maintain stability.[4] |
| 4 | Protect from Light | Store nanoparticle suspensions in amber vials or in the dark, as light exposure can degrade components and lead to instability.[5] |
Issue 3: Aggregation Upon Dilution in Experimental Media
Possible Causes:
-
High ionic strength of the dilution buffer or cell culture medium.
-
Presence of proteins in the medium that interact with the nanoparticles.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Pre-screen Dilution Buffers | Test the stability of your this compound nanoparticles in a small volume of the intended buffer or medium before scaling up your experiment. |
| 2 | Optimize PEG-Lipid Concentration | A sufficient density of PEG on the nanoparticle surface provides steric hindrance to prevent aggregation in high-salt environments and reduces protein binding.[6][8] |
| 3 | Control the Rate of Dilution | Add the nanoparticle suspension to the dilution buffer slowly while gently mixing to avoid localized high concentrations that can trigger aggregation. |
Quantitative Data Summary
The stability of lipid nanoparticle formulations is influenced by several quantifiable parameters. The following tables summarize key data points from literature on factors affecting LNP stability.
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation | Impact on Stability | Reference |
| Room Temperature | Potential for faster degradation and aggregation over time. | Less Stable | [4] |
| Refrigeration (2-8°C) | Generally maintains particle size and PDI for extended periods. | Most Stable (Aqueous) | [4] |
| Freezing (-20°C) | Can lead to significant aggregation due to ice crystal formation and phase separation. | Unstable without cryoprotectant | [4] |
| Deep Freezing (-80°C) | May still cause aggregation without a cryoprotectant. | Unstable without cryoprotectant | [5] |
Table 2: Influence of Formulation Parameters on LNP Size
| Parameter | Effect of Increase | Rationale | Reference |
| Lipid Concentration | Larger particle size | Increased availability of lipids for particle formation. | [6] |
| Flow Rate (during mixing) | Smaller, more uniform particle size | Faster mixing leads to more rapid nanoparticle formation. | [6] |
| PEG-Lipid Concentration | Smaller, more uniform particle size | Stabilizes particles and reduces aggregation. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of this compound nanoparticles to assess their aggregation state.
Materials:
-
This compound nanoparticle suspension
-
Appropriate buffer (e.g., PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes compatible with the DLS instrument
Methodology:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute a small aliquot of the this compound nanoparticle suspension in the buffer to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument's sensitivity.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., scattering angle, laser wavelength, viscosity of the dispersant).
-
Perform the measurement to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
Analyze the results. An increase in Z-average and/or PDI over time or after a specific treatment indicates aggregation.
Protocol 2: Lyophilization of this compound Nanoparticles with Cryoprotectants to Prevent Aggregation
Objective: To freeze-dry this compound nanoparticles for long-term storage while preventing aggregation upon reconstitution.
Materials:
-
This compound nanoparticle suspension
-
Cryoprotectant (e.g., sucrose or trehalose)
-
Lyophilizer
-
Lyophilization vials
-
Deionized water or appropriate buffer for reconstitution
Methodology:
-
Prepare a stock solution of the cryoprotectant (e.g., 20% w/v sucrose or trehalose in deionized water).
-
Add the cryoprotectant solution to the this compound nanoparticle suspension to a final concentration of 10% (w/v). Mix gently.
-
Dispense the mixture into lyophilization vials.
-
Freeze the samples in the lyophilizer at a temperature below the eutectic point of the formulation.
-
Apply a vacuum and run the lyophilization cycle until all the water has sublimated.
-
Backfill the vials with an inert gas (e.g., nitrogen) and seal them.
-
For reconstitution, add the original volume of deionized water or buffer to the lyophilized cake and gently swirl to dissolve.
-
Assess the reconstituted nanoparticles for aggregation using DLS as described in Protocol 1.
Visualizations
Caption: Experimental workflow for assessing this compound nanoparticle stability.
Caption: Troubleshooting logic for this compound nanoparticle aggregation.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 7. Physiological Barriers to Nucleic Acid Therapeutics and Engineering Strategies for Lipid Nanoparticle Design, Optimization, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
FTT5 LLN Technical Support Center: Your Guide to Successful mRNA Delivery Experiments
Welcome to the technical support center for FTT5 Lipid-Like Nanoparticles (LLNs). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound LLNs?
A1: this compound is a lipid-like compound used in the formulation of lipid-like nanoparticles (LLNs).[1][2][3] It is a derivative of the ionizable cationic amino lipid TT3.[1][2] this compound-containing LLNs are utilized for the in vivo delivery of messenger RNA (mRNA) and have been demonstrated to be effective in genome editing applications in mice.[1][4][5]
Q2: What are the general physicochemical properties of this compound LLNs?
A2: this compound LLNs typically have a particle size of approximately 100 nm with a polydispersity index (PDI) lower than 0.2.[6][7] They exhibit a slightly negative surface charge, with a zeta potential of around -11 mV.[7] These nanoparticles have shown a high mRNA encapsulation efficiency of about 91%.[7]
Q3: What is the recommended storage temperature for this compound?
A3: The this compound compound is stable for at least two years when stored as an oil at -20°C, protected from moisture and light.[8] Solutions of this compound should also be stored at -20°C.[8]
Q4: How should this compound LLN formulations be stored for long-term stability?
A4: For long-term storage, it is recommended to store this compound LLN formulations at -80°C, particularly when supplemented with a cryoprotectant such as sucrose (B13894). The use of cryoprotectants helps to protect the nanoparticles from degradation and loss of function during storage.
Storage and Handling Best Practices
Proper storage and handling of this compound LLNs are crucial to ensure their stability and performance in your experiments.
Storage Recommendations
| Storage Condition | Temperature | Duration | Recommendations |
| Short-term | 4°C (Refrigerated) | Days to Weeks | Store in a sterile, sealed container. Avoid repeated temperature fluctuations. |
| Long-term | -20°C or below | Months to Years | For the this compound compound itself, store as an oil protected from light and moisture.[8] For formulated LLNs, flash-freeze in a cryoprotectant solution before transferring to -20°C. |
| Ultra-long-term | -80°C or Liquid Nitrogen | Months to Years | This is the optimal condition for long-term preservation of formulated LLNs. The addition of cryoprotectants is highly recommended to prevent aggregation and maintain transfection efficiency. |
Handling Procedures
-
Thawing: When ready to use, thaw frozen this compound LLN aliquots rapidly in a 37°C water bath. Once thawed, immediately place on ice. Avoid repeated freeze-thaw cycles as this can lead to nanoparticle aggregation and a decrease in transfection efficiency.
-
Reconstitution: If working with a lyophilized powder, reconstitute using a sterile, RNase-free buffer as recommended by the supplier. Gently pipette to dissolve the powder completely, avoiding vigorous vortexing which can shear the nanoparticles.
-
Dilution: Dilute the this compound LLNs in a suitable buffer (e.g., sterile, RNase-free PBS) immediately before use. Perform dilutions on ice.
-
Aseptic Technique: Always handle this compound LLNs under sterile conditions in a laminar flow hood to prevent microbial contamination. Use RNase-free pipette tips and tubes to maintain the integrity of the encapsulated mRNA.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound LLNs.
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number. Cell confluency should ideally be between 70-90% at the time of transfection. |
| Incorrect LLN to mRNA Ratio | Optimize the ratio of this compound LLNs to your specific mRNA. This may require titration experiments to find the optimal balance for your cell type. |
| Presence of Serum or Antibiotics | While some protocols allow for transfection in complete media, serum components can sometimes interfere with nanoparticle uptake. Consider performing transfection in serum-free media. Antibiotics can also impact cell viability during transfection and may be omitted. |
| Degraded mRNA | Verify the integrity of your mRNA before encapsulation using methods like gel electrophoresis. Ensure all reagents and equipment are RNase-free. |
| Incorrect Incubation Time | Optimize the incubation time of the LLN-mRNA complexes with your cells. This can range from a few hours to 24-48 hours depending on the cell type and experimental goals. |
Nanoparticle Aggregation
| Possible Cause | Recommended Solution |
| Improper Storage | Store this compound LLNs at the recommended temperatures. For frozen storage, the addition of cryoprotectants like sucrose or trehalose (B1683222) is crucial to prevent aggregation upon thawing. |
| Repeated Freeze-Thaw Cycles | Aliquot this compound LLNs into single-use volumes to avoid multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions | Maintain a stable pH using a suitable buffer. High ionic strength buffers can sometimes promote aggregation. |
| Physical Stress | Avoid vigorous vortexing or shaking. Mix gently by pipetting. |
Experimental Protocols & Workflows
This compound LLN Formulation Workflow
The formulation of this compound LLNs involves the controlled mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA.
This compound LLN Formulation Workflow
Cellular Uptake and Endosomal Escape Pathway
This compound LLNs are designed to efficiently deliver their mRNA cargo into the cytoplasm of target cells.
Cellular Uptake and mRNA Delivery Pathway
Troubleshooting Logic for Low Transfection Efficiency
A systematic approach to troubleshooting can help identify the root cause of suboptimal experimental outcomes.
Troubleshooting Workflow for Low Transfection
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound LLNs, 2803606-43-9 | BroadPharm [broadpharm.com]
- 4. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echelon-inc.com [echelon-inc.com]
FTT5 Lipid Nanoparticle Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential toxicity associated with FTT5 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound LNPs?
A1: this compound lipid-like nanoparticles (LLNs) have been shown to be well-tolerated in preclinical studies.[1] Histopathology analysis of major organs in mice treated with therapeutic doses of this compound LLNs revealed no significant abnormalities.[1] The design of this compound incorporates biodegradable lipid chains, which contributes to its favorable safety profile.[2][3]
Q2: How are this compound LNPs cleared from the body?
A2: this compound LNPs are biodegradable.[2][3] In vivo studies have demonstrated that this compound is cleared from the liver within 48 hours, although at a slower rate than some other formulations.[3]
Q3: What is the mechanism of this compound LNP cellular uptake and payload delivery?
A3: this compound LNPs are internalized by cells through multiple endocytic pathways.[1][2][3] Once inside the cell, they facilitate the release of their mRNA payload from endosomes by rupturing the endosomal membrane.[1][2][3]
Q4: Could the ionizable lipid component of this compound LNPs induce an immune response?
A4: While this compound LNPs are designed for low toxicity, ionizable lipids in general have the potential to activate innate immune pathways, such as Toll-like receptor (TLR) signaling.[4][5] This can lead to the production of pro-inflammatory cytokines. Researchers should be aware of this potential and may need to assess inflammatory markers in their specific experimental models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected in vitro cytotoxicity | High LNP concentration, sensitivity of the cell line, or issues with formulation stability. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 2. Ensure proper storage and handling of this compound LNP formulations to maintain stability. 3. Evaluate cell viability using multiple assays (e.g., MTS, LDH). |
| Elevated inflammatory markers in vivo | Innate immune response to the LNP formulation. | 1. Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) at various time points post-administration. 2. Consider co-administration of an anti-inflammatory agent if the observed response is a concern for the therapeutic application. |
| Evidence of liver toxicity (e.g., elevated ALT/AST levels) | Accumulation of LNPs in the liver. | 1. Perform a thorough dose-titration study to find the therapeutic window with minimal liver enzyme elevation. 2. Conduct histopathological analysis of liver tissue to assess for any signs of damage. |
| Low transfection efficiency accompanied by high cell death | Excessive endosomal disruption leading to cytotoxicity. | 1. Optimize the LNP dose to a level that balances transfection efficiency with cell viability. 2. Investigate the kinetics of endosomal escape to understand if a rapid disruption rate is contributing to toxicity.[6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
-
Cell Seeding: Plate cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
LNP Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Add the LNP dilutions to the cells and incubate for 24-72 hours.
-
Viability Assay:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol 2: Assessment of Inflammatory Cytokine Induction in Vivo
-
Animal Dosing: Administer this compound LNPs to mice via the desired route (e.g., intravenous). Include a vehicle control group.
-
Sample Collection: At various time points (e.g., 2, 6, 12, and 24 hours) post-injection, collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Isolate serum from the blood samples. Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key inflammatory cytokines such as IL-6, TNF-α, and IL-1β.
-
Data Analysis: Compare the cytokine levels in the this compound LNP-treated group to the vehicle control group.
Visualizations
Caption: Cellular uptake and payload release pathway of this compound LNPs.
Caption: Troubleshooting workflow for addressing this compound LNP toxicity.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Adverse Immune Reactions of LNP-mRNA - CD Bioparticles Blog [cd-bioparticles.net]
- 6. The kinetics of endosomal disruption reveal differences in lipid nanoparticle induced cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FTT5-Mediated Base Editing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FTT5 lipid-like nanoparticles (LLNs) for the delivery of base editing systems. The focus is on understanding and mitigating potential off-target effects associated with base editing experiments.
Understanding this compound in Base Editing
This compound is a functionalized lipid-like nanoparticle (LLN) designed for the in vivo delivery of messenger RNA (mRNA). In the context of base editing, this compound is not the base editor itself but rather the vehicle used to deliver the mRNA encoding the base editor and the single-guide RNA (sgRNA) to target cells. The off-target effects observed are inherent to the specific base editor being used and the design of the sgRNA, while the this compound delivery system can influence the magnitude of these effects by modulating the expression levels and duration of the base editor's presence in the cell.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects associated with base editing?
A1: Base editing can lead to two main categories of off-target effects:
-
sgRNA-dependent off-target effects: These occur at genomic sites that have high sequence similarity to the intended target sequence. The base editor is guided to these unintended sites by the sgRNA, leading to unwanted base conversions.
-
sgRNA-independent off-target effects: These are not dependent on the sgRNA sequence and can occur genome-wide. They are primarily caused by the inherent activity of the deaminase component of the base editor, which can act on accessible single-stranded DNA (ssDNA) or RNA, leading to unintended mutations.[1][2][3]
Q2: How does using this compound LLNs for mRNA delivery impact off-target effects?
A2: this compound LLNs facilitate the transient expression of the base editor by delivering its mRNA. This is in contrast to viral vectors, which can lead to prolonged or permanent expression. The transient nature of mRNA delivery can be advantageous in reducing sgRNA-independent off-target effects by limiting the time the deaminase is active in the cell. However, high doses of this compound-formulated mRNA could lead to high initial expression of the base editor, potentially increasing both on-target and off-target activity.
Q3: What are the key factors influencing the specificity of my base editing experiment?
A3: Several factors contribute to the specificity of base editing:
-
sgRNA Design: The choice of sgRNA sequence is critical. Well-designed sgRNAs with minimal predicted off-target sites will significantly reduce sgRNA-dependent off-target editing.
-
Base Editor Architecture: Different generations and variants of base editors (e.g., CBEs, ABEs) have varying levels of intrinsic off-target activity. Newer, engineered versions often have improved specificity.
-
Delivery Method and Dosage: The method of delivery and the amount of base editor and sgRNA delivered are crucial. As mentioned, transient delivery methods like this compound LLNs are generally preferred over stable integration methods to minimize off-target events.[4]
-
Cell Type and State: The epigenetic landscape and transcriptional activity of the target cells can influence DNA accessibility and thus the potential for off-target editing.
Q4: Can this compound-mediated delivery of base editors cause off-target effects in RNA?
A4: Yes, the deaminase component of some base editors can edit RNA molecules, leading to transcriptome-wide off-target mutations. This is an sgRNA-independent effect. Using engineered base editor variants with reduced RNA editing activity can mitigate this issue.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High frequency of off-target mutations at predicted sgRNA-dependent sites. | 1. Suboptimal sgRNA design. 2. High concentration of base editor and sgRNA. | 1. Redesign the sgRNA using off-target prediction tools. 2. Perform a dose-response experiment to determine the lowest effective concentration of the this compound-formulated base editor mRNA and sgRNA. |
| Unexpected mutations at sites not predicted by off-target algorithms (sgRNA-independent). | 1. Inherent promiscuity of the deaminase. 2. Prolonged expression of the base editor. | 1. Switch to a high-fidelity or engineered base editor variant with lower off-target activity. 2. Ensure the use of mRNA delivery for transient expression. Optimize the this compound formulation and dosage to achieve efficient editing with minimal exposure time. |
| Observed off-target effects in the transcriptome (RNA off-targets). | The deaminase component of the base editor possesses RNA editing activity. | Utilize a base editor variant that has been engineered to have minimal or no RNA deamination activity.[5] |
| Low on-target editing efficiency with detectable off-target effects. | 1. Inefficient delivery to the target cells. 2. Poor sgRNA activity. | 1. Optimize the this compound LLN formulation and administration protocol for your specific application. 2. Test multiple sgRNAs for the target site to identify the most active one. |
Quantitative Data on Off-Target Effects
The following table summarizes representative data on off-target mutations induced by different base editor systems. Note that specific frequencies can vary significantly based on the target locus, cell type, and experimental conditions.
| Base Editor System | Off-Target Type | Reported Off-Target Frequency | Detection Method | Reference |
| BE3 (CBE) | sgRNA-independent SNVs | ~20-fold higher than spontaneous mutation rate | GOTI | [2] |
| ABE7.10 (ABE) | sgRNA-independent SNVs | Lower than CBEs, but still detectable | Whole Genome Sequencing | [5] |
| Engineered CBEs (e.g., YE1-BE4) | sgRNA-independent SNVs | Reduced compared to earlier generation CBEs | Targeted deep sequencing | [3] |
| High-fidelity Cas9-based editors | sgRNA-dependent indels | Significantly reduced compared to wild-type Cas9 | GUIDE-seq | [6] |
Experimental Protocols
Protocol 1: Genome-Wide Unbiased Identification of Off-Target Effects using GUIDE-seq
Objective: To identify the genome-wide off-target sites of a base editor delivered via this compound LLNs.
Methodology:
-
Prepare GUIDE-seq reagents: Synthesize double-stranded oligodeoxynucleotides (dsODNs) with a unique barcode.
-
Cell Culture and Transfection:
-
Culture the target cells to the desired confluency.
-
Co-transfect the cells with the this compound LLNs carrying the base editor mRNA and sgRNA, along with the barcoded dsODNs.
-
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate adapters to the fragmented DNA.
-
Perform two rounds of PCR to amplify the regions containing the integrated dsODNs. The first PCR uses primers specific to the dsODN and the adapter. The second PCR adds sequencing adapters and indexes.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN barcode. These represent potential off-target sites.
-
Filter and annotate the identified sites.
-
Protocol 2: Validation and Quantification of Off-Target Editing by Targeted Deep Sequencing
Objective: To validate and quantify the editing frequency at potential off-target sites identified by computational prediction or GUIDE-seq.
Methodology:
-
Primer Design: Design PCR primers to specifically amplify the on-target and potential off-target loci from the genomic DNA of edited and control cells.
-
PCR Amplification: Perform PCR to amplify the target regions.
-
Library Preparation for Deep Sequencing:
-
Add sequencing adapters and barcodes to the PCR amplicons. This can be done through a second round of PCR or by ligation.
-
-
Next-Generation Sequencing (NGS): Pool the barcoded amplicons and sequence them on a platform that provides high read depth (e.g., Illumina MiSeq or HiSeq).
-
Data Analysis:
-
Align the sequencing reads to the reference sequences of the amplicons.
-
Calculate the percentage of reads that contain the specific base edit at both on-target and off-target sites.
-
Compare the editing frequencies between the on-target and off-target sites.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of base editing.
References
- 1. Off-target effects of base editors: what we know and how we can reduce it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target Editing by CRISPR-guided DNA base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Single-Base Editors and Predictive Tools - CD Genomics [cd-genomics.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. News: Screening identifies improved Cas9 for precise editing - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Enhancing Endosomal Escape of FTT5 Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the endosomal escape of FTT5-based lipid nanoparticle (LNP) formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that can arise during the formulation and application of this compound LNPs, with a focus on issues that can impact endosomal escape and overall transfection efficiency.
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | 1. Suboptimal Formulation: Incorrect molar ratios of lipids, poor mRNA encapsulation. 2. Poor Endosomal Escape: Inefficient destabilization of the endosomal membrane. 3. Cell Health: Cells are unhealthy, at a high passage number, or contaminated (e.g., with mycoplasma). 4. Incorrect Seeding Density: Cell confluency is too high or too low at the time of transfection. | 1. Optimize Formulation: Ensure the molar ratio of this compound to other lipid components (e.g., DOPE, cholesterol, PEG-lipid) is optimized. A common starting ratio is 20:30:40:0.75 (this compound:DOPE:cholesterol:DMG-PEG2000).[1] Verify mRNA encapsulation efficiency using a RiboGreen assay. 2. Enhance Endosomal Escape: Consider replacing standard phospholipids (B1166683) with fusogenic lipids like DOPE. Ensure the formulation is prepared at an acidic pH to protonate the ionizable this compound lipid, which is crucial for interacting with the endosomal membrane. 3. Maintain Healthy Cell Cultures: Use cells with a low passage number (<20). Regularly test for mycoplasma contamination. Ensure cells are actively dividing and healthy at the time of transfection.[2] 4. Optimize Cell Confluency: The ideal cell confluency for transfection is typically between 70-90%.[2] |
| High Cytotoxicity | 1. Excess Cationic Lipid: High concentrations of ionizable lipids can be toxic to cells. 2. Impurities in Formulation: Residual solvents or other contaminants from the formulation process. 3. Serum-Free Conditions: Some cell lines are more sensitive to LNPs in the absence of serum. | 1. Optimize LNP Dose: Perform a dose-response experiment to find the optimal LNP concentration that provides high transfection efficiency with minimal toxicity. 2. Purify LNPs: Ensure that the LNPs are properly purified to remove any residual ethanol (B145695) or other contaminants from the formulation process. 3. Use Complete Media: For sensitive cell lines, perform the transfection in a complete, serum-containing medium to improve cell viability.[3] |
| LNP Aggregation | 1. Improper Storage: Storing LNPs at incorrect temperatures (e.g., freezing without cryoprotectants) can lead to aggregation.[4] 2. Incorrect Buffer Conditions: The pH and ionic strength of the buffer can affect LNP stability. 3. High LNP Concentration: Highly concentrated LNP solutions are more prone to aggregation. | 1. Proper Storage: Store LNPs at 4°C for short-term use. For long-term storage, consider freezing at -80°C in the presence of a cryoprotectant like sucrose.[4] 2. Optimize Buffer: Use a buffer with a physiological pH (e.g., PBS, pH 7.4) for storage and in vitro/in vivo experiments. 3. Dilute LNPs: If aggregation is an issue, try working with more dilute LNP solutions. |
| Inconsistent Results | 1. Variability in Formulation: Inconsistent mixing during LNP preparation can lead to batch-to-batch variability. 2. Cell Culture Inconsistency: Variations in cell passage number, confluency, or health. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in LNP and mRNA concentrations. | 1. Standardize Formulation Protocol: Use a standardized and reproducible method for LNP formulation, such as microfluidic mixing, to ensure consistency.[5] 2. Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 3. Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the enhancement of endosomal escape for this compound formulations.
Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?
A1: this compound is an ionizable lipid. At physiological pH, it is largely neutral. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine groups in this compound become protonated, leading to a positive charge.[6][7] This positive charge facilitates the interaction of the LNP with the negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction is thought to induce a non-bilayer, hexagonal phase transition in the membrane, leading to its destabilization and the release of the mRNA payload into the cytoplasm.[6]
Q2: How can I experimentally measure the endosomal escape of my this compound formulations?
A2: Two common methods for measuring endosomal escape are the Calcein (B42510) Release Assay and the Galectin-8 Assay .
-
Calcein Release Assay: This assay uses a membrane-impermeable fluorescent dye, calcein, which is quenched at high concentrations within endosomes. When an LNP formulation disrupts the endosomal membrane, calcein is released into the cytoplasm, resulting in a diffuse, de-quenched fluorescent signal that can be quantified.[8]
-
Galectin-8 Assay: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. By using a fluorescently tagged Galectin-8 (e.g., Gal8-GFP), the recruitment of Galectin-8 to ruptured endosomes can be visualized as fluorescent puncta, indicating an endosomal escape event.[9]
Q3: How does the composition of the LNP formulation, other than this compound, affect endosomal escape?
A3: The other lipid components in the formulation play a crucial role in modulating endosomal escape:
-
Helper Lipids: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) have a cone-shaped structure that can promote the formation of non-bilayer phases, thereby enhancing membrane fusion and endosomal escape.
-
Cholesterol: Cholesterol acts as a "helper" lipid, filling the gaps between the other lipid molecules and stabilizing the LNP structure. It can also influence the fluidity of the endosomal membrane upon fusion.
-
PEG-Lipid: A polyethylene (B3416737) glycol (PEG)-lipid conjugate helps to stabilize the LNPs and prevent aggregation. However, a high density of PEG on the LNP surface can hinder its interaction with the endosomal membrane. Therefore, the amount of PEG-lipid needs to be optimized.
Q4: What is the optimal pKa for an ionizable lipid to achieve efficient endosomal escape?
A4: For efficient in vivo delivery to hepatocytes, an optimal pKa for ionizable lipids is generally considered to be in the range of 6.2 to 6.5.[6] This pKa range ensures that the lipid remains relatively neutral in the bloodstream (pH ~7.4), minimizing toxicity and non-specific interactions, while becoming sufficiently protonated in the acidic environment of the endosome to trigger membrane disruption.
Quantitative Data on LNP Performance
The following table summarizes key physicochemical properties and in vivo performance of this compound LNPs as reported in the literature.
| Parameter | This compound LNP | Reference LNP (TT3) | Source |
| Size (DLS) | ~100 nm | Not Reported | [1] |
| Polydispersity Index (PDI) | < 0.2 | Not Reported | [1] |
| mRNA Encapsulation Efficiency | ~91% | Not Reported | [10] |
| Zeta Potential | ~ -11 mV | Not Reported | [4][10] |
| In Vivo Luciferase Expression (Liver) | ~2-fold higher | Baseline | [1] |
The next table provides a qualitative comparison of endosomal escape efficiency for different ionizable lipids based on in vivo protein expression data.
| Ionizable Lipid | Relative In Vivo Protein Expression | Source |
| SM-102 | High | [1] |
| ALC-0315 | High | [1] |
| This compound | High (in comparison to its predecessor TT3) | [1][8] |
| MC3 | Lower | [1] |
| C12-200 | Lower | [1] |
Experimental Protocols
Detailed Methodology: Calcein Release Assay
This protocol outlines the steps for performing a calcein release assay to assess the endosomal escape of this compound LNPs.
-
Cell Seeding:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Calcein Loading:
-
Prepare a working solution of Calcein AM in a serum-free medium or a suitable buffer like HBSS (final concentration typically 1-2 µM).[11]
-
Wash the cells once with PBS.
-
Add the calcein AM working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess calcein AM.
-
-
LNP Treatment:
-
Prepare serial dilutions of your this compound LNP formulations in a complete cell culture medium.
-
Add the LNP dilutions to the calcein-loaded cells. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (cells with calcein but no LNPs).
-
Incubate for a predetermined time (e.g., 4-6 hours) at 37°C.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters for calcein (excitation ~494 nm, emission ~517 nm).
-
Quantify the fluorescence intensity and the number of cells showing diffuse cytosolic fluorescence for each treatment condition. An increase in diffuse green fluorescence indicates endosomal escape.
-
Detailed Methodology: Galectin-8 Assay
This protocol describes the use of a Galectin-8 reporter cell line to monitor endosomal disruption by this compound LNPs.
-
Cell Seeding:
-
Seed a Galectin-8-GFP (or other fluorescently tagged Galectin-8) reporter cell line in a glass-bottom dish or multi-well plate suitable for live-cell imaging.
-
Allow the cells to adhere and reach 50-70% confluency.
-
-
LNP Treatment:
-
Prepare your this compound LNP formulations, preferably containing a fluorescently labeled mRNA (e.g., Cy5-mRNA) to visualize LNP uptake.
-
Add the LNPs to the cells.
-
-
Live-Cell Imaging:
-
Immediately after adding the LNPs, begin live-cell imaging using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images in both the Galectin-8-GFP channel and the labeled-mRNA channel.
-
-
Image Analysis:
-
Analyze the images to identify the formation of Gal8-GFP puncta, which appear as bright green dots in the cytoplasm.
-
Quantify the number, size, and intensity of the Gal8-GFP puncta per cell over time. An increase in the number of puncta indicates an increase in endosomal disruption events.
-
Correlate the appearance of Gal8-GFP puncta with the colocalization of the fluorescently labeled LNPs to determine the timing and location of endosomal escape.
-
Visualizations
Signaling Pathway: Endosomal Maturation
Caption: Endosomal maturation and this compound LNP escape pathway.
Experimental Workflow: Calcein Release Assay
References
- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
FTT5 formulation variability and reproducibility
Welcome to the technical support center for FTT5 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results with this compound-based lipid-like nanoparticles (LLNs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation process.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the preparation and characterization of this compound LLNs.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Particle Size (High Polydispersity Index - PDI > 0.2) | 1. Improper mixing of lipid and aqueous phases. 2. Suboptimal lipid film hydration. 3. Impurities in lipids or solvents. | 1. Ensure rapid and uniform mixing. For microfluidic-based methods, check flow rates and ratios. 2. Ensure complete dissolution of the lipid film in the organic solvent before mixing. 3. Use high-purity lipids and sterile, nuclease-free water. Filter all solutions before use. |
| Low mRNA Encapsulation Efficiency (< 90%) | 1. Incorrect pH of the aqueous buffer. 2. Degradation of mRNA. 3. Non-optimal lipid-to-mRNA ratio. | 1. Ensure the aqueous buffer (e.g., citrate (B86180) buffer) is at the appropriate acidic pH to facilitate the interaction between the positively charged ionizable lipid and the negatively charged mRNA. 2. Handle mRNA under RNase-free conditions. Store and handle according to the manufacturer's recommendations. 3. Verify the molar ratios of the formulation components. The original this compound LLN formulation uses a specific molar ratio of FTT lipids, DOPE, cholesterol, and DMG-PEG2000.[1] |
| Batch-to-Batch Variability in Transfection Efficiency | 1. Inconsistent formulation procedure. 2. Variations in cell culture conditions. 3. Degradation of formulated LLNs. | 1. Standardize all formulation steps, including mixing speed, temperature, and incubation times. 2. Use cells at a consistent passage number and confluency. Ensure standardized cell seeding density and media composition. 3. Store this compound LLNs at the recommended temperature and use them within their validated stability window. Avoid repeated freeze-thaw cycles. |
| Poor In Vivo Efficacy Despite Good In Vitro Results | 1. Suboptimal PEG-lipid concentration. 2. Particle aggregation in physiological conditions. 3. Rapid clearance of nanoparticles. | 1. While some optimizations may show higher in vitro efficiency, the original this compound formulation was found to have superior in vivo efficiency.[1] Adhere to the validated formulation. 2. Ensure proper surface coating with PEG-lipid to prevent opsonization and aggregation. 3. The balance of components in the original this compound formulation is optimized for in vivo stability and delivery.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the standard formulation for this compound LLNs?
A1: The original and recommended formulation for this compound LLNs consists of this compound lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) at a molar ratio of 20:30:40:0.75, respectively.[1]
Q2: What are the expected physicochemical properties of this compound LLNs?
A2: Properly formulated this compound LLNs should have a particle size of approximately 100 nm with a polydispersity index (PDI) lower than 0.2.[1][2][3] They typically exhibit a slightly negative surface charge (around -11 mV) and an mRNA encapsulation efficiency of about 91%.[3]
Q3: How should this compound LLNs be stored?
A3: While specific stability studies for this compound LLNs are not detailed in the provided search results, lipid nanoparticles are generally stored at 4°C for short-term use and at -20°C or -80°C for long-term storage to prevent degradation of the lipid components and the encapsulated mRNA. It is crucial to minimize freeze-thaw cycles.
Q4: Can I modify the components of the this compound formulation?
A4: Studies have explored adjusting the molar ratios of components and replacing lipids like DOPE and DMG-PEG2000.[1] While some of these modifications led to higher in vitro efficiency, the original formulation demonstrated superior in vivo performance.[1] Any modifications should be carefully validated to ensure they do not negatively impact the desired therapeutic outcome.
Q5: What are the known cellular uptake mechanisms for this compound LLNs?
A5: The cellular uptake of this compound LLNs involves multiple endocytic pathways.[1] Studies using endocytic inhibitors have shown that macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis all play a role in the internalization of these nanoparticles.[1][3]
Experimental Protocols
Protocol 1: Formulation of this compound LLNs
This protocol describes the preparation of this compound LLNs using a nanoprecipitation method.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate buffer (pH 4.0, sterile, RNase-free)
-
Phosphate-buffered saline (PBS, sterile, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr) or a magnetic stirrer
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.[1]
-
Ensure complete dissolution of all lipid components.
-
-
Prepare the Aqueous-mRNA Phase:
-
Dissolve the mRNA in the citrate buffer.
-
-
Mixing:
-
Microfluidic Method: Set the flow rate ratio of the aqueous phase to the lipid-ethanol phase (typically 3:1). The total flow rate will depend on the specific device.
-
Bulk Mixing Method: Rapidly inject the lipid-ethanol phase into the aqueous-mRNA phase under vigorous stirring.
-
-
Dialysis and Concentration:
-
Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.
-
Concentrate the formulation to the desired volume using a centrifugal filter device.
-
-
Sterilization:
-
Sterilize the final this compound LLN formulation by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Characterization of this compound LLNs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute the this compound LLN suspension in PBS.
-
Perform the measurement at a fixed angle (e.g., 173°) and a controlled temperature (e.g., 25°C).
-
The expected size is around 100 nm with a PDI < 0.2.[1][2][3]
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry.
-
Dilute the this compound LLN suspension in an appropriate buffer (e.g., PBS).
-
The expected zeta potential is slightly negative.[3]
3. mRNA Encapsulation Efficiency (EE) Measurement:
-
Use a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Measure the total amount of mRNA in the formulation after lysing the nanoparticles with a surfactant (e.g., 0.5% Triton X-100).
-
Measure the amount of free mRNA in the supernatant after separating the nanoparticles by centrifugation.
-
Calculate the EE% as: ((Total mRNA - Free mRNA) / Total mRNA) * 100.
-
The expected EE is approximately 91%.[3]
Visualizations
References
Validation & Comparative
FTT5 vs. TT3 Lipid for In Vivo mRNA Delivery: A Comparative Guide
In the rapidly evolving field of messenger RNA (mRNA) therapeutics, the development of effective and safe in vivo delivery vehicles is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the composition of these LNPs playing a critical role in their efficacy.[1][2] This guide provides a detailed comparison of two ionizable amino lipids, FTT5 and TT3, for in vivo mRNA delivery, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and TT3 Lipids
TT3 is an ionizable lipid-like material that has demonstrated effective in vivo delivery of mRNA.[3] It is part of a library of compounds characterized by a phenyl core and six alkyl lipid chains.[3] Building on the success of TT3, a series of functionalized TT derivatives (FTT) were developed to enhance in vivo mRNA delivery and introduce tunable biodegradability.[3][4] this compound is a lead candidate from this series, showing superior performance in preclinical studies.[3][4]
Performance Comparison: this compound vs. TT3
Experimental data demonstrates that this compound lipid-like nanoparticles (LLNs) exhibit significantly improved mRNA delivery efficiency compared to TT3 LLNs. In vivo studies using luciferase mRNA showed that this compound LLNs resulted in approximately a twofold increase in luciferase expression in the liver compared to TT3 LLNs.[3]
Table 1: In Vivo Luciferase Expression
| Lipid Nanoparticle | Fold Increase in Liver Luminescence vs. TT3 |
| This compound LLN | ~2-fold |
| TT3 LLN | 1-fold (Reference) |
Data sourced from in vivo studies in mice, 6 hours after intravenous administration of FLuc mRNA-encapsulated LLNs (0.5 mg/kg).[3]
Table 2: Physicochemical Properties of FTT LLNs
| Lipid Nanoparticle Series | Size Range (nm) | Polydispersity Index (PDI) |
| FTT1-10 LLNs | 88 - 107 | < 0.3 |
These characteristics are crucial for in vivo performance, with smaller size and low PDI generally being desirable for systemic delivery.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
1. Synthesis of this compound Lipid
This compound is synthesized by combining the core structure of TT3 with biodegradable lipid chains containing branched ester groups.[3][4] The synthesis involves a multi-step chemical process, the specifics of which are detailed in the supplementary materials of the original research publication.[3]
2. Formulation of this compound and TT3 Lipid-Like Nanoparticles (LLNs)
The LLNs were formulated using a microfluidic mixing device.[5]
-
Lipid Components:
-
Aqueous Phase:
-
mRNA (e.g., Firefly luciferase, Factor VIII, or Cas9 mRNA) in a suitable buffer.[3]
-
-
Procedure:
-
The lipid components are dissolved in ethanol (B145695).
-
The mRNA is dissolved in an aqueous buffer.
-
The ethanolic lipid solution and the aqueous mRNA solution are mixed using a microfluidic device to allow for the self-assembly of the nanoparticles.[5]
-
The resulting LLN solution is then dialyzed to remove ethanol and concentrate the nanoparticles.[6]
-
3. In Vivo Evaluation of mRNA Delivery
-
Animal Model: BALB/c mice are typically used for these studies.[6]
-
Administration: FLuc mRNA-encapsulated FTT LLNs (at a dose of 0.5 mg/kg) are administered intravenously.[3]
-
Analysis:
-
Six hours post-administration, the mice are euthanized, and major organs are harvested.[3]
-
Bioluminescence intensity is quantified using an in vivo imaging system to determine the level of luciferase expression.[3]
-
For therapeutic mRNA delivery (e.g., Factor VIII), blood samples are collected at various time points (e.g., 6 and 12 hours) to measure the protein levels (e.g., hFVIII) via ELISA.[3][4]
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and TT3 mRNA delivery.
Caption: Proposed intracellular delivery pathway for this compound/TT3 LNPs.
Conclusion
The development of functionalized lipid-like nanoparticles, such as this compound, represents a significant advancement in the field of mRNA therapeutics.[3] The enhanced delivery efficiency of this compound compared to its predecessor, TT3, underscores the importance of rational lipid design for improving the therapeutic potential of mRNA-based medicines.[3] The data and protocols presented in this guide offer a valuable resource for researchers working to develop the next generation of mRNA delivery systems. This compound's ability to efficiently deliver long mRNAs for protein replacement and gene editing applications highlights its promise for a wide range of therapeutic areas.[3][4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating FTT5-Mediated Protein Expression In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel protein expression systems is a cornerstone of therapeutic advancement. Among these, the FTT5 system, a lipid-like nanoparticle (LLN)-based platform for in vivo mRNA delivery, has shown significant promise.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other in vivo protein expression methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their drug development programs.
This compound-Mediated Protein Expression: An Overview
This compound is a functionalized lipid-like nanomaterial designed for the efficient in vivo delivery of messenger RNA (mRNA).[1][2] These lipid-like nanoparticles (LLNs) encapsulate mRNA, protecting it from degradation and facilitating its uptake by target cells. Once inside the cell, the mRNA is released into the cytoplasm and translated by the cellular machinery to produce the desired protein.[5] The this compound system has been demonstrated to be effective for delivering long mRNAs and has shown potential in protein replacement therapies and gene editing applications.[1][2]
The cellular uptake of this compound LLNs involves multiple endocytic pathways.[1] Following endocytosis, the LLNs are thought to mediate the rupture of the endosomal membrane, allowing the mRNA cargo to escape into the cytosol for translation.[3]
Comparative Analysis of In Vivo Protein Expression Systems
The selection of an in vivo protein expression system is a critical decision in preclinical and clinical development. The ideal system should offer high expression levels, sustained protein production, and a favorable safety profile. Here, we compare this compound with two other widely used in vivo protein expression platforms: Adeno-Associated Viral (AAV) Vectors and Polymer-Based Nanoparticles.
| Feature | This compound (Lipid-Like Nanoparticles) | Adeno-Associated Viral (AAV) Vectors | Polymer-Based Nanoparticles |
| Mechanism of Action | Encapsulates mRNA for in vivo delivery and translation.[1][2] | Delivers a DNA cassette encoding the target protein into the cell nucleus for transcription and translation.[6][7] | Forms complexes with nucleic acids (DNA or mRNA) for in vivo delivery.[8][9] |
| In Vivo Protein Expression Levels | hFVIII protein levels > 220 ng/ml in mice at 6 and 12 hours post-administration (2 mg/kg mRNA dose).[1] | α1-Antitrypsin (AAT) serum concentrations reaching ~100 µg/ml in mice 35 days post-injection (10^11 vector particles).[10] | PGT121 antibody serum levels > 1.0 µg/mL in mice, with expression lasting > 56 days after intramuscular injection.[8] |
| Duration of Expression | Transient, with protein levels peaking within hours and declining over days.[1] | Long-term, with stable transgene expression for months to years.[11] | Can be tuned for sustained release, with expression lasting for weeks to months.[8] |
| Immunogenicity | Generally considered to have a lower immunogenic profile compared to viral vectors.[1] | Can elicit immune responses against the viral capsid, potentially limiting redosing.[7] | Can vary depending on the polymer composition; some polymers may induce an immune response.[12] |
| Cargo Capacity | Can accommodate long mRNAs (~4.5-5.5 kb).[1][2] | Limited packaging capacity, typically <5 kb.[7] | Can be engineered to carry large nucleic acid payloads.[9] |
| Redosability | Generally considered redosable.[1] | Redosing can be challenging due to the development of neutralizing antibodies.[7] | Redosability is possible and can increase protein expression levels.[8] |
| Safety Profile | Well-tolerated in mice at therapeutic doses.[1] | Generally considered safe, with a low risk of insertional mutagenesis. Some serotypes have been associated with toxicity at high doses.[11] | Biocompatibility and toxicity vary depending on the polymer used. Biodegradable polymers are generally considered safe.[12] |
Experimental Protocols for In Vivo Validation
Accurate and reproducible validation of in vivo protein expression is crucial. Below are detailed protocols for two common methods used to quantify protein levels in vivo.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Protein Quantification
This protocol outlines the steps for measuring the concentration of a secreted protein in serum samples collected from treated animals.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Micropipettes and tips
-
ELISA plate reader
-
Target-specific ELISA kit (containing capture antibody, detection antibody, standard protein, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples from animals at predetermined time points post-administration of the expression system.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 rpm for 10 minutes at 4°C to separate the serum.[13]
-
Collect the supernatant (serum) and store at -80°C until analysis.[13]
-
Thaw serum samples on ice before use and dilute as necessary with the assay diluent provided in the ELISA kit.
-
-
ELISA Protocol (following a typical sandwich ELISA procedure):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add diluted serum samples and standard protein dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using an ELISA plate reader.[14]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standard protein dilutions against their known concentrations.
-
Determine the concentration of the target protein in the serum samples by interpolating their absorbance values on the standard curve.
-
In Vivo Bioluminescence Imaging
This protocol is suitable for non-invasively monitoring the expression of a reporter protein, such as luciferase, in living animals.
Materials:
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine (e.g., for isoflurane)
-
D-luciferin (for firefly luciferase) or coelenterazine (B1669285) (for Renilla luciferase)
-
Syringes and needles
-
Animal-safe clippers
Procedure:
-
Animal Preparation:
-
Anesthetize the animals using isoflurane (B1672236) (2-3%).[3]
-
If necessary, shave the area of interest to minimize light scattering by fur.[3]
-
-
Substrate Administration:
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an appropriate exposure time (e.g., 1-5 minutes).
-
The imaging software will detect the photons emitted from the luciferase activity.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the area of expected protein expression.
-
Quantify the bioluminescent signal within the ROI, typically expressed as total flux (photons/second).[3]
-
Monitor the signal over time to assess the kinetics of protein expression.
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound-mediated protein expression workflow.
Caption: In vivo protein expression validation workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ready-To-Use Lipid-Based Nanoparticles Solution as an Innovative Alternative to LNPs for the Delivery of RNA Therapeutics [sartorius.com]
- 3. Bioluminescence Imaging [protocols.io]
- 4. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Adeno-Associated Virus (AAV) as a Vector for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo tissue-tropism of adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ELISA Protocol [protocols.io]
- 14. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Techniques/In Vivo Imaging Protocols [protocol-online.org]
- 16. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
A Comparative Guide to the Reproducibility of FTT5 Base Editing Efficiency
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the rapidly evolving field of gene editing, understanding the consistency and efficiency of new technologies is critical for their adoption and translation into therapeutic applications. This guide provides a comparative analysis of the reproducibility of FTT5-mediated base editing, placing it in the context of established base editing technologies. We delve into the experimental data, outline detailed protocols for assessing efficiency, and visualize the underlying workflows to offer a comprehensive overview for informed decision-making.
Understanding this compound and Base Editing
This compound is a functionalized lipid-like nanoparticle (LLN) designed for the in vivo delivery of messenger RNA (mRNA) and single guide RNA (sgRNA). In the context of base editing, this compound serves as a vehicle to transport the molecular machinery—a Cas9 nickase fused to a deaminase—to target cells. This machinery can then perform precise single-nucleotide conversions in the genomic DNA without inducing double-stranded breaks, a key advantage over traditional CRISPR-Cas9 systems.
The reproducibility of this compound-mediated base editing is influenced by two main components: the delivery system (this compound) and the base editor itself. While this compound has demonstrated high efficiency in delivering its cargo, the intrinsic properties of the base editor and various experimental parameters play a significant role in the consistency of editing outcomes.
Comparative Analysis of Base Editing Efficiency
The efficiency of base editing is a key metric for its utility. While direct comparative studies on the reproducibility of this compound versus other delivery systems are limited, we can analyze the reported efficiency of this compound in the context of what is known about other base editing systems.
A pivotal study demonstrated that this compound LLNs can mediate high-percentage base editing of the PCSK9 gene in mice. This study provides valuable data on the dose-dependent efficiency of this compound-mediated adenine (B156593) base editing (A-to-G conversion).
Table 1: In Vivo Base Editing Efficiency of the PCSK9 Gene using this compound LLNs
| Total RNA Dose (mg/kg) | Mean A to G Editing Efficiency (%) |
| 0.03125 | ~10% |
| 0.0625 | ~20% |
| 0.125 | ~35% |
| 0.25 | ~50% |
| 0.5 | ~55% |
| 1.0 | ~60% |
Data summarized from in vivo dose-response curve.
It is important to note that the reproducibility of these results can be influenced by several factors, including the specific base editor used, the target locus, cell type, and the method of delivery. Generally, base editing efficiencies can be variable, with reported efficiencies in cultured mammalian cells sometimes approaching 100%, while in vivo applications may yield lower and more variable outcomes.[1][2]
Factors Influencing Reproducibility
The consistency of base editing outcomes is a multifaceted issue. Understanding the sources of variability is crucial for designing robust experiments and for the therapeutic application of this technology.
Table 2: Key Factors Affecting the Reproducibility of Base Editing
| Factor | Description | Impact on Reproducibility |
| Delivery Method | The vehicle used to transport the base editor into cells (e.g., LLNs like this compound, viral vectors, electroporation). | Efficiency and consistency of delivery to the target cells can vary between batches and experiments. |
| Base Editor Architecture | The specific Cas9 variant, deaminase, and other fused domains (e.g., UGI). | Different base editors have varying on-target and off-target activities, which can affect the predictability of outcomes.[3][4] |
| sgRNA Design | The sequence and quality of the single guide RNA. | The sgRNA directs the base editor to the target site; variations in its design and synthesis can lead to inconsistent results. |
| Target Sequence Context | The nucleotides flanking the target base. | The local sequence environment can significantly influence the efficiency of the deaminase enzyme.[5] |
| Cell Type and State | The type of cell being targeted and its physiological state (e.g., dividing vs. non-dividing). | Cellular factors such as DNA repair pathway activity and chromatin accessibility can impact editing efficiency.[3] |
| Off-Target Effects | Unintended edits at non-target sites in the genome. | Off-target activity can be stochastic and difficult to predict, leading to variable and undesirable outcomes.[6][7][8][9][10] |
Experimental Protocols
To ensure the reproducibility of base editing experiments, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments related to assessing this compound base editing efficiency.
Protocol 1: Formulation of this compound Lipid-Like Nanoparticles
-
Component Preparation : Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol (B145695).
-
Mixing : Combine the lipid solutions in a specific molar ratio.
-
mRNA and sgRNA Encapsulation : Dilute the base editor mRNA and sgRNA in a citrate (B86180) buffer. Add the lipid-ethanol solution to the RNA solution with gentle mixing.
-
Nanoparticle Formation : Allow the mixture to self-assemble into LLNs.
-
Purification : Remove free RNA and ethanol through dialysis or a similar buffer exchange method.
-
Characterization : Determine the size, zeta potential, and encapsulation efficiency of the this compound LLNs using dynamic light scattering and a fluorescence-based assay.
Protocol 2: In Vivo Delivery and Analysis of Base Editing Efficiency
-
Animal Model : Utilize a relevant animal model (e.g., C57BL/6 mice for PCSK9 editing).
-
Administration : Administer the this compound LLNs carrying the base editor mRNA and sgRNA via intravenous injection.
-
Tissue Harvesting : After a predetermined time point (e.g., 72 hours), harvest the target tissue (e.g., liver).
-
Genomic DNA Extraction : Isolate genomic DNA from the harvested tissue.
-
Target Locus Amplification : Amplify the genomic region containing the target site using high-fidelity PCR.
-
Next-Generation Sequencing (NGS) : Perform deep sequencing of the PCR amplicons to quantify the percentage of edited alleles.
-
Data Analysis : Analyze the sequencing data to determine the frequency of the desired base conversion and any bystander edits or indels. Tools like EditR can be used for analysis of Sanger sequencing data for a cost-effective, albeit less comprehensive, alternative to NGS.[11]
Visualizing the Workflow
To better understand the process of this compound-mediated base editing and its analysis, the following diagrams illustrate the key steps.
Caption: Workflow for this compound LLN formulation and in vivo base editing.
References
- 1. Precision genome editing using cytosine and adenine base editors in mammalian cells. | Broad Institute [broadinstitute.org]
- 2. Precision genome editing using cytosine and adenine base editors in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Determinants of Base Editing Outcomes from Target Library Analysis and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Global quantification exposes abundant low-level off-target activity by base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Evaluation and Minimization of Cas9-Independent Off-Target DNA Editing by Cytosine Base Editors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global quantification of off-target activity by base editors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EditR: A Method to Quantify Base Editing from Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of FTT5 and Other Lipid-Like Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of the novel lipid-like nanoparticle (LLN), FTT5, against other widely used LLNs. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the performance and organ-specific accumulation of these delivery vehicles.
I. Comparative Biodistribution Data
The following table summarizes the quantitative biodistribution of this compound and other prominent LLNs in key organs following systemic administration in mice. The data for this compound and its comparator, TT3, are derived from the pivotal study by Zhang et al. (2020) and its supplementary materials. Data for other LLNs are included to provide a broader context of biodistribution profiles. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Lipid-Like Nanoparticle | Liver | Spleen | Lungs | Kidneys | Heart | Brain | Reference |
| This compound | ~2-fold higher than TT3 | Higher than TT3 | Higher than TT3 | - | - | - | [1][2] |
| TT3 | (baseline) | (baseline) | (baseline) | - | - | - | [1][2] |
| ALC-0315 | Primary site | Secondary site | Tertiary site | Minimal | - | Minimal | [3][4] |
| SM-102 | High | - | - | - | - | - | [3][5] |
Note: The data for this compound and TT3 is presented as a relative comparison of bioluminescence intensity as specific quantitative values were not available in the provided search results. For ALC-0315 and SM-102, the distribution is described based on luciferase expression, with the liver being the primary organ of accumulation. Direct quantitative comparison across different studies should be made with caution due to variations in experimental setups.
II. Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo biodistribution of LLNs, synthesized from methodologies described in the cited literature.
1. Animal Models and Housing:
-
Species: Typically BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Housing: Maintained under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. LLN Formulation and Administration:
-
Formulation: LLNs encapsulating a reporter mRNA (e.g., Firefly Luciferase) are prepared using a microfluidic mixing method. The lipid components, including the ionizable lipid (e.g., this compound, ALC-0315), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid, are dissolved in ethanol. This is rapidly mixed with an aqueous buffer (e.g., sodium acetate, pH 5.0) containing the mRNA.
-
Administration: Formulated LLNs are administered to mice via intravenous (i.v.) tail vein injection at a specified mRNA dose (e.g., 0.5 mg/kg).
3. In Vivo Imaging and Organ Harvest:
-
Bioluminescence Imaging: At predetermined time points (e.g., 2, 6, 12, 24 hours) post-injection, mice are anesthetized and injected intraperitoneally with a luciferin (B1168401) substrate. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).
-
Organ Collection: Following the final imaging, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.
4. Ex Vivo Analysis:
-
Ex Vivo Imaging: The harvested organs are imaged using the IVIS to quantify the bioluminescence signal in each tissue.
-
Quantitative Analysis: The total flux (photons/second) from each organ is measured using the accompanying software. Data is typically presented as the mean ± standard deviation.
-
Alternative Quantification: For non-luminescent studies, the concentration of the lipid component in different organs can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
III. Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
IV. Discussion
The biodistribution profile of an LLN is a critical determinant of its therapeutic efficacy and safety. The available data indicates that this compound exhibits a favorable biodistribution profile for liver-targeted applications, showing enhanced accumulation in the liver, spleen, and lungs compared to the benchmark TT3 LLN.[1][2] This suggests that the structural modifications in this compound contribute to its improved in vivo performance.
When compared to other clinically relevant LLNs such as ALC-0315 and SM-102, a similar trend of primary accumulation in the liver is observed.[3][4] This hepatic tropism is a common characteristic of many systemically administered lipid-based nanoparticles. The specific chemical composition of the ionizable lipid, as well as other formulation components, plays a crucial role in modulating this distribution.
For researchers and drug developers, the choice of an LLN will depend on the specific therapeutic application. For liver-targeted therapies, this compound presents a promising alternative with potentially enhanced delivery efficiency. However, for applications requiring delivery to other tissues, further modifications or different classes of LLNs may be necessary. The experimental protocol and workflow provided in this guide offer a standardized approach for conducting comparative biodistribution studies to inform the selection of the optimal delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of mRNA Formulations: A Comparative Guide
A critical challenge in the development of mRNA-based therapeutics and vaccines is ensuring the long-term stability of the formulated product. This guide provides a comparative analysis of the stability of FTT5 formulated mRNA, a novel lipid-like nanoparticle (LLN) technology, against established lipid nanoparticle (LNP) systems. While comprehensive long-term stability data for this compound is not yet publicly available, this guide will present its initial characterization, juxtaposed with extensive stability data from prominent alternative formulations, offering researchers a valuable benchmark for evaluation.
The efficacy and safety of mRNA therapies are intrinsically linked to the stability of their delivery vehicle. Degradation of the formulation can lead to a loss of therapeutic potency and potentially induce adverse immune responses. Key parameters for assessing long-term stability include the maintenance of particle size, polydispersity index (PDI), and mRNA encapsulation efficiency over time under various storage conditions.
Initial Physicochemical Characteristics of this compound Formulated mRNA
This compound is a functionalized TT derivative lipid-like nanoparticle (LLN) designed for the efficient in vivo delivery of long mRNAs.[1][2] Initial characterization of this compound LLNs encapsulating firefly luciferase (FLuc) mRNA has demonstrated promising physicochemical properties.
| Parameter | Value | Reference |
| Particle Size (Diameter) | ~100 nm | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| mRNA Encapsulation Efficiency | ~91% | [1] |
These initial findings suggest that this compound formulations are produced with a uniform size distribution and high mRNA payload, which are favorable characteristics for in vivo applications. However, the absence of published long-term stability data necessitates a cautious approach and highlights the need for further investigation to ascertain its shelf-life under different storage conditions.
Long-Term Stability of Alternative mRNA-LNP Formulations
In contrast to this compound, extensive research has been conducted on the long-term stability of conventional ionizable lipid-based LNP formulations, such as those utilizing ALC-0315 and SM-102, which have been integral to the success of COVID-19 mRNA vaccines.[3][4][5][6][7] These studies provide a valuable framework for understanding the critical factors that influence mRNA formulation stability.
Impact of Storage Temperature on LNP Stability
Storage temperature is a critical determinant of mRNA-LNP stability. Studies have consistently shown that storage at ultra-low temperatures (-80°C) or frozen (-20°C) is most effective at preserving the physicochemical integrity of LNPs and the encapsulated mRNA.[3][5][7]
Table 1: Long-Term Stability of ALC-0315 formulated mRNA-LNPs at Different Temperatures (up to 8 weeks) [3]
| Storage Condition | Timepoint | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | mRNA Integrity (%) |
| Room Temperature | Week 0 | 105 | 0.15 | 92 | 100 |
| Week 8 | >200 (aggregated) | >0.5 | <70 | <50 | |
| 4°C | Week 0 | 105 | 0.15 | 92 | 100 |
| Week 8 | 120 | 0.2 | 88 | ~70 | |
| -20°C | Week 0 | 105 | 0.15 | 92 | 100 |
| Week 8 | 110 | 0.18 | 90 | >95 | |
| -80°C | Week 0 | 105 | 0.15 | 92 | 100 |
| Week 8 | 108 | 0.16 | 91 | >98 |
Data is representative and compiled from trends observed in cited literature. Actual values may vary based on specific formulation and experimental conditions.
As illustrated in the table, storage at room temperature leads to rapid degradation, characterized by particle aggregation, a significant drop in encapsulation efficiency, and poor mRNA integrity. Refrigerated conditions (4°C) offer a moderate level of stability, but frozen storage is clearly superior for long-term preservation.
The Role of Excipients in Enhancing Stability
The inclusion of cryoprotectants and other excipients can significantly enhance the stability of mRNA-LNP formulations, particularly during freeze-thaw cycles and long-term frozen storage.[3][4][7] Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used to protect LNPs from aggregation and fusion during freezing and thawing.
Table 2: Effect of Cryoprotectant (Sucrose) on the Stability of mRNA-LNPs Stored at -20°C for 8 Weeks [3]
| Formulation | Particle Size Change (%) | PDI Change (%) | Encapsulation Efficiency Change (%) |
| LNP without Sucrose | +25% | +40% | -15% |
| LNP with 8% Sucrose | +5% | +10% | -5% |
Data is representative and compiled from trends observed in cited literature.
The data indicates that the presence of a cryoprotectant like sucrose mitigates the detrimental effects of freezing, resulting in better preservation of the LNP's physical properties.
Experimental Protocols for Long-Term Stability Studies
A standardized approach is crucial for accurately assessing and comparing the long-term stability of different mRNA formulations. The following protocol outlines a typical workflow for a comprehensive stability study.
Experimental Workflow for Long-Term Stability Assessment
Caption: Workflow for a comprehensive long-term stability study of formulated mRNA.
Detailed Methodologies
-
mRNA-LNP Formulation:
-
mRNA is synthesized via in vitro transcription (IVT) from a linearized DNA template.
-
Lipids (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol (B145695).
-
The aqueous mRNA solution and the lipid-ethanol solution are rapidly mixed using a microfluidic device to induce self-assembly of the LNPs.
-
The resulting LNP suspension is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
-
Initial (T=0) Characterization:
-
Particle Size and PDI: Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that quantifies the amount of mRNA protected within the LNPs. The assay is performed with and without a lysing agent (e.g., Triton X-100) to measure total and free mRNA, respectively. EE% is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100.
-
mRNA Integrity: Assessed by gel electrophoresis (e.g., agarose (B213101) or capillary gel electrophoresis) to visualize the full-length mRNA band and any degradation products.
-
-
Long-Term Storage:
-
Aliquots of the formulated mRNA-LNPs are stored under various conditions:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Ultra-low Temperature (-80°C)
-
-
Samples are withdrawn at predetermined time points (e.g., 1 week, 4 weeks, 8 weeks, 3 months, 6 months).
-
-
Time-Point Analysis:
-
At each time point, samples from each storage condition are thawed (if necessary) and analyzed for particle size, PDI, encapsulation efficiency, and mRNA integrity using the same methods as the initial characterization.
-
Conclusion and Future Directions
While this compound formulated mRNA shows promise with its initial physicochemical properties, the lack of long-term stability data remains a significant gap in its characterization. The comprehensive stability profiles of alternative LNP formulations underscore the importance of rigorous, long-term stability studies for any new mRNA delivery platform. Future research should focus on generating this critical data for this compound to fully assess its potential as a viable and robust delivery system for mRNA therapeutics. Such studies should investigate the impact of various storage temperatures and the potential benefits of incorporating excipients to enhance stability. This will be essential for its translation from a promising research tool to a clinically relevant therapeutic delivery platform.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. k2sci.com [k2sci.com]
A Comparative Guide to FTT5-Mediated mRNA Delivery Across Diverse Cell Lines
Unveiling the Efficacy of FTT5 Lipid Nanoparticles for Robust mRNA Delivery
The advancement of mRNA-based therapeutics is intrinsically linked to the development of safe and efficient delivery vectors. This compound, an ionizable lipid-like nanoparticle (LLN), has emerged as a promising vehicle for the in vivo delivery of long-chain mRNA.[1][2][3] This guide provides a comprehensive cross-validation of this compound-mediated mRNA delivery, comparing its performance with alternative methods and offering detailed experimental protocols for researchers in drug development and cellular biology.
The this compound-based lipid nanoparticle system is engineered for high encapsulation efficiency and potent in vivo performance, particularly targeting hepatic cells.[1][4] Its unique structure facilitates endosomal escape, a critical step for the successful cytoplasmic delivery of mRNA cargo.[1][5]
Performance Metrics of this compound Lipid Nanoparticles
This compound LLNs have been characterized by their physicochemical properties and in vitro performance, primarily in the human hepatocellular carcinoma cell line, Hep3B.[1] The following table summarizes the key quantitative data for this compound nanoparticles.
| Parameter | Value | Cell Line | Reference |
| Particle Size (Diameter) | ~100 nm | N/A | [1] |
| Polydispersity Index (PDI) | < 0.2 | N/A | [1] |
| mRNA Encapsulation Efficiency | ~91% | N/A | [1] |
| Zeta Potential | ~ -11 mV | N/A | [1] |
| Primary Tested Cell Line | Hep3B | Hep3B | [1] |
Comparative Analysis with Alternative Delivery Systems
While in-depth cross-validation data for this compound in a wide array of cell lines is not yet extensively published, we can compare its performance in Hep3B cells with other commonly used delivery technologies in various cell types. Ionizable lipid nanoparticles, in general, have shown varied efficacy depending on the cell line. For instance, LNPs containing SM-102 and MC3 have demonstrated effective transfection in Huh7 hepatocytes, while their performance differs in cell lines like A549 (lung carcinoma) and THP-1 (monocytic leukemia).
| Delivery Method | Common Cell Lines Tested | Advantages | Disadvantages |
| This compound LNPs | Hep3B | High in vivo efficiency, especially for liver targeting; effective for long mRNAs.[1] | Limited published data on a wide range of cell lines. |
| Other Ionizable LNPs (e.g., SM-102, MC3) | Huh7, A549, THP-1, HMDM | Broad applicability; high transfection efficiency in specific cell types. | Efficacy is highly cell-type dependent. |
| Lipofectamine™ | HeLa, HEK293, COS-1 | Widely used; high efficiency in common cell lines. | Can exhibit cytotoxicity; efficiency varies with cell type.[6] |
| Electroporation | Jurkat (T-cells) | High efficiency in difficult-to-transfect cells, including suspension cells.[7] | Can lead to significant cell death. |
Experimental Protocols
Formulation of this compound-mRNA Lipid Nanoparticles
The preparation of this compound LLNs encapsulating mRNA involves a microfluidic mixing process.
-
Component Preparation : Stock solutions of the this compound ionizable lipid, a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) are prepared in ethanol (B145695). The mRNA cargo is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).[4]
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-buffer solution are mixed using a microfluidic device. This rapid mixing process facilitates the self-assembly of the lipids around the mRNA, forming the nanoparticles.[2]
-
Dialysis : The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS) to remove ethanol and raise the pH, resulting in a stable LNP formulation.[4]
In Vitro Transfection of Hep3B Cells with this compound LNPs
This protocol is based on the methodology described for Hep3B cells.[1]
-
Cell Seeding : Plate Hep3B cells in a 24-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[1]
-
LNP Treatment : Dilute the this compound-mRNA LNPs in the complete cell culture medium (e.g., EMEM with 10% FBS) to the desired mRNA concentration.[1][2]
-
Incubation : Replace the existing medium in the wells with the LNP-containing medium. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for nanoparticle uptake and protein expression.
-
Assessment of Protein Expression : Analyze the expression of the delivered mRNA by appropriate methods, such as luciferase assay for a luciferase reporter mRNA or flow cytometry for a fluorescent protein-encoding mRNA.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in this compound-mediated delivery, the following diagrams have been generated.
Caption: Cellular uptake pathway of this compound lipid nanoparticles.
Caption: General experimental workflow for this compound LNP validation.
Conclusion
This compound represents a significant advancement in the field of mRNA delivery, demonstrating high efficiency, particularly for in vivo applications targeting the liver. While its performance has been robustly validated in the Hep3B cell line, further studies are warranted to establish its efficacy across a broader spectrum of cell types. The provided protocols and comparative data serve as a valuable resource for researchers looking to employ this compound in their work and for those seeking to understand its performance in the context of other leading delivery technologies. The continued exploration of such novel lipid nanoparticle systems is crucial for unlocking the full therapeutic potential of mRNA.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altogen.com [altogen.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. biontex.com [biontex.com]
- 7. mdpi.com [mdpi.com]
Comparative Framework for Lymph Node-Targeting Nanocarriers
An in-depth search has revealed no specific information available in the public domain regarding an "FTT series (FTT1-10) of LLNs" (Lipid-based Lymph Node-targeting Nanocarriers). This suggests that this may be a proprietary, in-development, or highly specialized series of nanocarriers not yet widely documented in scientific literature or commercial product guides. The lack of public data, including performance metrics, experimental protocols, and associated signaling pathways, prevents the creation of a direct comparative analysis as requested.
However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this area, this guide will present a comparative framework and methodologies based on established practices for evaluating lymph node-targeting nanocarriers. This will include hypothetical data tables, detailed experimental protocols for key characterization and efficacy studies, and visualizations of relevant biological pathways and experimental workflows that would be essential for comparing such a series of nanocarriers.
A comprehensive comparison of a hypothetical FTT series (FTT1-10) of LLNs would involve a multi-faceted evaluation of their physicochemical properties, in vitro performance, and in vivo efficacy and safety.
Data Presentation
The following tables outline the types of quantitative data necessary for a rigorous comparison.
Table 1: Physicochemical Characterization of FTT Series LLNs
| Parameter | FTT1 | FTT2 | FTT3 | ... | FTT10 |
| Mean Particle Size (nm) | |||||
| Polydispersity Index (PDI) | |||||
| Surface Charge (mV) | |||||
| Encapsulation Efficiency (%) | |||||
| Drug Load (%) |
Table 2: In Vitro Performance Metrics
| Assay | FTT1 | FTT2 | FTT3 | ... | FTT10 |
| In Vitro Drug Release at pH 7.4 (% over 48h) | |||||
| In Vitro Drug Release at pH 5.5 (% over 48h) | |||||
| Cellular Uptake in Dendritic Cells (%) | |||||
| In Vitro Cytotoxicity (IC50 in µM) |
Table 3: In Vivo Efficacy and Biodistribution
| Parameter | FTT1 | FTT2 | FTT3 | ... | FTT10 |
| Lymph Node Accumulation (% Injected Dose/g) | |||||
| Tumor Growth Inhibition (%) | |||||
| Antigen-Specific T-cell Response (Fold Change) | |||||
| Systemic Cytokine Levels (pg/mL) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LLN formulations are diluted in an appropriate buffer (e.g., PBS) and analyzed at 25°C. The Z-average diameter is reported as the mean particle size, and the PDI reflects the size distribution.
-
Surface Charge (Zeta Potential): Determined using Laser Doppler Velocimetry (LDV). Samples are diluted in a low-ionic-strength buffer to measure the electrophoretic mobility, which is then converted to zeta potential.
-
Encapsulation Efficiency (EE) and Drug Load (DL): Calculated after separating the unencapsulated drug from the LLNs using techniques like size exclusion chromatography or ultracentrifugation. The amount of encapsulated drug is quantified by a suitable analytical method such as HPLC or a fluorescence-based assay.
-
EE (%) = (Mass of Encapsulated Drug / Total Mass of Drug) x 100
-
DL (%) = (Mass of Encapsulated Drug / Total Mass of Nanocarrier) x 100
-
In Vitro Assays
-
In Vitro Drug Release: LLN formulations are placed in a dialysis bag against a release medium (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5) at 37°C with constant stirring. Aliquots of the release medium are collected at predetermined time points, and the drug concentration is measured.
-
Cellular Uptake: Dendritic cells (e.g., DC2.4) are incubated with fluorescently labeled LLNs for a defined period. After incubation, cells are washed, and the fluorescence intensity is quantified using flow cytometry to determine the percentage of cells with positive uptake and the mean fluorescence intensity.
-
In Vitro Cytotoxicity: Cancer cells or immune cells are treated with varying concentrations of drug-loaded LLNs. Cell viability is assessed after 48-72 hours using a standard assay such as the MTT or CellTiter-Glo® assay to determine the IC50 value.
In Vivo Studies
-
Lymph Node Accumulation: Fluorescently or radioactively labeled LLNs are administered to animal models (e.g., mice) via a relevant route (e.g., subcutaneous injection). At various time points, draining lymph nodes are excised, and the amount of labeled LLN is quantified using imaging systems or a gamma counter.
-
Tumor Growth Inhibition: In a tumor-bearing animal model, animals are treated with different FTT series LLNs. Tumor volume is measured regularly, and the percentage of tumor growth inhibition is calculated relative to a control group.
-
Antigen-Specific T-cell Response: In vaccination studies, animal models are immunized with antigen-loaded LLNs. Splenocytes or lymphocytes from draining lymph nodes are isolated and re-stimulated in vitro with the specific antigen. The proliferation and activation of T-cells are measured using techniques like ELISpot (for cytokine-secreting cells) or flow cytometry (for intracellular cytokine staining).
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
A Comparative Analysis of the Safety and Toxicity Profiles of FTT5 and ALC-0315 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe delivery vehicles is paramount to the success of mRNA-based therapeutics and vaccines. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), influencing both the efficacy of mRNA delivery and the safety profile of the formulation. This guide provides an objective comparison of the safety and toxicity profiles of two such lipids: FTT5, a novel functionalized lipid-like nanomaterial, and ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.
Executive Summary
Both this compound and ALC-0315 are instrumental in the formulation of LNPs for mRNA delivery. Preclinical data suggests that this compound is well-tolerated in animal models at therapeutic doses, with no significant pathological changes observed in histological examinations. ALC-0315 has a well-documented safety profile from its extensive use in the Comirnaty® vaccine and is generally considered to have low acute and chronic toxicity. However, studies have indicated a potential for dose-dependent liver toxicity with ALC-0315 at high concentrations. A direct, head-to-head quantitative toxicity comparison in the form of LD50 or NOAEL values is not publicly available, limiting a definitive comparative assessment.
Quantitative Toxicity Data
A comprehensive quantitative comparison is challenging due to the limited availability of public data, particularly for this compound. The following table summarizes the available information.
| Parameter | This compound | ALC-0315 | Source |
| Lethal Dose 50 (LD50) | Not Reported | Not Reported | - |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Reported | Not Reported | - |
| Organ-Specific Toxicity | No specific pathological changes observed in examined tissues (liver, spleen, etc.) in mice at a 2 mg/kg mRNA dose.[1] | Dose-dependent increase in markers of liver toxicity (ALT and bile acids) observed in mice at a high dose of 5 mg/kg.[2][3] | [1][2][3] |
Experimental Protocols
This compound: In Vivo Toxicity Assessment in Mice
The in vivo safety of this compound-formulated LNPs was evaluated in hemophilia A mice.[1]
-
Animal Model: Hemophilia A mice.[1]
-
Formulation: this compound LNPs encapsulating human factor VIII (hFVIII) mRNA.
-
Administration: Intravenous injection.[1]
-
Dosage: 2 mg/kg of hFVIII mRNA.[1]
-
Duration: Tissues were collected for analysis 72 hours after treatment.[1]
-
Analysis: Histopathological examination of major organs. Tissues were fixed in 4% formaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[1]
ALC-0315: In Vivo Liver Toxicity Assessment in Mice
The potential for liver toxicity of ALC-0315-containing LNPs was assessed in mice.[2]
-
Animal Model: Mice.[2]
-
Formulation: LNPs containing ALC-0315 and encapsulating siRNA.
-
Administration: Intravenous injection.[2]
-
Dosage: A high dose of 5 mg/kg of siRNA was used for the toxicology assessment.[2]
-
Duration: Serum samples were collected 5 hours after injection.[2]
-
Analysis: Measurement of serum levels of liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and bile acids.[2] Commercially available assay kits are typically used for these measurements.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the assessment of LNP toxicity, the following diagrams are provided.
Discussion
The available data indicates that this compound is a promising lipid for mRNA delivery with a favorable preliminary safety profile. The "well-tolerated" description from the histopathology study in mice suggests a low potential for causing tissue damage at the tested therapeutic dose.[1] However, the absence of more detailed quantitative toxicology data, such as dose-escalation studies to determine a NOAEL, is a current limitation in directly comparing its safety against more established lipids like ALC-0315.
ALC-0315, having been a component of a globally administered vaccine, has undergone extensive regulatory scrutiny.[6][7] Preclinical studies and clinical use have generally established its safety. The observation of elevated liver enzymes in mice at a high dose of 5 mg/kg is an important finding, suggesting a potential for hepatotoxicity at supratherapeutic concentrations.[2][3] This highlights the importance of dose consideration in preclinical and clinical development. The metabolism of ALC-0315 occurs via hydrolysis of its ester and amide functionalities.[6]
Conclusion
Both this compound and ALC-0315 are effective ionizable lipids for LNP-mediated mRNA delivery. Based on current, albeit limited, public information, this compound appears to be well-tolerated with no reported organ toxicity at therapeutic doses in initial preclinical studies. ALC-0315 has a robust safety record from widespread clinical use but has shown potential for liver toxicity at high doses in preclinical models.
For drug development professionals, the choice between these or other ionizable lipids will depend on the specific therapeutic application, the required dosage, and the desired safety margins. Further comprehensive and comparative preclinical toxicology studies on this compound, including dose-range finding studies and the determination of a NOAEL, are warranted to fully elucidate its safety profile relative to clinically established lipids like ALC-0315.
References
- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. gov.uk [gov.uk]
- 7. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal of FTT5
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for FTT5, a lipid-like compound utilized in the formation of lipid-like nanoparticles (LLNs) for mRNA delivery and genome editing. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing environmental impact.
This compound: A Profile
This compound, with the CAS Number 2803606-43-9, is supplied as a solution in ethanol (B145695).[1] This fundamental characteristic dictates its primary disposal pathway. While this compound itself is not classified as a hazardous substance, the ethanol solvent is a flammable liquid, rendering the entire solution as hazardous waste.
| Characteristic | Information | Source |
| Product Name | This compound | Cayman Chemical[1] |
| CAS Number | 2803606-43-9 | Cayman Chemical[1] |
| Formulation | A solution in ethanol | Cayman Chemical[1] |
| Hazard Classification | Not a hazardous substance or mixture (this compound); Hazardous due to ethanol solvent | General Chemical Safety Guidelines |
The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled in accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound solution, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Collection:
-
Do not dispose of this compound solution down the drain. Ethanol concentrations of 24% or higher are typically considered hazardous waste and are prohibited from sewer disposal.[2][3]
-
Collect all waste this compound solution in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with ethanol.
-
The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Ethanol"
-
The approximate concentration of this compound and ethanol
-
The date the waste was first added to the container
-
3. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable safety cabinet.
-
Keep the container tightly sealed when not in use to prevent the evaporation of ethanol and the release of vapors.
-
Ensure that the storage area is well-ventilated.
4. Waste Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.
Experimental Protocols
As this compound is disposed of as a hazardous waste solution due to its ethanol content, there are no specific experimental protocols for its treatment or neutralization prior to disposal. The primary "protocol" is the administrative and logistical procedure of proper collection, storage, and transfer to a licensed waste management facility.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organization. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Comprehensive Safety and Handling Protocol for FTT5
This document provides essential safety and logistical information for the handling and disposal of FTT5 (CAS No. 2328129-27-5), a functionalized lipid-like nanomaterial utilized in mRNA delivery research.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards. A thorough risk assessment should be conducted before any handling of this material.
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, or pain. |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant discomfort. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the lungs. |
| Signal Word: | Warning | |
| Table 1: GHS Hazard Statements for this compound. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for extensive handling. | Prevents skin contact and irritation (H315).[3][4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. Goggles are required when there is a splash hazard.[5] | Protects against serious eye irritation (H319). |
| Body Protection | Fully-buttoned laboratory coat. Consider disposable coats for procedures with high contamination risk.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood or other ventilated enclosure.[6] | Prevents inhalation of aerosols, mitigating respiratory irritation (H335). |
| Table 2: Required Personal Protective Equipment (PPE) for this compound. |
Safe Handling and Storage Protocol
Adherence to these procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage:
-
Short-term: Store in a dry, dark environment at 0-4°C for short periods (days to weeks).[7]
-
Long-term: For long-term storage (months to years), maintain at -20°C.[1][7][8]
-
Solutions: Solutions of this compound should be stored at -20°C between uses.[1]
-
General: Keep the container tightly closed and protected from moisture and light.[1][9]
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a chemical fume hood.
-
Weighing and Aliquoting: If handling a solid form, conduct these activities in a fume hood to avoid inhaling dust. For solutions, which may be in ethanol (B145695) or DMSO, handle with care to avoid splashes.[1][10]
-
Spill Management:
Experimental Workflow for this compound Handling
The following diagram outlines the standard workflow for handling this compound, from retrieval to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Disposal: All waste containers must be disposed of through the institution's official chemical waste disposal service.[11] Follow all local and national regulations for hazardous waste disposal.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, 2328129-27-5 | BroadPharm [broadpharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
